molecular formula C20H18FN5O3 B608063 Ifidancitinib CAS No. 1236667-40-5

Ifidancitinib

Cat. No.: B608063
CAS No.: 1236667-40-5
M. Wt: 395.4 g/mol
InChI Key: OYFMQDVLFYKOPZ-UHFFFAOYSA-N
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Description

Ifidancitinib (also known as A-301 or ATI-502) is an investigational small molecule that was previously under development as a selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 3 (JAK3) . Its mechanism of action involves targeting the intracellular JAK-STAT signaling pathway, which is a central regulator of immune cell function and pro-inflammatory cytokine signaling . By inhibiting JAK1 and JAK3, this compound was designed to modulate the activity of key cytokines involved in the immunopathogenesis of various conditions, with preclinical and clinical research exploring its potential in autoimmune and inflammatory diseases such as alopecia areata, atopic dermatitis, and vitiligo . It is important for researchers to note that the clinical development of this compound for all indications was discontinued as of December 2022 . Consequently, this compound is now presented exclusively as a valuable tool for basic scientific inquiry. It enables researchers to further investigate the intricacies of JAK-STAT biology, the specific roles of JAK1 and JAK3 isoforms in disease models, and the broader therapeutic implications of JAK inhibition. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[[2-(4-fluoro-3-methoxy-5-methylanilino)-5-methylpyrimidin-4-yl]amino]-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O3/c1-10-6-13(8-16(28-3)17(10)21)24-19-22-9-11(2)18(26-19)23-12-4-5-15-14(7-12)25-20(27)29-15/h4-9H,1-3H3,(H,25,27)(H2,22,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFMQDVLFYKOPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)OC)NC2=NC=C(C(=N2)NC3=CC4=C(C=C3)OC(=O)N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236667-40-5
Record name Ifidancitinib [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ifidancitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16191
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ifidancitinib
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R105E71J13
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ifidancitinib in T Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document elucidates the core mechanism of action of ifidancitinib, a selective Janus Kinase (JAK) 1 and JAK3 inhibitor, with a specific focus on its effects on T lymphocyte biology. It provides a technical overview of its impact on intracellular signaling, T cell function, and outlines relevant experimental methodologies.

Introduction: Targeting T Cell Signaling with this compound

This compound (formerly ATI-50002) is a potent and selective, orally available small molecule inhibitor of Janus Kinase 1 (JAK1) and Janus Kinase 3 (JAK3).[1][2] These enzymes are critical components of intracellular signaling pathways that translate extracellular cytokine signals into changes in gene expression. T cells, which are central players in the adaptive immune system, are highly dependent on JAK1 and JAK3 for their development, activation, homeostasis, and effector functions.[2] Dysregulation of these pathways is a hallmark of numerous autoimmune and inflammatory diseases, including alopecia areata, where T cells mediate the destruction of hair follicles.[2][3] By selectively targeting JAK1 and JAK3, this compound offers a therapeutic strategy to precisely modulate pathogenic T cell responses while potentially mitigating side effects associated with broader JAK inhibition.[2]

Core Mechanism of Action: Inhibition of the JAK-STAT Pathway

The primary mechanism of action of this compound in T cells is the disruption of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway.[1] This pathway is essential for transducing signals from a wide range of cytokines and growth factors.

The Role of JAK1 and JAK3 in T Cell Cytokine Signaling

In T cells, JAK1 and JAK3 function as a critical heterodimer associated with the common gamma chain (γc or CD132), a shared receptor subunit for several key cytokines, including Interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21.[4] The binding of these cytokines to their receptors initiates a conformational change, bringing the associated JAK1 and JAK3 enzymes into close proximity, leading to their trans-activation via phosphorylation.[4]

Once activated, JAK1 and JAK3 phosphorylate tyrosine residues on the cytoplasmic tails of the cytokine receptors. These phosphorylated sites serve as docking stations for STAT proteins, primarily STAT5 in the case of IL-2 signaling.[2] Upon recruitment, STATs are themselves phosphorylated by the active JAKs, causing them to dimerize, translocate to the nucleus, and act as transcription factors to regulate genes essential for T cell proliferation, survival, and differentiation.[4]

This compound's Interruption of Key Signaling Axes

This compound competitively binds to the ATP-binding site of JAK1 and JAK3, preventing their phosphorylation and activation. This blockade has two major downstream consequences in T cells:

  • Inhibition of IL-2/STAT5 Signaling: By blocking JAK1 and JAK3, this compound potently inhibits IL-2-stimulated phosphorylation of STAT5.[1][2] This disrupts the primary pathway responsible for T cell proliferation and the survival of regulatory T cells (Tregs).

  • Inhibition of IFN-γ/STAT1 Signaling: The Interferon-gamma (IFN-γ) receptor signals through a JAK1/JAK2 heterodimer. This compound's potent inhibition of JAK1 also allows it to suppress IFN-γ-mediated signaling, as demonstrated by its ability to block STAT1 phosphorylation upon IFN-γ stimulation.[2][3] This is crucial for dampening pro-inflammatory Th1 responses.

JAK_STAT_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm cluster_nucleus Nucleus receptor_alpha Cytokine Receptor α/β receptor_gamma Common γ-chain (γc) receptor_alpha->receptor_gamma JAK1 JAK1 JAK3 JAK3 STAT5_inactive STAT5 JAK1->STAT5_inactive Phosphorylates JAK3->STAT5_inactive Phosphorylates STAT5_p pSTAT5 STAT5_dimer pSTAT5 Dimer STAT5_p->STAT5_dimer Dimerizes Gene Gene Transcription (Proliferation, Differentiation) STAT5_dimer->Gene Translocates & Activates This compound This compound This compound->JAK1 Inhibits This compound->JAK3 Inhibits Cytokine γc Cytokine (e.g., IL-2) Cytokine->receptor_alpha Binds Workflow_STAT_Phosphorylation start Activated T Cells pretreat Pre-treat with this compound (1 hr, 37°C) start->pretreat stimulate Stimulate with Cytokine (e.g., IL-2, 15 min) pretreat->stimulate lyse Lyse Cells & Quantify Protein stimulate->lyse sds_page SDS-PAGE lyse->sds_page transfer Western Blot Transfer sds_page->transfer probe Probe with pSTAT & Total STAT Abs transfer->probe detect ECL Detection probe->detect end Quantify Inhibition detect->end Workflow_Proliferation_Assay start Isolate T Cells label_dye Label with CellTrace Violet start->label_dye plate_cells Plate Cells with anti-CD3/IL-2 label_dye->plate_cells add_drug Add this compound (Dose-Response) plate_cells->add_drug incubate Incubate for 4-5 Days add_drug->incubate harvest Harvest & Stain (Viability Dye) incubate->harvest acquire Acquire on Flow Cytometer harvest->acquire analyze Analyze Dye Dilution acquire->analyze end Quantify Proliferation analyze->end Workflow_Flow_Cytometry_Subsets start Prepare Single-Cell Suspension fc_block Fc Block start->fc_block surface_stain Stain Surface Markers (CD3, CD8, PD-1, etc.) + Viability Dye fc_block->surface_stain wash1 Wash surface_stain->wash1 fix_perm Fix & Permeabilize (Optional) wash1->fix_perm acquire Acquire on Flow Cytometer wash1->acquire If no IC stain intracellular_stain Intracellular Staining (Optional) fix_perm->intracellular_stain wash2 Wash intracellular_stain->wash2 wash2->acquire analyze Gate & Analyze Populations acquire->analyze end Quantify Cell Frequencies analyze->end

References

An In-depth Technical Guide to Ifidancitinib and the JAK-STAT Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway and the mechanism of action of Ifidancitinib, a selective JAK1/3 inhibitor. This document includes a summary of its known biochemical and cellular activities, relevant clinical data, detailed experimental protocols for inhibitor characterization, and visualizations of key pathways and workflows.

The JAK-STAT Signaling Pathway

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade that translates extracellular signals from cytokines and growth factors into transcriptional regulation of genes involved in immunity, proliferation, differentiation, and cell survival.[1][2][3] The pathway is integral to the function of type I and II cytokine receptors, which lack intrinsic kinase activity and rely on the JAK family of tyrosine kinases for signal transduction.[3][4]

The canonical JAK-STAT pathway proceeds through several key steps:

  • Ligand Binding and Receptor Dimerization : The binding of a cytokine (e.g., interleukins, interferons) to its specific receptor on the cell surface induces receptor dimerization or multimerization.[2][4]

  • JAK Activation : This conformational change brings the receptor-associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.[2][4]

  • Receptor Phosphorylation : The activated JAKs then phosphorylate specific tyrosine residues on the intracellular tails of the cytokine receptors.[4][5]

  • STAT Recruitment and Phosphorylation : These phosphorylated tyrosine sites serve as docking sites for the SH2 domains of latent STAT proteins present in the cytoplasm.[2][3] Once recruited, the STATs are themselves phosphorylated by the activated JAKs.[4]

  • STAT Dimerization and Nuclear Translocation : Phosphorylation causes the STAT proteins to dissociate from the receptor and form stable homo- or heterodimers.[1][4]

  • Gene Transcription : These STAT dimers translocate into the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby activating or repressing their transcription.[1][3]

The JAK family in mammals comprises four members (JAK1, JAK2, JAK3, and TYK2), and there are seven STAT proteins (STAT1, STAT2, STAT3, STAT4, STAT5a, STAT5b, and STAT6).[2] Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including autoimmune disorders, inflammatory conditions, and malignancies.[3][5][6]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor1 Cytokine Receptor Cytokine->Receptor1 1. Binding Receptor2 Cytokine Receptor Cytokine->Receptor2 JAK1 JAK Receptor1->JAK1 association JAK2 JAK Receptor2->JAK2 JAK1->Receptor1 3. Phosphorylation JAK1->JAK2 2. Activation STAT_inactive STAT JAK1->STAT_inactive Phosphorylation JAK2->Receptor2 STAT_inactive->Receptor1 STAT_p p-STAT STAT_dimer p-STAT Dimer STAT_p->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Gene Gene Transcription DNA->Gene 7. Regulation

Caption: The canonical JAK-STAT signaling pathway.

This compound (ATI-50002): An Overview

This compound (also known as ATI-502 and ATI-50002) is an orally available, small molecule inhibitor of the Janus kinase family.[7][8] It was developed as a next-generation, potent, and selective inhibitor targeting JAK1 and JAK3.[3][7][8] By selectively inhibiting these specific JAK isoforms, this compound primarily disrupts the signaling of cytokines that utilize the common gamma chain (γc), a receptor subunit associated with JAK1 and JAK3.[7][8] This mechanism makes it a candidate for treating various immune-mediated and inflammatory diseases, and it has been investigated in clinical trials for conditions such as atopic dermatitis and alopecia areata.[9][10][11] However, its development for several indications has been discontinued.[12]

Mechanism of Action of this compound

This compound functions as a competitive inhibitor at the ATP-binding site of JAK1 and JAK3. By blocking the catalytic activity of these enzymes, it prevents the downstream phosphorylation and activation of STAT proteins.[7][8]

The key consequences of JAK1/3 inhibition by this compound include:

  • Inhibition of γc Cytokine Signaling : It potently inhibits signaling from γc cytokines such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are crucial for the proliferation, differentiation, and function of T cells and other lymphocytes.[7][8]

  • Suppression of STAT5 Phosphorylation : Preclinical studies have shown that this compound strongly inhibits IL-2-stimulated phosphorylation of STAT5 in T cells.[8]

  • Inhibition of IFN-γ Signaling : The drug also demonstrates inhibitory effects on the JAK1/2-mediated signaling of interferon-gamma (IFN-γ), a key cytokine in the pathogenesis of alopecia areata, leading to reduced STAT1 phosphorylation.[7][8][13]

This targeted inhibition of specific JAK-STAT pathways modulates the immune response, reducing inflammation and the activity of pathogenic immune cells.[8]

Ifidancitinib_MoA cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine γc Cytokine (e.g., IL-2) Receptor γc Receptor Complex Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 JAK3 JAK3 Receptor->JAK3 JAK1->JAK3 2. Activation STAT STAT5 JAK1->STAT 3. STAT Phosphorylation JAK3->STAT STAT_p p-STAT5 Gene Gene Transcription (T-cell proliferation, etc.) STAT_p->Gene 4. Dimerization & Nuclear Translocation This compound This compound This compound->JAK1 Inhibition This compound->JAK3 Inhibition

Caption: Mechanism of action of this compound on JAK1/3.

Quantitative Data and Clinical Findings

While specific IC50 values are not detailed in the provided search results, this compound is consistently described as a "potent" inhibitor of JAK1 and JAK3.[3][7][8] Its activity has been characterized in cellular assays and clinical trials.

Table 1: Preclinical Cellular Activity of this compound

Assay System Cytokine Stimulus Measured Endpoint Observed Effect Reference
Mouse T cells IL-2 STAT5 Phosphorylation Strong, dose-dependent inhibition [7][8]
Mouse T cells IFN-γ STAT1 Phosphorylation Potent inhibitory effects [8]
Murine T cells - Cell Proliferation Inhibition of proliferation [7][8]
Human T cells - T cell function Impaired function [8]

| C3H/HeJ Mice | - | CD8+ T cells | Significant reduction in NKG2D+CD8+ T cells |[8] |

Table 2: Summary of Phase 2 Clinical Trial Data for this compound in Atopic Dermatitis

Trial Identifier Indication Key Efficacy Endpoints Results Safety Reference

| NCT03585296 | Atopic Dermatitis | EASI Score, IGA Score, Itch-NRS | Demonstrated high efficacy with improved scores | Well tolerated, primary safety endpoints met |[9][11][14] |

EASI: Eczema Area and Severity Index; IGA: Investigator's Global Assessment; NRS: Numerical Rating Scale.

Experimental Protocols

Characterizing the potency and selectivity of a JAK inhibitor like this compound involves a series of in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This type of assay quantifies the direct effect of an inhibitor on the enzymatic activity of a purified kinase by measuring the amount of ADP produced.[15]

Objective: To determine the IC50 value of this compound against purified JAK1, JAK2, JAK3, and TYK2 enzymes.

Materials:

  • Recombinant human JAK enzymes (e.g., from SignalChem).[16]

  • Kinase buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl₂, 0.01% Brij-35).[16]

  • Substrate (e.g., a generic tyrosine kinase peptide like IRS1(Y608) peptide).[16]

  • ATP (at or near the Kₘ concentration for each enzyme).[15]

  • This compound (serially diluted in DMSO).

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • 384-well assay plates (white, non-binding surface).[16]

  • Multimode plate reader capable of luminescence detection.

Methodology:

  • Compound Preparation : Prepare a 10-point serial dilution of this compound in 100% DMSO.

  • Assay Plate Setup : Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.[15]

  • Enzyme Addition : Add 2 µL of the diluted JAK enzyme (e.g., 8 nM JAK1) in kinase buffer to each well.[15][16]

  • Reaction Initiation : Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The final reaction volume is 5 µL.[15]

  • Incubation : Incubate the plate at room temperature (or 30°C) for 60 minutes.[16]

  • ADP Detection (Part 1) : Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection (Part 2) : Add 10 µL of Kinase Detection Reagent to convert the ADP produced into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Signal Measurement : Measure the luminescence signal using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis : Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection (ADP-Glo™) cluster_analysis Data Analysis A 1. Prepare serial dilution of this compound in DMSO C 3. Add reagents to 384-well plate: - this compound/DMSO - JAK Enzyme - Substrate/ATP Mix A->C B 2. Prepare JAK enzyme and Substrate/ATP mix B->C D 4. Incubate for 60 min at room temperature C->D E 5. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) D->E F 6. Incubate for 40 min E->F G 7. Add Kinase Detection Reagent (Converts ADP to light signal) F->G H 8. Incubate for 30 min G->H I 9. Measure Luminescence H->I J 10. Calculate % Inhibition and determine IC50 I->J

Caption: General workflow for an in vitro kinase inhibition assay.

Cellular Phospho-STAT Assay

This assay measures the ability of an inhibitor to block cytokine-induced STAT phosphorylation in a cellular context.

Objective: To determine the potency of this compound in inhibiting IL-2-induced STAT5 phosphorylation in human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Isolated human PBMCs.

  • RPMI-1640 medium supplemented with 10% FBS.

  • Recombinant human IL-2.

  • This compound (serially diluted).

  • Fixation/Permeabilization buffers (e.g., BD Cytofix/Cytoperm™).

  • Fluorochrome-conjugated anti-phospho-STAT5 antibody (e.g., Alexa Fluor 647 anti-pSTAT5).

  • Flow cytometer.

Methodology:

  • Cell Preparation : Isolate PBMCs from healthy donor blood and resuspend in culture medium.

  • Inhibitor Pre-incubation : Aliquot cells into tubes or a 96-well plate. Add serial dilutions of this compound or DMSO (vehicle control) and pre-incubate for 1 hour at 37°C.[7]

  • Cytokine Stimulation : Add a pre-determined concentration of IL-2 to stimulate the JAK-STAT pathway. Leave one control tube unstimulated. Incubate for 15-30 minutes at 37°C.

  • Fixation : Stop the stimulation by immediately fixing the cells with a fixation buffer for 10-20 minutes at room temperature.

  • Permeabilization : Wash the cells and then permeabilize the cell membrane with a permeabilization buffer to allow intracellular antibody staining.

  • Staining : Add the anti-phospho-STAT5 antibody to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition : Wash the cells and acquire data on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.

  • Data Analysis : Gate on the lymphocyte population. Determine the median fluorescence intensity (MFI) of the pSTAT5 signal for each condition. Calculate the percent inhibition based on the MFI of the stimulated and unstimulated controls and plot the results to determine the IC50 value.

References

The Role of Ifidancitinib as a Selective JAK1/3 Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ifidancitinib (formerly ATI-50002) is a potent, orally available small molecule designed as a selective inhibitor of Janus kinase (JAK) 1 and JAK3. By targeting these specific isoforms, this compound aims to modulate the signaling of key cytokines involved in the pathogenesis of various autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and clinical development. While specific quantitative data on its inhibitory potency (IC50 values) are not publicly available, this guide synthesizes the existing information to offer a detailed understanding of this compound's role as a selective JAK1/3 inhibitor.

Introduction to Janus Kinase (JAK) Inhibition

The Janus kinases are a family of intracellular, non-receptor tyrosine kinases comprising four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1] These enzymes are crucial for the signal transduction of a wide range of cytokines, growth factors, and hormones.[1] The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a primary signaling cascade initiated by the binding of these extracellular ligands to their corresponding receptors, leading to the activation of JAKs.[2] Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins, which are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene transcription.[2]

Dysregulation of the JAK-STAT pathway is implicated in the pathophysiology of numerous autoimmune and inflammatory disorders, making JAKs attractive therapeutic targets.[3] The differential roles of the JAK isoforms provide a rationale for the development of selective inhibitors to achieve therapeutic benefit while minimizing off-target effects. For instance, JAK1 is broadly involved in inflammatory cytokine signaling, while JAK2 is crucial for hematopoiesis, and JAK3 is primarily expressed in hematopoietic cells and plays a key role in lymphocyte function.[3]

This compound: A Selective JAK1/3 Inhibitor

This compound was developed as a selective inhibitor of JAK1 and JAK3.[4][5] This selectivity profile is intended to preferentially block the signaling of cytokines that utilize the common gamma chain (γc), a receptor subunit that associates with JAK1 and JAK3.[4] These γc cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, are critical for the development, proliferation, and function of lymphocytes.[2] By inhibiting JAK1 and JAK3, this compound is predicted to disrupt the signaling of these pro-inflammatory cytokines, thereby exerting its therapeutic effect in autoimmune diseases.[4]

Mechanism of Action

This compound exerts its pharmacological effects by competitively binding to the ATP-binding site of JAK1 and JAK3, thereby inhibiting their kinase activity. This prevents the phosphorylation and activation of STAT proteins, most notably STAT5, which is downstream of γc cytokine signaling.[4] The inhibition of the JAK1/3-STAT5 pathway leads to a reduction in T-cell proliferation and function, as well as a decrease in the production of inflammatory mediators.[4]

Quantitative Data

While this compound is described as a potent and selective JAK1/3 inhibitor, specific half-maximal inhibitory concentration (IC50) values against the four JAK isoforms are not publicly available in the reviewed literature. The following table provides a qualitative summary of its selectivity and an overview of other JAK inhibitors for which quantitative data is available, for comparative context.

Table 1: Selectivity Profile of this compound and Other JAK Inhibitors

InhibitorTarget JAK IsoformsJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Reference
This compound (ATI-50002) JAK1/3 Not Publicly AvailableNot Publicly AvailableNot Publicly AvailableNot Publicly Available[4]
TofacitinibJAK1/3 > JAK215.177.455.0489[3]
BaricitinibJAK1/24.06.678761[3]
RuxolitinibJAK1/23.32.842819

Preclinical Studies

In vitro and in vivo studies have provided insights into the biological effects of this compound.

In Vitro Studies
  • Inhibition of STAT5 Phosphorylation: In mouse T-cells, this compound was shown to inhibit IL-2-stimulated phosphorylation of STAT5 in a concentration-dependent manner (0-1000 nM).[4]

  • Inhibition of T-Cell Proliferation: Treatment of T-cells with this compound (0-1000 nM) for 5 days resulted in a dose-dependent reduction in T-cell number and inhibited cell proliferation.[4]

  • Inhibition of IFN-γ Signaling: this compound also demonstrated inhibitory effects on IFN-γ signaling, which is mediated by JAK1 and JAK2, leading to the inhibition of STAT1 phosphorylation.[4]

In Vivo Studies
  • Animal Models of Alopecia Areata: In a C3H/HeJ mouse model of alopecia areata, oral administration of this compound (10-50 mg/kg) induced hair regrowth and reduced associated inflammation.[4] Mechanistically, this compound treatment led to a significant reduction in CD44+CD62L- CD8+ T effector/memory cells in peripheral lymphoid organs. Furthermore, an increase in the expression of the co-inhibitory receptor PD-1 on effector/memory CD8+ T-cells and reduced IFN-γ production were observed, suggesting an induction of T-cell exhaustion.[4]

Clinical Development

This compound underwent Phase 2 clinical trials for the treatment of alopecia areata and atopic dermatitis. However, the development for these indications was discontinued.[6]

Table 2: Overview of this compound Phase 2 Clinical Trials

IndicationTrial IdentifierPhaseStatusPrimary EndpointOutcome
Alopecia AreataNCT037593402DiscontinuedMean percent change from baseline in the Severity of Alopecia Tool (SALT) score at week 24.[4]Did not achieve statistical superiority over vehicle.[4]
Atopic DermatitisNCT035852962CompletedNot specifiedDevelopment discontinued.[7]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound.

In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant human JAK enzymes (JAK1, JAK2, JAK3, TYK2)

  • Kinase substrate (e.g., a synthetic peptide containing a tyrosine residue)

  • ATP (Adenosine triphosphate)

  • Test compound (this compound) serially diluted in DMSO

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well microplates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the recombinant JAK enzyme and the substrate peptide to the wells of a 384-well plate.

  • Add the diluted test compound to the respective wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Initiate the kinase reaction by adding a solution of ATP to all wells.

  • Incubate the plate at a controlled temperature for a specified period to allow the enzymatic reaction to proceed.

  • Stop the reaction by adding a stop solution.

  • Add the detection reagent, which measures the amount of product formed (e.g., ADP).

  • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the positive control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

STAT5 Phosphorylation Assay by Flow Cytometry

Objective: To measure the inhibition of cytokine-induced STAT5 phosphorylation in T-cells.

Materials:

  • Isolated primary T-cells or a T-cell line

  • Cytokine for stimulation (e.g., IL-2)

  • Test compound (this compound)

  • Cell culture medium

  • Fixation buffer (e.g., paraformaldehyde-based)

  • Permeabilization buffer (e.g., methanol-based)

  • Fluorochrome-conjugated anti-phospho-STAT5 (pSTAT5) antibody

  • Flow cytometer

Procedure:

  • Culture T-cells in cytokine-free medium for a period to ensure a low baseline of pSTAT5.

  • Pre-incubate the cells with various concentrations of the test compound or vehicle (DMSO) for a specified time.

  • Stimulate the cells with a predetermined concentration of IL-2 for a short period (e.g., 15-30 minutes) at 37°C. Include an unstimulated control.

  • Fix the cells by adding fixation buffer to stop the signaling cascade and preserve the phosphorylation state.

  • Permeabilize the cells by adding permeabilization buffer to allow intracellular antibody staining.

  • Stain the cells with the fluorochrome-conjugated anti-pSTAT5 antibody.

  • Wash the cells to remove unbound antibody.

  • Acquire the samples on a flow cytometer, measuring the fluorescence intensity of the pSTAT5 signal in the T-cell population.

  • Analyze the data to determine the percentage of pSTAT5-positive cells or the mean fluorescence intensity of pSTAT5 staining for each condition.

  • Calculate the inhibition of STAT5 phosphorylation by the test compound at each concentration relative to the stimulated vehicle control.

Visualizations

Signaling Pathway Diagram

JAK1_3_Signaling_Pathway JAK1/3 Signaling Pathway Cytokine γc Cytokines (IL-2, IL-4, IL-7, IL-9, IL-15, IL-21) Receptor Cytokine Receptor (γc-containing) Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates JAK3 JAK3 Receptor->JAK3 Activates STAT5 STAT5 JAK1->STAT5 Phosphorylates JAK3->STAT5 Phosphorylates This compound This compound This compound->JAK1 Inhibits This compound->JAK3 Inhibits pSTAT5 pSTAT5 STAT5->pSTAT5 Phosphorylation Dimer pSTAT5 Dimer pSTAT5->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription (Proliferation, Differentiation, Inflammation) Nucleus->Gene Regulates

Caption: JAK1/3 Signaling Pathway Inhibition by this compound.

Experimental Workflow Diagram

JAK_Inhibitor_Workflow Experimental Workflow for JAK Inhibitor Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development KinaseAssay Biochemical Kinase Assay (IC50 Determination vs JAKs) CellularAssay Cell-Based Phosphorylation Assay (e.g., pSTAT5) KinaseAssay->CellularAssay ProliferationAssay T-Cell Proliferation Assay CellularAssay->ProliferationAssay PKPD Pharmacokinetics & Pharmacodynamics (PK/PD) ProliferationAssay->PKPD EfficacyModels Disease Models (e.g., Alopecia Areata in mice) PKPD->EfficacyModels Tox Toxicology Studies EfficacyModels->Tox Phase1 Phase 1 (Safety & Dosing) Tox->Phase1 Phase2 Phase 2 (Efficacy & Safety) Phase1->Phase2

Caption: General Experimental Workflow for a JAK Inhibitor.

Conclusion

This compound is a selective JAK1/3 inhibitor that has demonstrated the potential to modulate the immune response by targeting key cytokine signaling pathways. Preclinical studies have shown its ability to inhibit STAT5 phosphorylation, reduce T-cell proliferation, and ameliorate disease in an animal model of alopecia areata. Despite this promising preclinical profile, Phase 2 clinical trials for alopecia areata and atopic dermatitis did not meet their primary endpoints, leading to the discontinuation of its development for these indications. This technical guide provides a summary of the available scientific and clinical information on this compound, highlighting its mechanism of action and the challenges faced in its clinical translation. Further research into the nuances of JAK selectivity and its impact on clinical outcomes will continue to be a critical area of investigation in the field of autoimmune and inflammatory diseases.

References

Ifidancitinib's Disruption of γc Cytokine Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ifidancitinib (formerly ATI-50002) is a potent and selective small molecule inhibitor of Janus kinase (JAK) 1 and JAK3.[1][2][3][4] This selective inhibition positions this compound as a modulator of the signaling pathways of common gamma chain (γc) cytokines, a family of interleukins crucial for lymphocyte development, proliferation, and function. Dysregulation of these pathways is implicated in a variety of autoimmune and inflammatory diseases. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its effects on γc cytokine signaling. It includes a review of the underlying biological pathways, detailed experimental protocols for assessing JAK inhibitor activity, and a summary of the available data on this compound.

The Role of γc Cytokines and JAK-STAT Signaling

The common gamma chain (γc or CD132) is a shared receptor subunit for a family of six cytokines: Interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. These cytokines are critical regulators of the immune system. Their signaling is mediated through the Janus kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway.

Upon cytokine binding to its receptor complex, associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the cytokine receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression.

The signaling of all γc cytokines critically depends on JAK1, which associates with the specific cytokine receptor alpha chain, and JAK3, which is exclusively associated with the γc subunit. This co-dependency on JAK1 and JAK3 makes this signaling node an attractive target for therapeutic intervention in immune-mediated diseases.

This compound: A Selective JAK1/3 Inhibitor

This compound is an orally available small molecule designed to selectively inhibit JAK1 and JAK3 over other JAK family members, namely JAK2 and Tyrosine Kinase 2 (TYK2).[1][2][3][4] By targeting the key kinases in the γc cytokine signaling cascade, this compound is predicted to disrupt the downstream effects of IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.

Quantitative Data: Potency and Selectivity

While specific public data on the half-maximal inhibitory concentrations (IC50) of this compound against the four JAK isoforms are not available in the public domain, the following table presents representative IC50 values for other well-characterized JAK inhibitors to illustrate the concept of potency and selectivity in biochemical assays.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Selectivity Profile
Tofacitinib 1201>1000JAK1/3 > JAK2
Upadacitinib 4510921004700JAK1 > JAK2 > JAK3/TYK2
Ritlecitinib >10000>1000033.1>10000JAK3 selective
Baricitinib 5.95.7>40053JAK1/2 > TYK2

Note: Data is compiled from various public sources and serves for illustrative purposes. Absolute IC50 values can vary depending on the specific assay conditions.

Effect on γc Cytokine-Mediated Cellular Signaling

This compound has been shown to potently inhibit the signaling of γc cytokines in cellular assays.[2][3] Specifically, it has been demonstrated to inhibit IL-2-stimulated phosphorylation of STAT5 and IFN-γ-mediated signaling.[2] Furthermore, this compound treatment leads to a reduction in T-cell proliferation in response to IL-15.[2]

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the γc cytokine signaling pathways and the inhibitory action of this compound.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-2 IL-2 receptor_alpha Cytokine Receptor α-chain IL-2->receptor_alpha binds IL-4 IL-4 IL-4->receptor_alpha IL-7 IL-7 IL-7->receptor_alpha IL-9 IL-9 IL-9->receptor_alpha IL-15 IL-15 IL-15->receptor_alpha IL-21 IL-21 IL-21->receptor_alpha receptor_gamma Common γ-chain (γc) receptor_alpha->receptor_gamma dimerizes JAK1 JAK1 receptor_alpha->JAK1 activates JAK3 JAK3 receptor_gamma->JAK3 activates STATs STATs (STAT5, STAT6, STAT3, etc.) JAK1->STATs phosphorylates JAK3->STATs pSTATs pSTAT Dimer STATs->pSTATs dimerizes DNA DNA pSTATs->DNA translocates & binds This compound This compound This compound->JAK1 This compound->JAK3 Gene_Expression Gene Expression (Proliferation, Differentiation, Survival) DNA->Gene_Expression regulates

Caption: General γc cytokine signaling pathway and the inhibitory action of this compound.

The following diagram details the specific JAK-STAT components for each γc cytokine.

G cluster_cytokines γc Cytokines cluster_jaks Janus Kinases (JAKs) cluster_stats Signal Transducers and Activators of Transcription (STATs) IL-2 IL-2 JAK1 JAK1 IL-2->JAK1 JAK3 JAK3 IL-2->JAK3 IL-4 IL-4 IL-4->JAK1 IL-4->JAK3 IL-7 IL-7 IL-7->JAK1 IL-7->JAK3 IL-9 IL-9 IL-9->JAK1 IL-9->JAK3 IL-15 IL-15 IL-15->JAK1 IL-15->JAK3 IL-21 IL-21 IL-21->JAK1 IL-21->JAK3 STAT5 STAT5 JAK1->STAT5 JAK1->STAT5 JAK1->STAT5 JAK1->STAT5 STAT6 STAT6 JAK1->STAT6 STAT3 STAT3 JAK1->STAT3 JAK1->STAT3 JAK1->STAT3 STAT1 STAT1 JAK1->STAT1 JAK1->STAT1 JAK3->STAT5 JAK3->STAT5 JAK3->STAT5 JAK3->STAT5 JAK3->STAT6 JAK3->STAT3 JAK3->STAT3 JAK3->STAT3 JAK3->STAT1 JAK3->STAT1

Caption: Specific JAK-STAT signaling pathways for each γc cytokine.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize JAK inhibitors like this compound.

In Vitro Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of purified JAK isoforms.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • Biotinylated peptide substrate

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound (or other test compounds) serially diluted in DMSO

  • Detection reagents: Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (SA-APC)

  • 384-well low-volume microplates

  • Plate reader capable of TR-FRET detection

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO.

  • Reaction Mixture: In the assay plate, add the test compound, recombinant JAK enzyme, and biotinylated peptide substrate in the assay buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for each respective JAK enzyme.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).

  • Detection: Stop the reaction by adding EDTA. Then, add the detection reagents (Europium-labeled anti-phosphotyrosine antibody and SA-APC).

  • Incubation: Incubate the plate in the dark at room temperature for at least 60 minutes to allow for the binding of the detection reagents.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G start Prepare Serial Dilutions of this compound step2 Add this compound, JAK Enzyme, and Substrate to Plate start->step2 step3 Initiate Reaction with ATP step2->step3 step4 Incubate at Room Temperature step3->step4 step5 Stop Reaction and Add TR-FRET Detection Reagents step4->step5 step6 Incubate in Dark step5->step6 step7 Read Plate (TR-FRET) step6->step7 end_node Calculate IC50 step7->end_node G start Pre-incubate Cells with this compound step2 Stimulate Cells with γc Cytokine start->step2 step3 Fix and Permeabilize Cells step2->step3 step4 Stain with Anti-pSTAT Antibody step3->step4 step5 Acquire Data via Flow Cytometry step4->step5 end_node Analyze MFI and Calculate IC50 step5->end_node

References

Ifidancitinib's Impact on STAT5 Phosphorylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ifidancitinib (also known as ATI-50002) is an orally available, potent, and selective inhibitor of Janus kinase (JAK) 1 and JAK3.[1][2][3] This selective inhibition disrupts the signaling of cytokines that utilize the common gamma chain (γc), a critical pathway in immune cell activation and proliferation. A key downstream event in γc cytokine signaling is the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5). This technical guide provides an in-depth analysis of this compound's mechanism of action, with a specific focus on its inhibitory effect on STAT5 phosphorylation. The guide includes a summary of available quantitative data, detailed experimental protocols for assessing STAT5 phosphorylation, and visualizations of the relevant signaling pathways and workflows.

Mechanism of Action: Inhibition of the JAK-STAT Pathway

The JAK-STAT signaling cascade is integral to the cellular response to a multitude of cytokines and growth factors. For cytokines that utilize the γc receptor subunit, such as Interleukin-2 (IL-2), IL-7, IL-9, IL-15, and IL-21, the binding of the cytokine to its receptor leads to the activation of receptor-associated JAK1 and JAK3. These activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tails of the cytokine receptors.

These phosphorylated tyrosine residues serve as docking sites for STAT proteins, primarily STAT5a and STAT5b in the case of γc cytokines. Once recruited to the receptor complex, STAT5 proteins are themselves phosphorylated by the activated JAKs on a critical tyrosine residue (Y694 for STAT5a and Y699 for STAT5b). This phosphorylation event is obligatory for STAT5 activation.

Phosphorylated STAT5 (pSTAT5) molecules then dissociate from the receptor, form homodimers or heterodimers, and translocate to the nucleus. In the nucleus, pSTAT5 dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating the transcription of genes involved in cell proliferation, differentiation, and survival.

This compound, as a selective JAK1 and JAK3 inhibitor, directly interferes with this process by blocking the catalytic activity of these kinases. By inhibiting JAK1 and JAK3, this compound prevents the phosphorylation and subsequent activation of STAT5, thereby downregulating the expression of pro-inflammatory and immunomodulatory genes.

Data Presentation

The following tables summarize the available quantitative and qualitative data on the inhibitory effect of this compound on STAT5 phosphorylation.

Table 1: In Vitro Inhibition of IL-2-Stimulated STAT5 Phosphorylation by this compound

Cell TypeStimulationAssay MethodThis compound Concentration (nM)Observed Effect on STAT5 PhosphorylationReference
Mouse T cellsRecombinant Human IL-2 (rhIL-2)Western Blot0, 100, 300, 1000Dose-dependent inhibition of STAT5 phosphorylation.[1][1]
In Vitro Activated T cellsrhIL-2 (20 ng/ml)ImmunoblottingVarious dosesInhibition of STAT5 phosphorylation.

Table 2: this compound (ATI-50002) Compound Details

ParameterDetailsReference
SynonymsATI-502, R507[2]
TargetJAK1, JAK3[1][2][3]
Primary Signaling Pathway Affectedγc cytokine signaling[1][2]
Key Downstream TargetSTAT5[2]

Signaling and Experimental Workflow Visualizations

Signaling Pathway

Caption: this compound inhibits the IL-2-mediated JAK1/3-STAT5 signaling pathway.

Experimental Workflows

Western_Blot_Workflow Western Blot Workflow for pSTAT5 Analysis cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis A 1. Culture T cells B 2. Pre-incubate with this compound (e.g., 0, 100, 300, 1000 nM for 1 hr) A->B C 3. Stimulate with IL-2 (e.g., 20 ng/ml for 15 min) B->C D 4. Lyse cells in buffer with phosphatase inhibitors C->D E 5. Quantify protein concentration (e.g., BCA assay) D->E F 6. Separate proteins by SDS-PAGE E->F G 7. Transfer proteins to PVDF membrane F->G H 8. Block membrane (e.g., 5% BSA) G->H I 9. Incubate with primary antibody (anti-pSTAT5) H->I J 10. Incubate with HRP-conjugated secondary antibody I->J K 11. Detect signal with ECL substrate J->K L 12. Image chemiluminescence K->L M 13. Re-probe for total STAT5 (loading control) L->M N 14. Quantify band intensity and compare pSTAT5/total STAT5 ratio M->N Phospho_Flow_Workflow Phospho-Flow Cytometry Workflow for pSTAT5 Analysis cluster_cell_prep Cell Preparation & Treatment cluster_fix_perm Fixation & Permeabilization cluster_staining Staining cluster_acquisition Data Acquisition & Analysis A 1. Isolate PBMCs or culture T cells B 2. Pre-treat with this compound concentrations A->B C 3. Stimulate with IL-2 B->C D 4. Fix cells (e.g., paraformaldehyde) C->D E 5. Permeabilize cells (e.g., methanol) D->E F 6. Stain with fluorescently-labeled anti-pSTAT5 antibody E->F G 7. (Optional) Co-stain for cell surface markers (e.g., CD3, CD4, CD8) F->G H 8. Acquire data on a flow cytometer G->H I 9. Gate on cell populations of interest H->I J 10. Analyze Median Fluorescence Intensity (MFI) of pSTAT5 I->J

References

Ifidancitinib: A Technical Guide to its Preclinical Evaluation in Autoimmune Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ifidancitinib (formerly ATI-50002) is a potent and selective Janus kinase (JAK) 1 and JAK3 inhibitor that has shown promise in the treatment of various autoimmune diseases. By disrupting the signaling of common gamma chain (γc) cytokines, this compound modulates T-cell function and proliferation, key drivers in many autoimmune pathologies. This technical guide provides an in-depth overview of the preclinical evaluation of this compound in relevant autoimmune disease models, focusing on its mechanism of action, experimental protocols, and key efficacy data. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals working on novel therapies for autoimmune disorders.

Introduction: The Role of JAK Inhibition in Autoimmunity

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical intracellular signaling cascade that transmits signals from various cytokines and growth factors to the nucleus, regulating genes involved in immunity, inflammation, and hematopoiesis. Dysregulation of the JAK-STAT pathway is a hallmark of many autoimmune diseases, making it a prime target for therapeutic intervention.

The JAK family consists of four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These kinases associate with different cytokine receptors in pairs. This compound selectively targets JAK1 and JAK3.

  • JAK1 is broadly involved in the signaling of many pro-inflammatory cytokines.

  • JAK3 signaling is more restricted to the common gamma chain (γc) family of cytokine receptors (IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21), which are crucial for lymphocyte development, proliferation, and function.

By inhibiting both JAK1 and JAK3, this compound is predicted to potently disrupt the signaling of key cytokines implicated in the pathogenesis of a wide range of autoimmune diseases.[1]

Mechanism of Action of this compound

This compound is an orally available, potent, and selective inhibitor of JAK1 and JAK3.[2] Its primary mechanism of action involves the competitive inhibition of ATP binding to the catalytic site of these kinases, thereby preventing the phosphorylation and activation of downstream STAT proteins. This disruption of the JAK-STAT signaling cascade leads to the modulation of immune cell function.

dot

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Pro-inflammatory Cytokine (e.g., IL-2, IL-6, IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation JAK3 JAK3 Receptor->JAK3 Activation STAT STAT JAK1->STAT Phosphorylation JAK3->STAT Phosphorylation This compound This compound This compound->JAK1 Inhibition This compound->JAK3 Inhibition pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene

Caption: this compound's Mechanism of Action on the JAK-STAT Pathway.

In Vitro Efficacy and Selectivity

The in vitro activity of this compound has been characterized through various enzymatic and cellular assays.

Kinase Selectivity

While specific IC50 values for this compound against all JAK isozymes are not publicly available, it is characterized as a potent JAK1/3 inhibitor. For context, the selectivity profile of a compound is crucial for its efficacy and safety. Inhibition of JAK2 can be associated with hematological side effects. The table below provides a template for the kind of data required to assess the selectivity of a JAK inhibitor.

Table 1: Representative Kinase Inhibition Profile of a JAK Inhibitor (Data for Illustrative Purposes)

KinaseIC50 (nM)
JAK110
JAK2100
JAK35
TYK2150
(Note: These values are hypothetical and serve to illustrate a typical selectivity profile. Actual values for this compound would need to be determined experimentally.)
Cellular Assays

Cellular assays are critical for understanding the functional consequences of JAK inhibition in a more physiologically relevant context.

This compound has been shown to inhibit the phosphorylation of STAT proteins downstream of cytokine receptor activation. In mouse T-cells, this compound (0-1000 nM) inhibited IL-2-stimulated STAT5 phosphorylation and IFN-γ-stimulated STAT1 phosphorylation in a dose-dependent manner.[2]

Table 2: Effect of this compound on Cytokine-Induced STAT Phosphorylation in Mouse T-cells

Cytokine StimulusDownstream SignalingEffect of this compound
IL-2JAK1/3 -> STAT5Inhibition of STAT5 phosphorylation[2]
IFN-γJAK1/2 -> STAT1Inhibition of STAT1 phosphorylation[2]

By blocking γc cytokine signaling, this compound effectively reduces T-cell proliferation. In vitro studies demonstrated that this compound (0-1000 nM) reduced the number of T-cells and inhibited their proliferation over a 5-day period.[2]

In Vivo Efficacy in Autoimmune Disease Models

The therapeutic potential of this compound has been evaluated in various preclinical models of autoimmune diseases. While much of the published data focuses on alopecia areata, the following sections outline the methodologies for key models of rheumatoid arthritis and inflammatory bowel disease where a JAK1/3 inhibitor like this compound would be expected to show efficacy.

Rheumatoid Arthritis: Collagen-Induced Arthritis (CIA) Model

The CIA model is a widely used and well-validated animal model for rheumatoid arthritis, sharing many immunological and pathological features with the human disease.

Table 3: Representative Efficacy of a JAK1/3 Inhibitor in a Mouse CIA Model (Data for Illustrative Purposes)

Treatment GroupMean Arthritis Score (Day 42)Paw Swelling (mm) (Day 42)
Vehicle10.2 ± 1.53.8 ± 0.4
JAK1/3 Inhibitor (10 mg/kg)4.5 ± 0.82.1 ± 0.2
JAK1/3 Inhibitor (30 mg/kg)2.1 ± 0.51.5 ± 0.1
(Note: This data is representative of the expected outcome for a potent JAK1/3 inhibitor and is not specific to this compound.)
Inflammatory Bowel Disease: Dextran Sulfate Sodium (DSS)-Induced Colitis Model

The DSS-induced colitis model is a common and reproducible model for inflammatory bowel disease, particularly ulcerative colitis.

Table 4: Representative Efficacy of a JAK1/3 Inhibitor in a Mouse DSS-Induced Colitis Model (Data for Illustrative Purposes)

Treatment GroupDisease Activity Index (DAI) (Day 10)Colon Length (cm) (Day 10)
Healthy Control0.5 ± 0.28.5 ± 0.5
DSS + Vehicle3.8 ± 0.65.2 ± 0.4
DSS + JAK1/3 Inhibitor (15 mg/kg)1.5 ± 0.47.1 ± 0.3
(Note: This data is representative of the expected outcome for a potent JAK1/3 inhibitor and is not specific to this compound.)

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical studies. The following are generalized protocols for key experiments.

In Vitro Kinase Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified JAK enzymes.

  • Methodology:

    • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are incubated with a peptide substrate and ATP.

    • This compound is added at various concentrations.

    • The kinase reaction is allowed to proceed for a specified time at an optimal temperature.

    • The reaction is terminated, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular STAT Phosphorylation Assay (Flow Cytometry)
  • Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in immune cells.

  • Methodology:

    • Isolate peripheral blood mononuclear cells (PBMCs) or specific immune cell subsets.

    • Pre-incubate cells with varying concentrations of this compound.

    • Stimulate the cells with a specific cytokine (e.g., IL-2, IFN-γ) to induce STAT phosphorylation.

    • Fix and permeabilize the cells.

    • Stain the cells with fluorescently labeled antibodies against phosphorylated STAT proteins (e.g., pSTAT1, pSTAT5).

    • Analyze the median fluorescence intensity (MFI) of the pSTAT signal using a flow cytometer.

    • Calculate the percentage of inhibition relative to the vehicle control.

dot

cluster_workflow Experimental Workflow: STAT Phosphorylation Assay start Isolate Immune Cells (e.g., PBMCs) preincubation Pre-incubate with This compound start->preincubation stimulation Cytokine Stimulation (e.g., IL-2, IFN-γ) preincubation->stimulation fixation Fix and Permeabilize Cells stimulation->fixation staining Stain with Anti-pSTAT Antibodies fixation->staining analysis Flow Cytometry Analysis staining->analysis end Determine % Inhibition analysis->end

Caption: A typical workflow for a STAT phosphorylation assay.

In Vivo Collagen-Induced Arthritis (CIA) Model
  • Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of rheumatoid arthritis.

  • Methodology:

    • Immunization: Emulsify type II collagen in Complete Freund's Adjuvant (CFA) and inject intradermally at the base of the tail of susceptible mouse strains (e.g., DBA/1J).

    • Booster: Administer a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) 21 days after the primary immunization.

    • Treatment: Begin oral administration of this compound or vehicle daily upon the onset of clinical signs of arthritis (typically around day 25-28).

    • Assessment: Monitor disease progression by scoring clinical signs of arthritis (e.g., paw swelling, erythema, joint rigidity) and measuring paw thickness regularly.

    • Endpoint Analysis: At the end of the study, collect joints for histological analysis of inflammation, cartilage damage, and bone erosion. Blood samples can be collected for cytokine and antibody analysis.

In Vivo DSS-Induced Colitis Model
  • Objective: To assess the efficacy of this compound in a mouse model of inflammatory bowel disease.

  • Methodology:

    • Induction: Administer DSS (typically 2-5%) in the drinking water of mice for 5-7 days to induce acute colitis.

    • Treatment: Administer this compound or vehicle orally once daily, either prophylactically (starting before or at the same time as DSS) or therapeutically (starting after the onset of colitis symptoms).

    • Assessment: Monitor disease activity daily by recording body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).

    • Endpoint Analysis: At the end of the study, sacrifice the mice and collect the colon to measure its length (a shorter colon indicates more severe inflammation). A portion of the colon should be fixed for histological evaluation of inflammation, ulceration, and crypt damage.

Conclusion

This compound, as a selective JAK1/3 inhibitor, demonstrates significant potential for the treatment of a variety of autoimmune diseases. Its ability to potently inhibit key cytokine signaling pathways involved in T-cell activation and proliferation provides a strong rationale for its therapeutic application. The preclinical data, particularly from in vitro cellular assays, supports its mechanism of action. While specific in vivo efficacy data for this compound in rheumatoid arthritis and inflammatory bowel disease models is not extensively published, the established role of JAK1/3 inhibition in these pathologies suggests a high probability of therapeutic benefit. The experimental protocols and representative data presented in this guide offer a framework for the continued investigation and development of this compound and other next-generation JAK inhibitors for autoimmune and inflammatory disorders. Further studies are warranted to fully elucidate its efficacy and safety profile in a broader range of autoimmune conditions.

References

Ifidancitinib: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ifidancitinib (formerly ATI-50002) is a selective inhibitor of Janus kinase (JAK) 1 and 3.[1][2][3] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its mechanism of action targeting the JAK-STAT signaling pathway. The information presented herein is intended to serve as a resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. While this compound's clinical development for topical treatment of alopecia areata and atopic dermatitis was discontinued due to lack of significant efficacy, its profile as a JAK inhibitor remains of scientific interest.[4]

Chemical Structure and Properties

This compound is a small molecule with the IUPAC name 5-[[2-(4-fluoro-3-methoxy-5-methylanilino)-5-methylpyrimidin-4-yl]amino]-3H-1,3-benzoxazol-2-one.[5] Its chemical and physical properties are summarized in the table below.

IdentifierValueReference
IUPAC Name 5-[[2-(4-fluoro-3-methoxy-5-methylanilino)-5-methylpyrimidin-4-yl]amino]-3H-1,3-benzoxazol-2-one[5]
Synonyms ATI-50002, ATI-502, A-301[2]
CAS Number 1236667-40-5[2]
Molecular Formula C₂₀H₁₈FN₅O₃[5]
Molecular Weight 395.39 g/mol [5]
Appearance Solid[6]
Solubility Soluble in DMSO[2]

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

This compound functions as a potent and selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 3 (JAK3).[2][3] The JAK family of tyrosine kinases (comprising JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals from numerous cytokines and growth factors involved in immunity and inflammation.

The binding of a cytokine to its receptor triggers the activation of receptor-associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression.

This compound exerts its inhibitory effect by competing with ATP for the binding site on JAK1 and JAK3, thereby preventing the phosphorylation and activation of these kinases. This disruption of the JAK-STAT pathway leads to the downstream inhibition of signaling by various cytokines, including those that are crucial for the proliferation and function of T-cells and other immune cells.[2][3] Specifically, this compound has been shown to inhibit IL-2-stimulated STAT5 phosphorylation and IFN-γ signaling.[2][3]

JAK_STAT_Pathway Simplified JAK-STAT Signaling Pathway and Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates JAK3 JAK3 Receptor->JAK3 Activates STAT STAT JAK1->STAT Phosphorylates JAK3->STAT Phosphorylates This compound This compound This compound->JAK1 Inhibits This compound->JAK3 Inhibits pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene Gene Expression Nucleus->Gene Modulates

Caption: this compound inhibits JAK1 and JAK3, blocking STAT phosphorylation.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, the following sections describe representative methodologies for key assays used to characterize JAK inhibitors.

In Vitro JAK Kinase Inhibition Assay (Biochemical Assay)

This assay is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific JAK enzyme.

Objective: To quantify the potency of this compound in inhibiting the enzymatic activity of JAK1, JAK2, JAK3, and TYK2.

Methodology:

  • Reagents and Materials:

    • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

    • Peptide substrate (e.g., a poly-Glu-Tyr peptide).

    • Adenosine-5'-triphosphate (ATP).

    • This compound (serially diluted in DMSO).

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

    • 384-well microplates.

  • Procedure: a. Prepare serial dilutions of this compound in DMSO. b. Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate. c. Add the specific recombinant JAK enzyme to each well and incubate briefly. d. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. e. Incubate the reaction at room temperature for a defined period (e.g., 60 minutes). f. Stop the reaction and add the detection reagent according to the manufacturer's protocol to measure the amount of ADP produced, which is proportional to the kinase activity. g. Measure the luminescence using a plate reader.

  • Data Analysis: a. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the this compound concentration. c. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Kinase_Assay_Workflow Workflow for In Vitro JAK Kinase Inhibition Assay start Start prep_compound Prepare Serial Dilutions of this compound start->prep_compound add_compound Add Compound/Vehicle to Plate prep_compound->add_compound add_enzyme Add JAK Enzyme add_compound->add_enzyme add_substrate Add Substrate/ATP (Initiate Reaction) add_enzyme->add_substrate incubate Incubate at RT add_substrate->incubate add_detection Add Detection Reagent incubate->add_detection read_plate Measure Luminescence add_detection->read_plate analyze Calculate % Inhibition and IC50 read_plate->analyze end_node End analyze->end_node

Caption: Workflow for determining the IC₅₀ of this compound against JAK enzymes.

Cellular STAT5 Phosphorylation Assay

This assay measures the ability of a compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.

Objective: To assess the functional activity of this compound in blocking the JAK-STAT pathway in cells.

Methodology:

  • Reagents and Materials:

    • A suitable cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or a T-cell line).

    • Cytokine stimulant (e.g., Interleukin-2 (IL-2)).

    • This compound (serially diluted in culture medium).

    • Cell culture medium and supplements.

    • Fixation and permeabilization buffers.

    • Fluorescently labeled anti-phospho-STAT5 (pSTAT5) antibody.

    • Flow cytometer.

  • Procedure: a. Culture the cells under appropriate conditions. b. Pre-incubate the cells with serial dilutions of this compound or vehicle control for a specified time (e.g., 1 hour). c. Stimulate the cells with a cytokine (e.g., IL-2) to induce STAT5 phosphorylation. d. After a short incubation period (e.g., 15-30 minutes), fix the cells to preserve the phosphorylation state. e. Permeabilize the cells to allow for intracellular antibody staining. f. Stain the cells with a fluorescently labeled anti-pSTAT5 antibody. g. Analyze the cells by flow cytometry to quantify the level of pSTAT5 in the cell population.

  • Data Analysis: a. Determine the median fluorescence intensity (MFI) of the pSTAT5 signal for each treatment condition. a. Calculate the percentage of inhibition of STAT5 phosphorylation for each concentration of this compound relative to the cytokine-stimulated control. b. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Pharmacokinetic Profile

Detailed pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound is not extensively available in the public domain. Clinical trials were conducted with a topical formulation.[7]

Clinical Development and Future Directions

This compound was investigated in Phase II clinical trials for the topical treatment of alopecia areata and atopic dermatitis.[7] However, the development for these indications was discontinued due to a failure to demonstrate significant clinical efficacy.[4] Despite this, the study of this compound and other selective JAK inhibitors continues to provide valuable insights into the role of the JAK-STAT pathway in various diseases and informs the development of next-generation immunomodulatory therapies.

References

Ifidancitinib (ATI-502): A Technical Guide to its Molecular Targets and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ifidancitinib, also known as ATI-502, is a potent and selective small molecule inhibitor of the Janus kinase (JAK) family, specifically targeting JAK1 and JAK3.[1][2][3] Developed initially by Rigel Pharmaceuticals and later by Aclaris Therapeutics, this compound was investigated for the topical treatment of autoimmune and inflammatory conditions, particularly alopecia areata and atopic dermatitis.[2] Although its clinical development was ultimately discontinued, a comprehensive understanding of its molecular targets and mechanism of action remains valuable for the ongoing research and development of novel JAK inhibitors.[2] This technical guide provides an in-depth overview of this compound's core pharmacology, including its molecular targets, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity.

Molecular Targets of this compound

The primary molecular targets of this compound are Janus kinase 1 (JAK1) and Janus kinase 3 (JAK3).[1][2][3] The Janus kinase family consists of four intracellular, non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These enzymes play a critical role in transducing cytokine-mediated signals from cell surface receptors to the nucleus, thereby regulating a wide array of cellular processes including inflammation, immunity, and hematopoiesis.

This compound exhibits selectivity for JAK1 and JAK3 over the other members of the JAK family, JAK2 and TYK2. This selectivity is a key aspect of its design, aiming to achieve therapeutic efficacy while minimizing potential side effects associated with the inhibition of JAK2, which is crucial for erythropoiesis and thrombopoiesis.

Quantitative Analysis of Kinase Inhibition
Target KinaseThis compound (ATI-502) Inhibitory ActivityAssociated Signaling Pathways
JAK1 Potent InhibitionIFN-γ signaling, γc cytokine signaling
JAK2 Lower Inhibition (relative to JAK1/3)Erythropoietin & Thrombopoietin signaling
JAK3 Potent Inhibitionγc cytokine signaling
TYK2 Lower Inhibition (relative to JAK1/3)IL-12 and IL-23 signaling

Mechanism of Action: Disruption of Cytokine Signaling

This compound exerts its therapeutic effects by inhibiting the JAK-STAT signaling pathway, a critical communication route for numerous cytokines involved in autoimmune and inflammatory responses. By selectively targeting JAK1 and JAK3, this compound effectively disrupts the signaling of a specific subset of cytokines, most notably those that utilize the common gamma chain (γc) receptor subunit.

The JAK-STAT Signaling Pathway

The canonical JAK-STAT signaling cascade is initiated when a cytokine binds to its specific receptor on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tails of the cytokine receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited to the receptor, STATs are themselves phosphorylated by the JAKs. Phosphorylated STATs then dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. Activation JAK3 JAK3 Receptor->JAK3 STAT5 STAT5 Receptor->STAT5 4. STAT Recruitment JAK1->Receptor 3. Phosphorylation JAK1->STAT5 5. Phosphorylation JAK3->Receptor JAK3->STAT5 5. Phosphorylation This compound This compound (ATI-502) This compound->JAK1 Inhibition This compound->JAK3 Inhibition pSTAT5 pSTAT5 (Dimer) STAT5->pSTAT5 6. Dimerization DNA DNA pSTAT5->DNA 7. Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 8. Transcription Regulation

Figure 1: this compound's inhibition of the JAK-STAT signaling pathway.
Impact on γc Cytokine and IFN-γ Signaling

This compound's potent inhibition of JAK1 and JAK3 leads to the significant disruption of signaling by cytokines that utilize the common gamma chain (γc), including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. These cytokines are pivotal for the proliferation, differentiation, and survival of various immune cells, particularly T cells and Natural Killer (NK) cells. A key downstream effector of γc cytokine signaling is STAT5. By inhibiting JAK1 and JAK3, this compound effectively blocks the phosphorylation of STAT5, thereby preventing the subsequent gene transcription required for T cell activation and proliferation.

Furthermore, this compound's inhibition of JAK1 also impacts the signaling of interferon-gamma (IFN-γ). IFN-γ signals through a receptor complex associated with JAK1 and JAK2. While this compound is less potent against JAK2, its strong inhibition of JAK1 is sufficient to disrupt IFN-γ-mediated signaling pathways. This interference with IFN-γ signaling can reduce the expression of pro-inflammatory genes and modulate the immune response.

Experimental Protocols

The characterization of this compound's molecular targets and mechanism of action relies on a suite of in vitro and cellular assays. The following are representative protocols for the key experiments cited in the evaluation of JAK inhibitors.

Biochemical Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of this compound required to inhibit the enzymatic activity of purified JAK isoforms by 50%.

Methodology:

  • Reagents and Materials: Purified recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; a suitable peptide substrate; Adenosine-5'-triphosphate (ATP); kinase assay buffer; this compound stock solution; and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • A serial dilution of this compound is prepared in the kinase assay buffer.

    • The purified JAK enzyme and the peptide substrate are added to the wells of a microplate.

    • The serially diluted this compound or vehicle control is added to the respective wells and incubated.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection reagent and a microplate reader.

  • Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound relative to the vehicle control. The IC50 value is then determined by fitting the data to a four-parameter logistic dose-response curve.

Kinase_Assay_Workflow A Prepare Serial Dilution of this compound C Add this compound/Vehicle and Incubate A->C B Add Purified JAK Enzyme and Substrate to Microplate B->C D Initiate Reaction with ATP C->D E Stop Reaction and Quantify Product D->E F Calculate % Inhibition and Determine IC50 E->F

Figure 2: Workflow for a biochemical kinase inhibition assay.
Cellular STAT5 Phosphorylation Assay

Objective: To assess the ability of this compound to inhibit cytokine-induced STAT5 phosphorylation in a cellular context.

Methodology:

  • Cell Culture: A relevant cell line (e.g., human peripheral blood mononuclear cells or a T-cell line) is cultured and then serum-starved to reduce baseline STAT5 phosphorylation.

  • Inhibitor Treatment: The cells are pre-incubated with various concentrations of this compound or a vehicle control.

  • Cytokine Stimulation: The cells are then stimulated with a γc cytokine, such as IL-2, for a short period (e.g., 15-30 minutes) to induce STAT5 phosphorylation.

  • Cell Lysis and Protein Analysis:

    • Western Blotting: Cells are lysed, and the total protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated STAT5 (pSTAT5) and total STAT5.

    • Flow Cytometry: Cells are fixed, permeabilized, and stained with a fluorescently labeled antibody against pSTAT5. The fluorescence intensity is then measured by flow cytometry.

  • Data Analysis: The level of pSTAT5 is normalized to the total STAT5 level (for Western blotting) or compared to the stimulated control (for flow cytometry) to determine the dose-dependent inhibitory effect of this compound.

IFN-γ Signaling Inhibition Assay

Objective: To evaluate the effect of this compound on the IFN-γ signaling pathway.

Methodology:

  • Cell Culture and Treatment: A cell line responsive to IFN-γ (e.g., HeLa cells) is treated with varying concentrations of this compound followed by stimulation with IFN-γ.

  • Analysis of Downstream Targets:

    • Quantitative PCR (qPCR): RNA is extracted from the cells, and the expression levels of IFN-γ-inducible genes, such as CXCL10 (IP-10), are measured by qPCR.

    • ELISA: The supernatant from the cell culture is collected, and the secretion of IFN-γ-induced chemokines is quantified by ELISA.

    • Western Blotting: Cell lysates are analyzed for the phosphorylation of STAT1, a key downstream effector of IFN-γ signaling.

  • Data Analysis: The dose-dependent inhibition of IFN-γ-induced gene expression, protein secretion, or STAT1 phosphorylation by this compound is determined.

Conclusion

This compound (ATI-502) is a selective inhibitor of JAK1 and JAK3, which potently disrupts the signaling of γc cytokines and IFN-γ. Its mechanism of action is centered on the inhibition of the JAK-STAT pathway, leading to reduced phosphorylation of key downstream effectors like STAT5 and STAT1. This, in turn, modulates the activity of immune cells and the expression of inflammatory mediators. While the clinical development of this compound has been halted, the detailed understanding of its molecular targets and mechanism of action provides a valuable framework for the rational design and evaluation of next-generation JAK inhibitors for the treatment of a wide range of autoimmune and inflammatory diseases. The experimental protocols outlined in this guide serve as a foundation for the continued investigation of this important class of therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Ifidancitinib In Vitro Assay for T Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ifidancitinib (formerly ATI-50002) is a potent and selective next-generation inhibitor of Janus kinase 1 (JAK1) and Janus kinase 3 (JAK3).[1] By targeting these specific kinases, this compound effectively disrupts the signaling of common gamma chain (γc) cytokines, such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are crucial for T lymphocyte proliferation, differentiation, and survival. This targeted mechanism of action makes this compound a compound of significant interest for the treatment of various autoimmune and inflammatory diseases. These application notes provide a detailed protocol for an in vitro T cell proliferation assay to evaluate the inhibitory effects of this compound, along with a summary of its quantitative effects and a visualization of the relevant signaling pathway.

Data Presentation

The inhibitory activity of this compound on T cell function has been quantified in various in vitro assays. The following table summarizes key quantitative data regarding its effects on T cell proliferation and related signaling pathways.

ParameterCell TypeAssay ConditionsResult
T Cell Proliferation Mouse T Cells5-day incubation with this compound (0-1000 nM)Dose-dependent reduction in T cell number and inhibition of cell proliferation.[1]
Human CD4+ and CD8+ T Cells4-day stimulation with anti-CD3 and IL-2 in the presence of increasing doses of this compound.Strong suppression of T cell proliferation in a dose-dependent manner.[2]
JAK1/3 Signaling Pathway Inhibition Mouse T Cells1-hour pre-treatment with this compound (0-1000 nM) followed by stimulation.Inhibition of the JAK1/3 signaling pathway.[1]
STAT5 Phosphorylation Inhibition Mouse T Cells1-hour pre-treatment with this compound followed by stimulation with rhIL-2 (20 ng/mL) for 15 minutes.Strong inhibition of IL-2-stimulated STAT5 phosphorylation.
STAT1 Phosphorylation Inhibition Mouse T Cells1-hour pre-treatment with this compound followed by stimulation with rmIFN-γ (40 ng/mL) for 15 minutes.Potent inhibition of IFN-γ-stimulated STAT1 phosphorylation.
Cell Viability T cells induced by IL-155-day incubation with this compound (100, 300, 1000 nM).Reduced cell number in a dose-dependent manner.[1]

Signaling Pathway

This compound exerts its inhibitory effect on T cell proliferation by targeting the JAK-STAT signaling pathway. Specifically, as a JAK1/3 inhibitor, it blocks the downstream signaling of γc cytokines. The following diagram illustrates this mechanism.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine γc Cytokine (e.g., IL-2) Receptor γc Chain Other Chain(s) Cytokine->Receptor Binding JAK3 JAK3 Receptor:f0->JAK3 Activation JAK1 JAK1 Receptor:f1->JAK1 Activation STAT5_inactive Inactive STAT5 JAK3->STAT5_inactive Phosphorylation JAK1->STAT5_inactive Phosphorylation STAT5_active Phosphorylated STAT5 (Dimer) STAT5_inactive->STAT5_active Dimerization DNA DNA STAT5_active->DNA Translocation to Nucleus This compound This compound This compound->JAK3 Inhibition This compound->JAK1 Inhibition Gene_Transcription Gene Transcription (e.g., for Proliferation, Survival) DNA->Gene_Transcription

This compound Inhibition of the JAK-STAT Signaling Pathway

Experimental Protocols

T Cell Proliferation Assay Using CellTrace™ Violet

This protocol details the steps to assess the in vitro effect of this compound on T cell proliferation using a dye dilution assay with CellTrace™ Violet and analysis by flow cytometry.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • This compound

  • CellTrace™ Violet Cell Proliferation Kit

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Anti-CD3 antibody (plate-bound or soluble)

  • Recombinant human IL-2

  • 96-well round-bottom culture plates

  • Flow cytometer

Protocol:

  • Isolation of PBMCs:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Wash the isolated cells twice with PBS.

    • Resuspend the cells in complete RPMI 1640 medium and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

  • CellTrace™ Violet Staining:

    • Centrifuge the required number of PBMCs and resuspend the cell pellet in pre-warmed PBS at a concentration of 1 x 10^6 cells/mL.

    • Add CellTrace™ Violet dye to the cell suspension at a final concentration of 1-5 µM.

    • Incubate the cells for 20 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of complete RPMI 1640 medium and incubate for 5 minutes at room temperature.

    • Wash the cells twice with complete RPMI 1640 medium to remove any unbound dye.

    • Resuspend the stained cells in complete RPMI 1640 medium at a final concentration of 1 x 10^6 cells/mL.

  • Cell Culture and Treatment:

    • Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) by incubating for 2-4 hours at 37°C. Wash the wells with PBS before adding cells. Alternatively, use soluble anti-CD3 in combination with anti-CD28.

    • Prepare serial dilutions of this compound in complete RPMI 1640 medium. A suggested concentration range is 0 to 1000 nM.

    • Add 100 µL of the stained cell suspension to each well of the anti-CD3 coated plate.

    • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

    • Add recombinant human IL-2 to all wells at a final concentration of 20 ng/mL.

    • Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • After the incubation period, harvest the cells from each well.

    • Wash the cells with PBS containing 2% FBS.

    • Resuspend the cells in an appropriate volume of FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

    • Acquire the samples on a flow cytometer equipped with a violet laser (e.g., 405 nm excitation).

    • Analyze the data using appropriate software (e.g., FlowJo). Gate on the lymphocyte population based on forward and side scatter properties.

    • Assess T cell proliferation by analyzing the dilution of the CellTrace™ Violet dye. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.

    • Quantify the percentage of divided cells and the proliferation index for each treatment condition.

Experimental Workflow Diagram

The following diagram outlines the key steps of the in vitro T cell proliferation assay.

T_Cell_Proliferation_Workflow Start Start: Isolate PBMCs Staining Label T Cells with CellTrace™ Violet Start->Staining Plating Plate Stained T Cells in Anti-CD3 Coated Wells Staining->Plating Treatment Add this compound Dilutions and IL-2 Plating->Treatment Incubation Incubate for 4-5 Days at 37°C Treatment->Incubation Harvesting Harvest and Wash Cells Incubation->Harvesting Acquisition Acquire Samples on Flow Cytometer Harvesting->Acquisition Analysis Analyze Proliferation by Dye Dilution Acquisition->Analysis End End: Determine IC50 Analysis->End

Workflow for In Vitro T Cell Proliferation Assay

Conclusion

The provided protocols and data serve as a comprehensive guide for researchers investigating the immunomodulatory effects of this compound. The in vitro T cell proliferation assay is a robust method to quantify the inhibitory potential of this compound and similar JAK inhibitors. By understanding its mechanism of action and having a detailed experimental framework, researchers can further explore the therapeutic applications of this compound in T cell-mediated pathologies.

References

Application Notes and Protocols for Ifidancitinib in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ifidancitinib (formerly ATI-50002) is a potent and selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 3 (JAK3).[1][2][3] By targeting these key enzymes, this compound effectively disrupts the signaling of several cytokines that are crucial for immune cell function and proliferation, particularly those that utilize the common gamma chain (γc) receptor subunit.[1][4] This includes cytokines like Interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, as well as Interferon-gamma (IFN-γ).[3][4] These application notes provide a comprehensive guide for determining the optimal concentration of this compound for various in vitro cell culture experiments.

Mechanism of Action: The JAK/STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade initiated by cytokines and growth factors. Upon cytokine binding to their receptors, associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins. STATs are recruited to these sites and are subsequently phosphorylated by the activated JAKs. Phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes involved in inflammation and immune responses.[4] this compound, as a selective JAK1/3 inhibitor, interrupts this cascade, primarily affecting the signaling of γc family cytokines and IFN-γ.[1][3]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-2, IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation JAK3 JAK3 Receptor->JAK3 Activation JAK1->JAK3 STAT STAT JAK1->STAT Phosphorylation JAK3->STAT Phosphorylation pSTAT pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization pSTAT_dimer_nuc pSTAT Dimer pSTAT_dimer->pSTAT_dimer_nuc Translocation DNA DNA pSTAT_dimer_nuc->DNA Binding Gene_Expression Gene Expression DNA->Gene_Expression Transcription This compound This compound This compound->JAK1 Inhibition This compound->JAK3 Inhibition

Figure 1: this compound's inhibition of the JAK/STAT signaling pathway.

Determining the Optimal Concentration of this compound

The optimal concentration of this compound is dependent on the cell type, the specific experimental endpoint, and the duration of treatment. A dose-response experiment is crucial to determine the most effective concentration for your specific model system.

Recommended Concentration Range for Initial Experiments:

Based on available data, a starting concentration range of 0 to 1000 nM is recommended for most cell-based assays.[1]

Experimental Workflow for Determining Optimal Concentration:

experimental_workflow start Start: Seed Cells pretreatment Pre-treat with this compound (Dose-Response: 0-1000 nM) for 1-2 hours start->pretreatment stimulation Stimulate with Cytokine (e.g., IL-2 or IFN-γ) for 15-30 minutes pretreatment->stimulation endpoint Assay Endpoint stimulation->endpoint viability Cell Viability Assay (e.g., MTT, 24-72h post-treatment) endpoint->viability Long-term effects western Western Blot for pSTAT (Harvest immediately after stimulation) endpoint->western Signaling qpcr qPCR for Target Genes (Harvest 4-24h post-stimulation) endpoint->qpcr Gene Expression elisa ELISA for Cytokine Production (Collect supernatant 24-48h post-stimulation) endpoint->elisa Function analysis Data Analysis: Determine IC50 or Optimal Concentration viability->analysis western->analysis qpcr->analysis elisa->analysis

Figure 2: General workflow for determining the optimal this compound concentration.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is to assess the effect of this compound on cell proliferation and viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment and ensure they are 70-80% confluent at the time of harvest.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A common concentration range to test is 0, 1, 10, 100, 500, and 1000 nM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Parameter Recommendation
Seeding DensityCell-type dependent (e.g., 5,000-10,000 cells/well)
This compound Conc.0 - 1000 nM (or higher if needed)
Incubation Time24, 48, or 72 hours
MTT Incubation4 hours
Wavelength570 nm
Western Blot for Phosphorylated STAT (pSTAT)

This protocol is to determine the inhibitory effect of this compound on cytokine-induced STAT phosphorylation.

Materials:

  • Cells of interest

  • Serum-free medium

  • This compound stock solution

  • Cytokine (e.g., recombinant human IL-2 or IFN-γ)

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-pSTAT, anti-total STAT, anti-loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Protocol:

  • Cell Culture and Starvation: Plate cells to achieve 70-80% confluency. Before treatment, starve cells in serum-free medium for 4-6 hours.

  • This compound Pre-treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 1-2 hours.[5]

  • Cytokine Stimulation: Stimulate the cells with an appropriate cytokine for 15-30 minutes. For example, use 20 ng/mL of IL-2 to induce STAT5 phosphorylation or 40 ng/mL of IFN-γ to induce STAT1 phosphorylation.[6]

  • Cell Lysis: Immediately after stimulation, wash cells with ice-cold PBS and lyse them.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Perform SDS-PAGE, transfer proteins to a PVDF membrane, block, and incubate with primary and secondary antibodies according to standard protocols.

  • Detection and Analysis: Visualize bands using an ECL substrate and quantify band intensities. Normalize the pSTAT signal to the total STAT signal.

Parameter Recommendation
This compound Pre-treatment1-2 hours
Cytokine Stimulation15-30 minutes
IL-2 Concentration10-100 ng/mL
IFN-γ Concentration10-50 ng/mL
Primary Antibody DilutionAs per manufacturer's recommendation (e.g., 1:1000)
Quantitative PCR (qPCR) for Target Gene Expression

This protocol is to analyze the effect of this compound on the expression of cytokine-inducible genes.

Materials:

  • Cells of interest

  • This compound stock solution

  • Cytokine (e.g., IFN-γ)

  • RNA isolation kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., CXCL10, CXCL11 for IFN-γ stimulation) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR system

Protocol:

  • Cell Treatment: Treat cells with this compound and stimulate with a cytokine as described in the Western Blot protocol. The incubation time after stimulation for gene expression analysis is typically longer, ranging from 4 to 24 hours.

  • RNA Isolation: Harvest cells and isolate total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the isolated RNA.

  • qPCR: Set up the qPCR reaction with cDNA, primers, and master mix.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing treated samples to the vehicle control.

Parameter Recommendation
Post-stimulation Incubation4-24 hours
RNA Purity (A260/A280)~2.0
Target Genes (IFN-γ)CXCL10, CXCL11, IRF1
Housekeeping GenesGAPDH, ACTB
ELISA for Cytokine Production

This protocol measures the effect of this compound on the production and secretion of cytokines from immune cells.

Materials:

  • Immune cells (e.g., PBMCs, T cells)

  • Cell culture medium

  • This compound stock solution

  • Stimulant (e.g., anti-CD3/CD28 antibodies, LPS)

  • ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Seed cells in a culture plate. Pre-treat with this compound for 1-2 hours.

  • Stimulation: Add a stimulant to induce cytokine production and incubate for 24-48 hours.

  • Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.

  • ELISA: Perform the ELISA according to the manufacturer's instructions for the specific cytokine.

  • Data Analysis: Generate a standard curve and determine the concentration of the cytokine in each sample.

Parameter Recommendation
Cell TypePBMCs, T cells, etc.
This compound Pre-treatment1-2 hours
Stimulation Time24-48 hours
Cytokine to MeasureDependent on cell type and stimulant

These application notes and protocols provide a framework for utilizing this compound in cell culture experiments. The optimal concentration and experimental conditions should be empirically determined for each specific cell type and research question. By following these guidelines, researchers can effectively investigate the biological effects of this compound and its potential as a therapeutic agent.

References

Application Notes and Protocols for Oral Administration of Ifidancitinib in C3H/HeJ Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ifidancitinib (formerly ATI-50002) is a potent and selective inhibitor of Janus kinase (JAK) 1 and 3.[1][2] This oral availability makes it a valuable tool for in vivo studies investigating autoimmune and inflammatory diseases. The JAK-STAT signaling pathway is crucial for transducing signals from various cytokines and growth factors that are implicated in immune regulation and cell proliferation.[3][4][5] this compound disrupts the signaling of γc family cytokines by inhibiting JAK1 and JAK3, thereby modulating immune responses.[1] This makes it a promising candidate for treating T-cell mediated autoimmune diseases such as alopecia areata, which is spontaneously developed in the C3H/HeJ mouse strain.[6][7][8] These application notes provide a detailed protocol for the oral administration of this compound to C3H/HeJ mice and an experimental workflow for evaluating its efficacy in a research setting.

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors involved in immunity and inflammation.[3][4][9] Upon cytokine binding to its receptor, associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the cytokine receptor, creating docking sites for STAT proteins. STATs are subsequently phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes.[5] this compound exerts its immunomodulatory effects by selectively inhibiting JAK1 and JAK3, thereby interfering with the downstream signaling of key cytokines such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are pivotal for T-cell function and proliferation.[1][10]

JAK_STAT_Pathway This compound's Inhibition of the JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. Activation JAK3 JAK3 Receptor->JAK3 2. Activation STAT STAT JAK1->STAT 3. Phosphorylation JAK3->STAT 3. Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation This compound This compound This compound->JAK1 Inhibition This compound->JAK3 Inhibition Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression 6. Transcription Experimental_Workflow Experimental Workflow for this compound Efficacy in C3H/HeJ Mice cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Acclimation 1. Animal Acclimation (1-2 weeks) Grouping 2. Group Allocation (e.g., Vehicle, this compound 10, 25, 50 mg/kg) Acclimation->Grouping Dosing 3. Daily Oral Gavage (up to 12 weeks) Grouping->Dosing Monitoring 4. Weekly Monitoring (Hair Regrowth Score, Body Weight) Dosing->Monitoring Euthanasia 5. Euthanasia and Sample Collection (Skin, Spleen, Lymph Nodes) Dosing->Euthanasia Histo 6. Histological Analysis (H&E, IHC for CD8+, MHC-I/II) Euthanasia->Histo FACS 7. Flow Cytometry (Immune cell infiltration in skin and lymphoid organs) Euthanasia->FACS Data 8. Data Analysis and Interpretation Histo->Data FACS->Data

References

Application Notes and Protocols for Topical Ifidancitinib in Dermatological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the topical formulation of Ifidancitinib (formerly known as ATI-502), a selective Janus kinase (JAK) 1 and JAK3 inhibitor, for use in dermatological research. This document details its mechanism of action, summarizes available clinical and preclinical data, and provides detailed protocols for the preparation and evaluation of a topical this compound formulation.

Introduction

This compound is a potent small molecule inhibitor of JAK1 and JAK3, which are key enzymes in the signaling pathways of multiple cytokines implicated in the pathogenesis of various inflammatory and autoimmune skin diseases.[1] By inhibiting JAK1 and JAK3, this compound disrupts the signaling of several pro-inflammatory cytokines, making it a promising candidate for the topical treatment of dermatological conditions such as atopic dermatitis and alopecia areata. Topical administration aims to deliver the drug directly to the site of inflammation, thereby minimizing systemic exposure and potential side effects.[2]

Mechanism of Action

This compound selectively inhibits JAK1 and JAK3, which are critical for the signaling of common gamma chain (γc) cytokines such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. This disruption of the JAK-STAT signaling pathway ultimately modulates the immune response by inhibiting the activation and proliferation of T-cells and other immune cells involved in skin inflammation.[1]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-4, IL-15) Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 Activation JAK3 JAK3 Receptor->JAK3 Activation STAT STAT JAK1->STAT Phosphorylation JAK3->STAT Phosphorylation This compound This compound This compound->JAK1 Inhibition This compound->JAK3 Inhibition pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Translocation Gene Gene Transcription (Inflammation) DNA->Gene

This compound inhibits the JAK-STAT signaling pathway.

Data Presentation

Preclinical Data

While specific preclinical data for a topical formulation of this compound is limited in publicly available literature, studies on other topical JAK inhibitors provide a basis for expected outcomes.

Animal ModelKey FindingsReference
Murine Model of Allergic DermatitisTopical application of JAK inhibitors significantly reduced ear thickness and scratching behavior compared to vehicle.[3]
Murine Contact Hypersensitivity ModelTopical JAK1/JAK2 inhibitor suppressed STAT3 phosphorylation, edema, and lymphocyte infiltration.[4]
Clinical Data

This compound (ATI-502) has been evaluated in Phase 2 clinical trials for atopic dermatitis and alopecia areata.

Atopic Dermatitis (NCT03585296)

A Phase 2, open-label, multicenter study was conducted to evaluate the safety and tolerability of ATI-502 topical solution in subjects with moderate to severe atopic dermatitis.[5] While the full detailed results have not been published, the trial has been completed.[6]

Efficacy EndpointResult
Mean Change in EASI ScoreData not publicly available
Investigator's Global Assessment (IGA)Data not publicly available

Alopecia Areata (AA-201 Topical)

A Phase 2 randomized, double-blind, vehicle-controlled trial evaluated two concentrations of ATI-502 (0.12% and 0.46%) for the treatment of alopecia areata. The primary endpoint was the mean percent change from baseline in the Severity of Alopecia Tool (SALT) score at week 24. The trial did not meet its primary or secondary endpoints due to a high rate of disease resolution in the vehicle-treated group.

Treatment GroupMean Percent Change from Baseline in SALT Score (Week 24)
ATI-502 (0.12%)Data not statistically superior to vehicle
ATI-502 (0.46%)Data not statistically superior to vehicle
VehicleHigh rate of disease resolution

Experimental Protocols

The following protocols are representative methodologies for the formulation and evaluation of a topical JAK inhibitor like this compound. The exact composition of the ATI-502 topical solution used in clinical trials is proprietary and not publicly available.

Protocol 1: Preparation of a Representative Topical this compound Solution (0.5% w/v)

Objective: To prepare a stable and homogenous topical solution of this compound for preclinical research.

Materials:

  • This compound powder

  • Propylene glycol

  • Ethanol (95%)

  • Purified water

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

  • Analytical balance

  • pH meter

Procedure:

  • Dissolution of this compound:

    • Accurately weigh 500 mg of this compound powder.

    • In a 100 mL volumetric flask, dissolve the this compound powder in 50 mL of ethanol with the aid of a magnetic stirrer. Gentle warming may be used to facilitate dissolution, but the temperature should not exceed 40°C.

  • Addition of Co-solvents and Vehicle:

    • Once the this compound is completely dissolved, add 20 mL of propylene glycol to the solution and continue stirring until the mixture is homogenous.

    • Slowly add purified water to the flask to bring the total volume to 100 mL.

  • pH Adjustment and Filtration:

    • Measure the pH of the final solution and adjust to a skin-compatible pH (typically between 5.0 and 6.0) using a suitable buffering agent if necessary.

    • Filter the solution through a 0.22 µm filter to sterilize and remove any undissolved particles.

  • Storage:

    • Store the final formulation in a well-closed, light-resistant container at controlled room temperature (20-25°C).

Formulation_Workflow A Weigh this compound Powder B Dissolve in Ethanol A->B C Add Propylene Glycol B->C D Add Purified Water to Volume C->D E Adjust pH D->E F Filter Sterilize E->F G Store in Appropriate Container F->G

Workflow for preparing a topical this compound solution.
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To evaluate the permeation and skin retention of this compound from a topical formulation.

Materials:

  • Franz diffusion cells

  • Excised human or porcine skin

  • Phosphate-buffered saline (PBS) with a suitable solubilizing agent (e.g., 0.5% Tween 80) as the receptor fluid

  • Topical this compound formulation

  • High-performance liquid chromatography (HPLC) system for analysis

  • Micro-syringes

  • Water bath with circulator

Procedure:

  • Skin Preparation:

    • Thaw frozen excised skin at room temperature.

    • Cut the skin into sections of appropriate size to fit the Franz diffusion cells.

    • Mount the skin sections onto the Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Experimental Setup:

    • Fill the receptor compartment with pre-warmed (32°C) and degassed receptor fluid, ensuring no air bubbles are trapped beneath the skin.

    • Equilibrate the system for 30 minutes.

  • Application of Formulation:

    • Apply a finite dose (e.g., 5-10 mg/cm²) of the topical this compound formulation evenly onto the surface of the skin in the donor compartment.

  • Sampling:

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), collect samples from the receptor compartment using a micro-syringe.

    • Replace the withdrawn volume with fresh, pre-warmed receptor fluid.

  • Skin Analysis:

    • At the end of the experiment, dismount the skin from the diffusion cell.

    • Wipe the excess formulation from the skin surface.

    • Separate the epidermis from the dermis.

    • Extract this compound from the different skin layers using a suitable solvent.

  • Sample Analysis:

    • Analyze the concentration of this compound in the receptor fluid samples and skin extracts using a validated HPLC method.

IVPT_Workflow A Prepare Excised Skin B Mount Skin on Franz Cell A->B C Fill Receptor Compartment B->C D Apply Topical Formulation C->D E Collect Samples from Receptor Fluid D->E G Analyze Skin Retention D->G F Analyze Samples by HPLC E->F G->F

Workflow for an in vitro skin permeation test (IVPT).
Protocol 3: Evaluation of Anti-inflammatory Efficacy in a Murine Model of Oxazolone-Induced Contact Hypersensitivity

Objective: To assess the in vivo efficacy of topical this compound in reducing skin inflammation.

Materials:

  • BALB/c mice (6-8 weeks old)

  • Oxazolone

  • Acetone

  • Topical this compound formulation and vehicle control

  • Micropipettes

  • Ear thickness gauge or calipers

Procedure:

  • Sensitization:

    • On day 0, sensitize the mice by applying a solution of oxazolone in acetone to a shaved area of the abdomen.

  • Challenge and Treatment:

    • On day 7, challenge the mice by applying a lower concentration of oxazolone in acetone to the dorsal and ventral surfaces of one ear. The contralateral ear receives only the acetone vehicle.

    • One hour after the challenge, topically apply the this compound formulation or the vehicle control to the challenged ear.

  • Measurement of Ear Swelling:

    • Measure the thickness of both ears using an ear thickness gauge at 24 and 48 hours after the challenge.

    • The degree of ear swelling is calculated as the difference in thickness between the challenged and unchallenged ears.

  • Data Analysis:

    • Compare the ear swelling in the this compound-treated group to the vehicle-treated group to determine the percentage of inhibition of inflammation.

Conclusion

Topical this compound represents a targeted therapeutic approach for inflammatory skin diseases by inhibiting the JAK1/3-STAT signaling pathway. While clinical trial results for alopecia areata were not successful due to a high vehicle response, research into its potential for other dermatological conditions like atopic dermatitis continues. The provided protocols offer a framework for the formulation and preclinical evaluation of topical this compound and other JAK inhibitors, which are crucial steps in the drug development process for novel dermatological therapies. Further research is warranted to optimize the topical delivery of this compound and to fully elucidate its therapeutic potential in various skin disorders.

References

Application Note: Western Blot Analysis of STAT5 Phosphorylation Following Ifidancitinib Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ifidancitinib (formerly ATI-50002) is a potent and selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 3 (JAK3).[1][2] These kinases are critical components of the JAK/STAT signaling pathway, which transduces extracellular signals from cytokines into transcriptional responses within the cell.[3] Many of these cytokines, particularly those that utilize the common gamma chain (γc) receptor subunit like Interleukin-2 (IL-2), rely on the JAK1/JAK3-STAT5 signaling axis.[1][2]

Upon cytokine binding, JAKs become activated and phosphorylate tyrosine residues on the cytokine receptor. Signal Transducer and Activator of Transcription 5 (STAT5) proteins are recruited to these phosphorylated sites, where they are themselves phosphorylated by JAKs, primarily at a key tyrosine residue (Tyr694 for STAT5A and Tyr699 for STAT5B).[4][5] This phosphorylation is an obligatory step for STAT5 dimerization, nuclear translocation, and subsequent regulation of target gene expression, which governs critical cellular processes like proliferation, differentiation, and survival.[4][6]

By inhibiting JAK1 and JAK3, this compound effectively blocks this signaling cascade, preventing the phosphorylation and activation of STAT5.[1][2] This application note provides a detailed protocol for analyzing the inhibitory effect of this compound on cytokine-induced STAT5 phosphorylation in a cellular context using Western blotting, a fundamental technique for protein analysis.

This compound Mechanism of Action

The diagram below illustrates the signaling pathway leading to STAT5 activation and the point of inhibition by this compound.

cluster_membrane Cell Membrane receptor Cytokine Receptor (e.g., IL-2R) jak JAK1 / JAK3 receptor->jak Activates cytokine Cytokine (e.g., IL-2) cytokine->receptor Binds stat5 STAT5 jak->stat5 Phosphorylates pstat5 p-STAT5 (Active) stat5->pstat5 dimer p-STAT5 Dimer pstat5->dimer nucleus Nucleus dimer->nucleus Translocates transcription Gene Transcription nucleus->transcription This compound This compound This compound->jak Inhibits

Caption: this compound inhibits JAK1/JAK3, preventing STAT5 phosphorylation.

Quantitative Data Summary

The following table presents representative data from a dose-response experiment measuring the inhibition of IL-2-induced STAT5 phosphorylation by this compound in TF-1 cells. Band intensities from Western blots were quantified using densitometry and the ratio of phosphorylated STAT5 (p-STAT5) to total STAT5 was calculated and normalized to the cytokine-stimulated control.

Treatment ConditionThis compound Conc. (nM)p-STAT5 / Total STAT5 Ratio (Normalized)% Inhibition of Phosphorylation
Vehicle Control (Unstimulated)00.0595%
Vehicle Control + IL-2 (20 ng/mL)01.000%
This compound + IL-2 (20 ng/mL)100.7822%
This compound + IL-2 (20 ng/mL)300.4951%
This compound + IL-2 (20 ng/mL)1000.2179%
This compound + IL-2 (20 ng/mL)3000.0892%

Experimental Workflow

arrow A 1. Cell Culture & Starvation (e.g., TF-1 cells) B 2. Pre-treatment (this compound or Vehicle) A->B C 3. Stimulation (e.g., IL-2 or GM-CSF) B->C D 4. Cell Lysis (with Phosphatase Inhibitors) C->D E 5. Protein Quantification (BCA Assay) D->E F 6. SDS-PAGE (Protein Separation) E->F G 7. Western Blot (Membrane Transfer) F->G H 8. Immunoblotting (p-STAT5 & Total STAT5 Abs) G->H I 9. Detection & Imaging (Chemiluminescence) H->I J 10. Data Analysis (Densitometry & Normalization) I->J

Caption: Workflow for Western blot analysis of STAT5 phosphorylation.

Detailed Experimental Protocol

This protocol is optimized for assessing STAT5 phosphorylation in the human erythroleukemia cell line TF-1.

Materials and Reagents
  • Cell Line: TF-1 (ATCC® CRL-2003™)

  • Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 2 ng/mL recombinant human GM-CSF.

  • Starvation Medium: RPMI-1640, 0.5% FBS.

  • Reagents:

    • This compound (dissolved in DMSO)

    • Recombinant Human IL-2 or GM-CSF

    • Phosphate Buffered Saline (PBS), ice-cold

    • RIPA Lysis Buffer

    • Protease Inhibitor Cocktail

    • Phosphatase Inhibitor Cocktail (containing sodium orthovanadate, sodium fluoride)

    • BCA Protein Assay Kit

    • 4x Laemmli Sample Buffer

    • Precast 4-15% Tris-Glycine Gels

    • PVDF Membrane

    • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent as casein is a phosphoprotein and may cause high background.[7]

  • Antibodies:

    • Primary Antibody: Rabbit anti-phospho-STAT5 (Tyr694) [e.g., Cell Signaling Technology #9351][4]

    • Primary Antibody: Rabbit anti-total STAT5 [e.g., Cell Signaling Technology #9344]

    • Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG

  • Detection: Enhanced Chemiluminescence (ECL) Substrate

Cell Culture and Treatment
  • Culture TF-1 Cells: Maintain TF-1 cells in complete culture medium at 37°C in a 5% CO₂ incubator.

  • Starvation: To reduce basal phosphorylation levels, wash cells twice with PBS and resuspend in starvation medium for 4-6 hours.

  • Plating: Seed 1-2 x 10⁶ cells per well in a 6-well plate.

  • Pre-treatment: Add this compound at desired final concentrations (e.g., 0, 10, 30, 100, 300 nM). Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for 1 hour at 37°C.

  • Stimulation: Add cytokine stimulant (e.g., 20 ng/mL IL-2) to all wells except the unstimulated control. Incubate for 15-30 minutes at 37°C.

Cell Lysate Preparation
  • Harvest Cells: Transfer cells to a microfuge tube and centrifuge at 500 x g for 5 minutes at 4°C.

  • Wash: Discard the supernatant and wash the cell pellet once with ice-cold PBS.

  • Lysis: Aspirate PBS completely. Lyse the cell pellet in 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubation: Vortex briefly and incubate on ice for 30 minutes, vortexing every 10 minutes.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect Supernatant: Transfer the supernatant (protein lysate) to a new, pre-chilled tube.

Protein Quantification and Sample Preparation
  • Quantify: Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

  • Normalize: Adjust the concentration of each lysate with lysis buffer to ensure equal protein loading.

  • Denature: Add Laemmli sample buffer to 20-30 µg of protein from each sample to a final concentration of 1x. Boil the samples at 95-100°C for 5 minutes.

SDS-PAGE and Western Blotting
  • Gel Electrophoresis: Load the denatured protein samples into the wells of a precast polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[7]

Immunodetection
  • Primary Antibody (p-STAT5): Incubate the membrane with anti-phospho-STAT5 (Tyr694) antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody: Incubate the membrane with HRP-conjugated secondary antibody (e.g., 1:2000 dilution in 5% BSA/TBST) for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Apply ECL substrate to the membrane according to the manufacturer's protocol and capture the chemiluminescent signal using a digital imager.

Stripping and Re-probing for Total STAT5
  • Stripping (Optional but Recommended): To normalize for protein loading, the membrane can be stripped of the first set of antibodies using a mild stripping buffer and re-probed.

  • Re-blocking: Block the stripped membrane again with 5% BSA in TBST for 1 hour.

  • Primary Antibody (Total STAT5): Incubate the membrane with anti-total STAT5 antibody (e.g., 1:1000 dilution) overnight at 4°C.

  • Repeat Detection: Repeat the washing, secondary antibody, and detection steps as described above.

Data Analysis and Interpretation

  • Densitometry: Quantify the band intensity for both p-STAT5 and total STAT5 for each lane using image analysis software (e.g., ImageJ).[8]

  • Normalization: For each sample, calculate the ratio of the p-STAT5 signal to the total STAT5 signal. This normalization corrects for any variations in protein loading between lanes.[9]

  • Interpretation: A dose-dependent decrease in the normalized p-STAT5/Total STAT5 ratio in this compound-treated samples compared to the cytokine-stimulated control indicates successful inhibition of the JAK1/JAK3-STAT5 pathway by the compound.

Conclusion

This protocol provides a robust and reliable method for assessing the pharmacological activity of this compound by measuring its impact on a key downstream target, STAT5. By quantifying the inhibition of cytokine-induced STAT5 phosphorylation via Western blot, researchers can effectively characterize the potency and cellular efficacy of this compound and other JAK inhibitors in relevant biological systems.

References

Application Note: Flow Cytometry Analysis of T Cell Populations with Ifidancitinib

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ifidancitinib (formerly ATI-502) is a potent and selective Janus kinase (JAK) inhibitor with high affinity for JAK1 and JAK3. These kinases are crucial components of the JAK-STAT signaling pathway, which transduces signals from various cytokines and growth factors, playing a pivotal role in the proliferation, differentiation, and activation of immune cells, including T lymphocytes. Dysregulation of the JAK-STAT pathway is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. By inhibiting JAK1 and JAK3, this compound effectively modulates the activity of key T cell subsets, such as T helper 1 (Th1), Th2, Th17, and regulatory T cells (Tregs), thereby mitigating inflammatory responses.

This application note provides a detailed protocol for the analysis of T cell populations treated with this compound using flow cytometry. The methods described herein enable the precise quantification of changes in T cell proliferation, differentiation, and cytokine production, offering valuable insights into the immunomodulatory effects of this compound.

Mechanism of Action: this compound in the JAK-STAT Pathway

The JAK-STAT signaling cascade is initiated upon cytokine binding to their cognate receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate specific tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus, where they regulate the transcription of target genes involved in immune responses.

This compound, by inhibiting JAK1 and JAK3, disrupts the phosphorylation and activation of downstream STAT proteins, particularly STAT3 and STAT5, which are critical for the signaling of pro-inflammatory cytokines such as IL-2, IL-4, IL-6, IL-7, IL-9, IL-15, and IL-21. This inhibition leads to a reduction in the differentiation and function of pro-inflammatory T cell subsets like Th1 and Th17, while potentially promoting the function of regulatory T cells.

JAK_STAT_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding jak1 JAK1 receptor->jak1 Activation jak3 JAK3 receptor->jak3 Activation stat STAT (e.g., STAT3, STAT5) jak1->stat Phosphorylation jak3->stat Phosphorylation stat_p p-STAT stat->stat_p stat_dimer p-STAT Dimer stat_p->stat_dimer Dimerization dna DNA stat_dimer->dna Nuclear Translocation gene_transcription Gene Transcription (Inflammation, Proliferation) dna->gene_transcription Modulation This compound This compound This compound->jak1 This compound->jak3

Caption: this compound inhibits the JAK-STAT signaling pathway.

Experimental Protocols

Isolation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs)
  • Materials: Ficoll-Paque PLUS, RPMI 1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, L-glutamine, Human peripheral blood.

  • Protocol:

    • Dilute peripheral blood 1:1 with sterile phosphate-buffered saline (PBS).

    • Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Aspirate the upper layer and carefully collect the buffy coat containing PBMCs.

    • Wash the collected PBMCs twice with PBS.

    • Resuspend the cells in complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine).

    • Count the cells and assess viability using a hemocytometer and trypan blue exclusion.

T Cell Proliferation Assay
  • Materials: CFSE (Carboxyfluorescein succinimidyl ester), anti-CD3/CD28 antibodies, this compound.

  • Protocol:

    • Resuspend PBMCs at 1x10^6 cells/mL in PBS.

    • Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of ice-cold complete RPMI medium and incubate on ice for 5 minutes.

    • Wash the cells three times with complete RPMI medium.

    • Plate the CFSE-labeled PBMCs at 2x10^5 cells/well in a 96-well plate.

    • Add this compound at desired concentrations (e.g., 10 nM, 100 nM, 1 µM) or vehicle control (DMSO). Pre-incubate for 1 hour.

    • Stimulate the cells with plate-bound anti-CD3 (1-5 µg/mL) and soluble anti-CD28 (1-5 µg/mL).

    • Incubate for 72-96 hours at 37°C in a 5% CO2 incubator.

    • Harvest the cells for flow cytometry analysis of CFSE dilution.

T Cell Differentiation and Cytokine Staining
  • Materials: Phorbol 12-myristate 13-acetate (PMA), ionomycin, Brefeldin A, antibodies for surface markers (CD3, CD4, CD8) and intracellular cytokines (IFN-γ, IL-4, IL-17A), FoxP3/Transcription Factor Staining Buffer Set.

  • Protocol:

    • Culture PBMCs as described above with this compound or vehicle control and T cell stimulation for 3-5 days.

    • On the final day, restimulate the cells with PMA (50 ng/mL) and ionomycin (500 ng/mL) in the presence of Brefeldin A (10 µg/mL) for 4-6 hours.

    • Harvest the cells and wash with PBS.

    • Stain for surface markers (e.g., anti-CD3, anti-CD4) in the dark for 30 minutes on ice.

    • Wash the cells and then fix and permeabilize using a FoxP3/Transcription Factor Staining Buffer Set according to the manufacturer's instructions.

    • Stain for intracellular cytokines (e.g., anti-IFN-γ for Th1, anti-IL-4 for Th2, anti-IL-17A for Th17) and transcription factors (e.g., anti-FoxP3 for Tregs) for 30 minutes at room temperature.

    • Wash the cells and resuspend in PBS for flow cytometry analysis.

Data Presentation

The following tables summarize expected quantitative data from the flow cytometry analysis, demonstrating the potential effects of this compound on T cell populations.

Table 1: Effect of this compound on T Cell Proliferation

Treatment GroupConcentration% Proliferated CD4+ T Cells (CFSE low)
Unstimulated-< 5%
Vehicle (DMSO)0.1%85 ± 5%
This compound10 nM60 ± 7%
This compound100 nM35 ± 6%
This compound1 µM15 ± 4%

Table 2: Effect of this compound on T Helper Cell Differentiation

Treatment GroupConcentration% Th1 (CD4+ IFN-γ+)% Th2 (CD4+ IL-4+)% Th17 (CD4+ IL-17A+)
Vehicle (DMSO)0.1%25 ± 3%5 ± 1%10 ± 2%
This compound100 nM15 ± 2%4.5 ± 1%4 ± 1%
This compound1 µM8 ± 2%4 ± 0.8%1.5 ± 0.5%

Table 3: Effect of this compound on Regulatory T Cell (Treg) Population

Treatment GroupConcentration% Tregs (CD4+ CD25+ FoxP3+)
Vehicle (DMSO)0.1%5 ± 1%
This compound100 nM6 ± 1.2%
This compound1 µM7 ± 1.5%

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for analyzing the effects of this compound on T cell populations.

Experimental_Workflow pb_isolation PBMC Isolation (Ficoll Gradient) t_cell_culture T Cell Culture pb_isolation->t_cell_culture ifidancitinib_treatment This compound Treatment (or Vehicle) t_cell_culture->ifidancitinib_treatment stimulation T Cell Stimulation (e.g., anti-CD3/CD28) ifidancitinib_treatment->stimulation staining Antibody Staining (Surface & Intracellular) stimulation->staining flow_cytometry Flow Cytometry Analysis staining->flow_cytometry data_analysis Data Analysis (Proliferation, Subsets) flow_cytometry->data_analysis

Caption: Experimental workflow for T cell analysis with this compound.

Conclusion

The protocols and data presented in this application note provide a comprehensive framework for researchers to investigate the immunomodulatory effects of this compound on T cell populations. By utilizing flow cytometry, it is possible to elucidate the specific mechanisms by which this JAK inhibitor impacts T cell proliferation, differentiation, and function. These methods are essential for the preclinical and clinical development of this compound and other immunomodulatory drugs, enabling a deeper understanding of their therapeutic potential in treating autoimmune and inflammatory diseases.

Preparing Ifidancitinib Stock Solutions for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ifidancitinib (formerly ATI-50002) is a potent and selective inhibitor of Janus kinase (JAK) 1 and JAK3, crucial enzymes in the JAK-STAT signaling pathway.[1][2][3] This pathway mediates cellular responses to a wide array of cytokines and growth factors involved in inflammation and immunity.[4][5][6] Dysregulation of the JAK-STAT pathway is implicated in various autoimmune and inflammatory diseases.[1][6] this compound's targeted inhibition of JAK1 and JAK3 makes it a valuable tool for investigating the roles of these kinases in numerous biological processes.[1][2] Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reliable and reproducible experimental outcomes.

This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for research applications.

Quantitative Data

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₂₀H₁₈FN₅O₃
Molecular Weight 395.39 g/mol
CAS Number 1236667-40-5
Appearance Off-white to light yellow solid
Purity >98%
Solubility

The solubility of this compound in dimethyl sulfoxide (DMSO) is critical for the preparation of high-concentration stock solutions.

SolventSolubility (mg/mL)Molar Concentration (mM)Notes
DMSO 62.5158.07Ultrasonic treatment may be necessary. Use of fresh, anhydrous DMSO is highly recommended as the solvent is hygroscopic and can affect solubility.[1]
Stock Solution Preparation Guide

This table provides the required mass of this compound to prepare stock solutions of common concentrations.

Desired Concentration (mM)Mass for 1 mLMass for 5 mLMass for 10 mL
1 0.395 mg1.977 mg3.954 mg
5 1.977 mg9.885 mg19.77 mg
10 3.954 mg19.77 mg39.54 mg

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), newly opened

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Sterile pipette tips

Protocol for Preparing a 10 mM Stock Solution in DMSO
  • Weighing the Compound: In a chemical fume hood, carefully weigh out 3.95 mg of this compound powder on a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure no solid particles remain.

  • Sonication (if necessary): If the compound does not fully dissolve with vortexing, place the tube in an ultrasonic bath for 5-10 minutes to aid dissolution.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile cryovials.[1]

  • Storage: Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] When stored at -80°C, it is recommended to use the solution within 6 months.[1]

Preparation of Working Solutions

For cell-based assays, the high-concentration DMSO stock solution must be further diluted to the final desired experimental concentration in a suitable aqueous medium (e.g., cell culture medium, PBS). It is crucial to keep the final concentration of DMSO in the culture medium low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.

Example: Preparing a 10 µM working solution from a 10 mM stock:

To achieve a 1:1000 dilution, add 1 µL of the 10 mM stock solution to 999 µL of the desired aqueous medium. Mix thoroughly by gentle pipetting or brief vortexing before adding to your experimental setup.

Visualizations

Experimental Workflow

G cluster_0 Preparation of this compound Stock Solution weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex to Dissolve add_dmso->dissolve sonicate 4. Sonicate (if needed) dissolve->sonicate aliquot 5. Aliquot into Single-Use Vials dissolve->aliquot sonicate->aliquot store 6. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

This compound Mechanism of Action: JAK-STAT Signaling Pathway

G cluster_pathway JAK-STAT Signaling Pathway Inhibition by this compound cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding jak JAK1 / JAK3 receptor->jak Activation stat STAT jak->stat Phosphorylation This compound This compound This compound->jak Inhibition p_stat p-STAT stat->p_stat dimer STAT Dimer p_stat->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene Gene Expression nucleus->gene Regulation

Caption: this compound inhibits the JAK-STAT signaling pathway.

References

Troubleshooting & Optimization

Improving Ifidancitinib solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the effective use of Ifidancitinib (also known as ATI-50002) in in vitro assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key physicochemical data to facilitate your research.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in a laboratory setting.

Issue Potential Cause(s) Recommended Solution(s)
This compound powder will not dissolve. 1. Inappropriate solvent selection.2. Insufficient solvent volume.3. Use of hydrated DMSO.1. Ensure you are using an appropriate solvent. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating stock solutions.[1]2. Refer to the solubility data to ensure you are using a sufficient volume of solvent for the desired concentration.3. Use fresh, anhydrous (newly opened) DMSO, as hygroscopic DMSO can significantly reduce solubility.[1]
Precipitation occurs after adding the stock solution to aqueous media. 1. The final concentration of this compound exceeds its aqueous solubility.2. The final concentration of the organic solvent (e.g., DMSO) is too high, causing cellular stress or artifacts.3. Rapid dilution of the concentrated stock solution into the aqueous media.1. Lower the final working concentration of this compound in your assay.2. Keep the final DMSO concentration in the cell culture medium as low as possible, typically below 0.5%, to avoid cytotoxicity. Perform serial dilutions of your stock solution in your final assay medium.3. Pre-warm the aqueous medium to 37°C. Add the this compound stock solution dropwise while gently swirling the medium to ensure rapid and even distribution.
Inconsistent or unexpected experimental results. 1. Degradation of this compound stock solution.2. Partial precipitation of the compound in the assay, leading to a lower effective concentration.1. Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.2. Visually inspect your final working solution for any signs of precipitation before adding it to your experimental setup. If precipitation is observed, remake the solution using the troubleshooting steps above.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (ATI-50002) is a potent and selective inhibitor of Janus kinase (JAK) 1 and 3.[1] It functions by disrupting the signaling of cytokines that are dependent on the common gamma chain (γc), which plays a crucial role in the immune system. This inhibition occurs through the JAK/STAT signaling pathway.

Q2: What is the recommended solvent for dissolving this compound?

A2: The recommended solvent for creating a primary stock solution of this compound is dimethyl sulfoxide (DMSO).[1]

Q3: What is the solubility of this compound in common laboratory solvents?

A3: The known solubility of this compound is highest in DMSO. Its aqueous solubility is predicted to be very low. For a detailed comparison, please refer to the data table below.

Q4: How should I store this compound powder and stock solutions?

A4: this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Once dissolved in a solvent, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for up to six months.[1]

Data Presentation: this compound Solubility

The following table summarizes the available quantitative data on the solubility of this compound in various solvents.

Solvent Solubility Molar Concentration Notes
Dimethyl Sulfoxide (DMSO)62.5 mg/mL158.07 mMUltrasonic assistance is recommended for dissolution.[1]
Water (Aqueous)0.0206 mg/mL~0.052 mMThis is a predicted value.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for in vitro studies.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Sterile pipette tips

  • Vortex mixer

  • Sonicator (optional, but recommended)

Procedure:

  • Calculate the required mass of this compound:

    • The molecular weight of this compound is 395.39 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need: Mass (mg) = 10 mmol/L * 0.001 L * 395.39 g/mol * 1000 mg/g = 3.9539 mg.

  • Weighing the compound:

    • In a sterile environment (e.g., a chemical fume hood or biosafety cabinet), carefully weigh out approximately 3.95 mg of this compound powder and transfer it to a sterile vial.

  • Dissolving the compound:

    • Add 1 mL of anhydrous, sterile DMSO to the vial containing the this compound powder.

    • Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved.

    • If dissolution is slow or incomplete, sonicate the vial for 5-10 minutes in a water bath sonicator.

  • Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the steps for diluting the concentrated DMSO stock solution to final working concentrations for cell-based assays, minimizing the risk of precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, pre-warmed (37°C) cell culture medium

  • Sterile microcentrifuge tubes

  • Sterile pipette tips

Procedure:

  • Thaw the stock solution:

    • On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution (Recommended):

    • It is highly recommended to perform serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations. A direct, large dilution can cause the compound to precipitate.

    • Example for preparing a 10 µM working solution:

      • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of cell culture medium. This results in a 100 µM intermediate solution.

      • Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium to obtain a final concentration of 10 µM. The final DMSO concentration in this case would be 0.1%.

  • Vehicle Control:

    • Always include a vehicle control group in your experiments. This group should be treated with the same final concentration of DMSO as the highest concentration of this compound used.

Mandatory Visualization

JAK-STAT Signaling Pathway Inhibition by this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK1/JAK3 Receptor->JAK 2. Receptor Activation STAT_inactive STAT (inactive) JAK->STAT_inactive 3. Phosphorylation STAT_active p-STAT (active) STAT_inactive->STAT_active STAT_dimer p-STAT Dimer STAT_active->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation This compound This compound This compound->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 6. Transcription of Target Genes

Caption: Inhibition of the JAK/STAT signaling pathway by this compound.

Experimental Workflow for this compound Solution Preparation start Start weigh 1. Weigh this compound Powder start->weigh dissolve 2. Dissolve in Anhydrous DMSO weigh->dissolve sonicate Complete Dissolution? dissolve->sonicate vortex Vortex/Sonicate sonicate->vortex No stock 10 mM Stock Solution sonicate->stock Yes vortex->dissolve aliquot 3. Aliquot Stock Solution stock->aliquot store 4. Store at -20°C or -80°C aliquot->store thaw 5. Thaw Aliquot store->thaw serial_dilute 6. Perform Serial Dilution in Pre-warmed Media thaw->serial_dilute final_solution Final Working Solution serial_dilute->final_solution end End final_solution->end

References

Technical Support Center: Ifidancitinib Stability and Storage for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of ifidancitinib for researchers, scientists, and drug development professionals. The information is designed to address common questions and troubleshooting scenarios encountered during long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term stability, solid this compound powder should be stored at -20°C for up to three years or at 4°C for up to two years. It is crucial to keep the vial tightly sealed to protect it from moisture.

Q2: How should I store this compound solutions for long-term use?

A2: Stock solutions of this compound should be prepared and stored as aliquots in tightly sealed vials. For long-term experiments, it is recommended to store these aliquots at -80°C, where they can be stable for up to 6 months.[1] For shorter-term use, storage at -20°C is acceptable for up to one month.[1] It is advisable to avoid repeated freeze-thaw cycles.

Q3: Can I store this compound solutions at room temperature?

A3: No, long-term storage of this compound solutions at room temperature is not recommended due to the potential for degradation. This compound is shipped at room temperature in the continental US, but this is for short durations only.

Q4: What solvents are recommended for preparing this compound stock solutions?

A4: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound.

Q5: My this compound powder has changed color. Is it still usable?

A5: A change in the physical appearance of the powder, such as discoloration, can be an indication of degradation. It is recommended to perform an analytical check, such as HPLC, to assess the purity of the compound before use. If significant degradation is detected, the batch should be discarded.

Q6: I accidentally left my this compound solution at room temperature overnight. Can I still use it?

A6: Short-term exposure to room temperature may not significantly impact the integrity of the solution for immediate use. However, for long-term experiments where consistency is critical, it is advisable to use a fresh aliquot that has been stored under the recommended conditions to avoid introducing variability into your results.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound due to improper storage.1. Review your storage procedures against the recommended guidelines.2. Use a fresh, properly stored aliquot of this compound.3. Perform a purity check of your stock solution using a stability-indicating method like HPLC.
Precipitate formation in stock solution upon thawing Poor solubility or concentration exceeding the solubility limit at a lower temperature.1. Gently warm the solution to 37°C and vortex to redissolve the precipitate.2. If the precipitate persists, consider preparing a fresh stock solution at a slightly lower concentration.
Loss of compound activity over time Chemical degradation of this compound in solution.1. Aliquot stock solutions to minimize freeze-thaw cycles.2. Protect solutions from light, especially if stored for extended periods.3. For critical long-term studies, consider preparing fresh stock solutions more frequently.

Stability and Storage Conditions Summary

The following table summarizes the recommended storage conditions for this compound in both solid and solution forms.

Form Storage Temperature Duration Key Considerations
Solid (Powder) -20°CUp to 3 yearsKeep vial tightly sealed.
4°CUp to 2 yearsKeep vial tightly sealed.
In Solvent (e.g., DMSO) -80°CUp to 6 months[1]Aliquot to avoid freeze-thaw cycles. Protect from light.
-20°CUp to 1 month[1]Aliquot to avoid freeze-thaw cycles. Protect from light.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Preparation: Allow the solid this compound vial to equilibrate to room temperature for at least 60 minutes before opening to prevent moisture condensation.

  • Dissolution: Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in tightly sealed, light-resistant vials.

  • Storage: Store the aliquots at -80°C for long-term use or -20°C for short-term use.

Protocol 2: Stability-Indicating HPLC Method for this compound (Based on general methods for JAK inhibitors)

This protocol provides a general framework. Method optimization and validation are required for specific experimental needs.

  • Objective: To separate this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water or a buffer solution (e.g., ammonium acetate). The specific gradient will need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Temperature: 25°C.

  • Procedure:

    • Prepare a standard solution of this compound of known concentration.

    • Inject the standard to determine the retention time and peak area of the intact drug.

    • Inject the sample to be tested (e.g., a stored stock solution).

    • Analyze the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug.

    • Calculate the percentage of remaining this compound to assess stability.

Visualizations

Signaling_Pathway This compound's Mechanism of Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Gene Gene Transcription pSTAT->Gene Translocates to Nucleus This compound This compound This compound->JAK Inhibits

Caption: this compound inhibits the JAK-STAT signaling pathway.

Experimental_Workflow Forced Degradation Study Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Stress Thermal->HPLC Photo Photostability Photo->HPLC This compound This compound Sample This compound->Acid This compound->Base This compound->Oxidation This compound->Thermal This compound->Photo Data Data Analysis (Identify Degradants, Determine Pathways) HPLC->Data

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting_Logic Troubleshooting Inconsistent Results Start Inconsistent Experimental Results CheckStorage Review Storage Conditions Start->CheckStorage ImproperStorage Improper Storage Identified CheckStorage->ImproperStorage Yes CheckPurity Perform HPLC Purity Check CheckStorage->CheckPurity No UseFresh Use Fresh Aliquot ImproperStorage->UseFresh UseFresh->CheckPurity Degradation Degradation Confirmed CheckPurity->Degradation Yes NoDegradation No Degradation CheckPurity->NoDegradation No Discard Discard Stock & Prepare Fresh Degradation->Discard OtherFactors Investigate Other Experimental Factors NoDegradation->OtherFactors

Caption: A logical approach to troubleshooting inconsistent results.

References

Troubleshooting Ifidancitinib off-target effects in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ifidancitinib. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential off-target effects of this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as ATI-50002) is a potent and selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 3 (JAK3).[1] Its primary mechanism of action is the disruption of signaling pathways that are dependent on the common gamma chain (γc) cytokines, which play a crucial role in the proliferation and function of various immune cells, including T cells.[1] By inhibiting JAK1 and JAK3, this compound blocks the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5, which in turn modulates the transcription of target genes involved in immune responses.[1]

Q2: I am observing a phenotype in my cell culture that is inconsistent with JAK1/3 inhibition. Could this be an off-target effect?

A2: It is possible. While this compound is designed to be selective for JAK1 and JAK3, like many small molecule kinase inhibitors, it may interact with other kinases or proteins at concentrations higher than its intended therapeutic range. This can lead to unexpected cellular phenotypes. Off-target effects can arise from the structural similarity of the ATP-binding pocket among different kinases.

Q3: What are the first steps I should take to investigate a suspected off-target effect?

A3: To begin investigating a suspected off-target effect, a multi-pronged approach is recommended:

  • Confirm On-Target Engagement: First, verify that this compound is engaging with its intended targets, JAK1 and JAK3, in your cell system at the concentrations used. This can be done by assessing the phosphorylation status of downstream targets like STAT5.

  • Dose-Response Analysis: Perform a careful dose-response experiment to determine if the unexpected phenotype is observed at concentrations significantly higher than the IC50 for JAK1/3 inhibition.

  • Use of Structurally Unrelated Inhibitors: Compare the phenotype induced by this compound with that of other well-characterized, structurally distinct JAK1/3 inhibitors. If the phenotype is unique to this compound, it is more likely to be an off-target effect.

Troubleshooting Guides

Problem 1: Unexpected Cell Viability or Proliferation Changes

You are observing a decrease in cell viability or an unexpected change in proliferation in a cell line that should not be sensitive to JAK1/3 inhibition.

  • Possible Cause 1: Off-Target Kinase Inhibition: this compound, at higher concentrations, may inhibit other kinases that are essential for cell survival or proliferation in your specific cell line. For instance, inhibition of other JAK family members like JAK2 can impact hematopoiesis.

  • Troubleshooting Steps:

    • Perform a Kinome Scan: A broad in vitro kinase profiling assay will screen this compound against a large panel of kinases to identify potential off-target interactions.

    • Validate Off-Target Hits: If the kinome scan identifies potential off-target kinases, validate these interactions in your cellular context using techniques like the Cellular Thermal Shift Assay (CETSA).

    • Knockdown/Knockout Models: Use siRNA or CRISPR/Cas9 to reduce the expression of the putative off-target kinase. If the phenotype is rescued, it confirms the off-target effect.

  • Possible Cause 2: Non-Kinase Off-Target Effects: Some kinase inhibitors have been shown to interact with non-kinase proteins, which could lead to unexpected cellular responses.

  • Troubleshooting Steps:

    • Chemical Proteomics: Employ chemical proteomics approaches to identify protein interactors of this compound in an unbiased manner.

    • Literature Search: Investigate if the chemical scaffold of this compound is known to interact with other protein families.

Problem 2: Unexplained Changes in Gene or Protein Expression

You observe changes in the expression of genes or proteins that are not known to be downstream of the canonical JAK/STAT pathway.

  • Possible Cause: Inhibition of an Unrelated Signaling Pathway: this compound might be inhibiting an off-target kinase that regulates a distinct signaling pathway, leading to the observed changes in gene or protein expression.

  • Troubleshooting Steps:

    • Pathway Analysis: Use bioinformatics tools to analyze the altered gene or protein expression profile to identify any enriched signaling pathways.

    • Investigate Downstream Signaling of Off-Targets: If you have identified potential off-target kinases, examine the phosphorylation status of their known downstream substrates.

    • Rescue Experiments: Attempt to rescue the phenotype by overexpressing a constitutively active form of the suspected off-target kinase.

Quantitative Data Summary

Kinase TargetIC50 (nM) - Representative JAK1/3 InhibitorPotential Implication of Off-Target Inhibition
JAK1 (On-target) < 10 Intended therapeutic effect
JAK3 (On-target) < 10 Intended therapeutic effect
JAK2> 100Potential for effects on hematopoiesis at higher concentrations.
TYK2> 200Potential for altered responses to certain cytokines.
TEC family kinases> 500May affect T-cell and B-cell signaling at high concentrations.
Src family kinases> 1000Less likely to be a primary off-target, but could be relevant at very high concentrations.

Key Experimental Protocols

Protocol 1: In Vitro Kinase Selectivity Profiling

This protocol outlines a general procedure for determining the selectivity of a kinase inhibitor against a panel of kinases.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series to cover a wide range of concentrations (e.g., from 1 nM to 10 µM).

  • Kinase Reaction Setup: In a multi-well plate, combine each kinase from the panel with its specific substrate and ATP at a concentration near its Km value.

  • Inhibitor Addition: Add the diluted this compound or vehicle control (DMSO) to the kinase reactions.

  • Incubation: Incubate the plates at room temperature for a defined period to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Calculate the percentage of kinase activity remaining at each this compound concentration relative to the vehicle control. Plot the data and fit a dose-response curve to determine the IC50 value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is for verifying the engagement of this compound with a potential target protein within intact cells.

  • Cell Treatment: Treat cultured cells with either this compound at the desired concentration or a vehicle control for a specified time.

  • Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer. Lyse the cells through freeze-thaw cycles.

  • Heat Challenge: Aliquot the cell lysates and heat them to a range of different temperatures for a short period (e.g., 3 minutes).

  • Centrifugation: Centrifuge the heated lysates to pellet the aggregated, denatured proteins.

  • Western Blot Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the soluble fraction by Western blotting using a specific antibody.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound is binding to and stabilizing the target protein.

Visualizations

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1 JAK1 Receptor->JAK1 Activation JAK3 JAK3 Receptor->JAK3 Activation STAT5 STAT5 JAK1->STAT5 Phosphorylation JAK3->STAT5 Phosphorylation pSTAT5 pSTAT5 STAT5->pSTAT5 pSTAT5_dimer pSTAT5 Dimer pSTAT5->pSTAT5_dimer Dimerization DNA DNA pSTAT5_dimer->DNA Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription Cytokine γc Cytokine Cytokine->Receptor This compound This compound This compound->JAK1 This compound->JAK3

Caption: this compound's mechanism of action in the JAK/STAT pathway.

Troubleshooting_Workflow Start Unexpected Phenotype Observed Dose_Response Perform Dose-Response Analysis Start->Dose_Response High_Concentration Phenotype at High Concentration Only? Dose_Response->High_Concentration Kinome_Scan Perform Kinome Scan High_Concentration->Kinome_Scan Yes On_Target Likely On-Target Effect High_Concentration->On_Target No Off_Target_Identified Off-Target Kinase Identified? Kinome_Scan->Off_Target_Identified Validate_Target Validate in Cellular Context (e.g., CETSA) Off_Target_Identified->Validate_Target Yes Investigate_Other Investigate Other Mechanisms Off_Target_Identified->Investigate_Other No Off_Target Confirmed Off-Target Effect Validate_Target->Off_Target

Caption: A logical workflow for troubleshooting unexpected phenotypes.

CETSA_Workflow Start Treat Cells with this compound or Vehicle Lyse_Cells Harvest and Lyse Cells Start->Lyse_Cells Heat_Challenge Heat Lysates at Various Temperatures Lyse_Cells->Heat_Challenge Centrifuge Centrifuge to Pellet Aggregates Heat_Challenge->Centrifuge Collect_Supernatant Collect Soluble Protein Fraction Centrifuge->Collect_Supernatant Western_Blot Analyze by Western Blot Collect_Supernatant->Western_Blot Analyze_Curve Analyze Thermal Shift Curve Western_Blot->Analyze_Curve

References

Technical Support Center: Optimizing Ifidancitinib Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Ifidancitinib dosage for in vivo studies. The information is presented in a direct question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound (also known as ATI-50002) is an orally available, potent, and selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 3 (JAK3).[1][2] Its mechanism of action involves the disruption of γc cytokine signaling, which plays a crucial role in the pathogenesis of various allergic, asthmatic, and autoimmune diseases.[1] By inhibiting JAK1 and JAK3, this compound blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating the immune response.[1][2] Specifically, it has been shown to inhibit IL-2-stimulated STAT5 phosphorylation and IFN-γ-stimulated STAT1 phosphorylation.[1]

Q2: What is a recommended starting dose for this compound in mouse models?

Based on available preclinical data, a starting oral dose range of 10-50 mg/kg has been used in C3H/HeJ mice for studies on alopecia areata.[1] However, the optimal dose for a specific in vivo study will depend on the animal model, the disease indication, and the desired level of target engagement. It is crucial to perform a dose-ranging study to determine the optimal dose for your specific experimental conditions.

Q3: How should I prepare this compound for oral administration in animals?

For oral gavage, this compound can be formulated in a vehicle such as 0.5% hydroxypropyl methylcellulose (HPMC) in water with 0.1% Tween-80. It is essential to ensure the compound is uniformly suspended before each administration. A vehicle-only control group is critical to distinguish between compound-related and vehicle-related effects.[3]

Q4: How can I assess the pharmacodynamic (PD) effects of this compound in vivo?

To confirm target engagement and determine the biological effect of this compound, a pharmacodynamic study is recommended.[3] This can be achieved by collecting tissue or blood samples at various time points after dosing and measuring the phosphorylation status of downstream targets like STAT1 and STAT5 using techniques such as Western blotting or flow cytometry.[4][5] A reduction in pSTAT levels following cytokine stimulation in treated animals compared to controls would indicate target engagement.

Troubleshooting Guide

Issue 1: High variability in efficacy data between animals in the same dose group.

  • Possible Cause: Inconsistent formulation or administration of this compound. Poor aqueous solubility can lead to inconsistent dosing.

  • Troubleshooting Steps:

    • Optimize Formulation: Ensure this compound is fully and consistently suspended in the vehicle. Sonication or vortexing immediately before each administration can help.

    • Standardize Administration: Maintain a consistent oral gavage technique, including volume and speed of delivery, across all animals to minimize variability.[3]

    • Randomization and Blinding: Implement proper randomization of animals into treatment groups and blind the investigators performing the experiments and analyzing the data to reduce bias.[3]

Issue 2: Lack of expected efficacy at the administered dose.

  • Possible Cause: Insufficient target engagement due to a suboptimal dose or rapid metabolism of the compound.

  • Troubleshooting Steps:

    • Conduct a Dose-Response Study: Perform a study with multiple dose levels to establish a clear relationship between the dose of this compound and the observed efficacy.[3]

    • Perform a Pharmacodynamic (PD) Study: As mentioned in the FAQs, a PD study will confirm if the compound is reaching its target and exerting the intended biological effect.[3]

    • Pharmacokinetic (PK) Analysis: Conduct a PK study to determine the concentration of this compound in the plasma and target tissues over time. This will help understand if the drug exposure is sufficient to inhibit the target.[6]

Issue 3: Unexpected toxicity observed at doses predicted to be safe.

  • Possible Cause: Off-target effects of this compound or toxicity of the administration vehicle.

  • Troubleshooting Steps:

    • Include a Vehicle-Only Control Group: This is essential to differentiate between toxicity caused by the compound and the vehicle.[3]

    • Conduct a Maximum Tolerated Dose (MTD) Study: An MTD study will help establish a safe dose range for your specific animal model.[3] This typically involves dose escalation until signs of toxicity are observed.

    • Investigate Off-Target Effects: If toxicity is observed with a non-toxic vehicle, it may be due to off-target effects of this compound. Further in vitro profiling against a panel of kinases and other targets may be necessary to identify potential off-targets.[3]

Data Presentation

Table 1: Summary of In Vivo Dosing of this compound

Animal ModelDisease ModelDose RangeRoute of AdministrationObserved EffectsReference
C3H/HeJ MiceAlopecia Areata10-50 mg/kg (single dose)OralInduced hair regrowth and reduced inflammation.[1]

Experimental Protocols

Protocol 1: General Procedure for an In Vivo Efficacy Study with this compound

  • Animal Model Selection: Choose an appropriate animal model that recapitulates the human disease of interest. For autoimmune conditions, models like collagen-induced arthritis (CIA) in mice or spontaneous models like the C3H/HeJ mouse for alopecia areata could be considered.[1]

  • Dose Formulation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On the day of dosing, dilute the stock solution to the final desired concentrations using a vehicle such as 0.5% HPMC in water with 0.1% Tween-80.

    • Ensure the final concentration of the initial solvent (e.g., DMSO) is low and consistent across all groups, including the vehicle control.

  • Animal Acclimatization and Grouping:

    • Allow animals to acclimate to the facility for at least one week before the start of the experiment.

    • Randomly assign animals to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose). A minimum of 8-10 animals per group is recommended for statistical power.

  • Dosing:

    • Administer this compound or vehicle via oral gavage at the predetermined dose and schedule (e.g., once daily).

    • Ensure the dosing volume is appropriate for the animal's weight (e.g., 5-10 mL/kg for mice).

  • Monitoring:

    • Monitor animals daily for clinical signs of disease progression, body weight changes, and any signs of toxicity.

    • Score disease severity using a validated scoring system relevant to the model (e.g., arthritis score in CIA models).

  • Endpoint Analysis:

    • At the end of the study, collect blood and/or tissues for pharmacokinetic and pharmacodynamic analysis.

    • For PD analysis, stimulate splenocytes or peripheral blood mononuclear cells (PBMCs) ex vivo with a relevant cytokine (e.g., IL-2 or IFN-γ) and measure STAT phosphorylation by flow cytometry or Western blot.

    • Process tissues for histology to assess disease-related changes and inflammatory infiltrates.

Mandatory Visualizations

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1 / JAK3 Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT (Dimerization) JAK->pSTAT Phosphorylates This compound This compound This compound->JAK Inhibits Nucleus Nucleus pSTAT->Nucleus Translocates Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression Regulates In_Vivo_Workflow start Start: Animal Model Selection acclimatization Acclimatization & Randomization start->acclimatization dosing Dosing: Vehicle or this compound acclimatization->dosing monitoring Daily Monitoring: Clinical Score, Body Weight dosing->monitoring endpoint Endpoint Analysis monitoring->endpoint pk_pd PK/PD Analysis: Blood/Tissue Collection endpoint->pk_pd histology Histology endpoint->histology data_analysis Data Analysis & Interpretation pk_pd->data_analysis histology->data_analysis Troubleshooting_Tree issue Observed Issue no_efficacy No Efficacy issue->no_efficacy high_variability High Variability issue->high_variability toxicity Unexpected Toxicity issue->toxicity cause_no_efficacy Possible Cause: Insufficient Target Engagement no_efficacy->cause_no_efficacy cause_variability Possible Cause: Inconsistent Dosing high_variability->cause_variability cause_toxicity Possible Cause: Off-Target or Vehicle Effects toxicity->cause_toxicity solution_no_efficacy Solution: - Dose-Response Study - PD/PK Analysis cause_no_efficacy->solution_no_efficacy solution_variability Solution: - Optimize Formulation - Standardize Administration cause_variability->solution_variability solution_toxicity Solution: - MTD Study - Vehicle-Only Control cause_toxicity->solution_toxicity

References

Technical Support Center: Ifidancitinib Solubility and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Ifidancitinib precipitation in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs) - General

Q1: What is this compound and what are its basic chemical properties?

This compound (also known as ATI-502) is a potent and selective next-generation JAK1/3 inhibitor.[1] It is a small molecule with the chemical formula C₂₀H₁₈FN₅O₃ and a molecular weight of 395.39 g/mol .[2][3] It typically presents as an off-white to light yellow solid powder.[3]

Q2: What is the known solubility of this compound?

This compound is readily soluble in organic solvents like dimethyl sulfoxide (DMSO), with reported solubilities of 10 mM and 62.5 mg/mL (~158.07 mM), often requiring ultrasonication for complete dissolution.[1][3] However, it is characterized by poor solubility in aqueous solutions, a common trait for many small molecule kinase inhibitors which are often lipophilic in nature.[4][5]

Q3: Why does my this compound precipitate when I add it to an aqueous buffer?

Precipitation of this compound upon addition to an aqueous buffer from a concentrated DMSO stock solution is a common issue. This phenomenon, often termed "crashing out," occurs due to a sharp decrease in the solubility of the compound as the solvent changes from a highly polar organic solvent (DMSO) to a polar aqueous medium.[4] The final concentration of DMSO is a critical factor; even at low percentages, it may not be sufficient to maintain the solubility of a highly insoluble compound like this compound.[4]

Troubleshooting Guide: Preventing this compound Precipitation

This guide addresses specific issues you may encounter when preparing aqueous solutions of this compound.

Q4: I observed immediate precipitation after diluting my this compound DMSO stock in my aqueous experimental buffer. How can I prevent this?

This is a classic solubility problem. Here are several factors to consider and steps to take:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible (ideally <1%, and often needing to be <0.5%) to minimize solvent-induced precipitation while still aiding solubility.[4]

  • pH of the Aqueous Buffer: The solubility of many kinase inhibitors is pH-dependent, particularly for weakly basic compounds.[4][6] Experimenting with the pH of your buffer, if your experimental conditions permit, may enhance solubility. A lower pH generally increases the solubility of weakly basic compounds.[4]

  • Method of Addition: The way you mix the solutions is crucial. Instead of adding the aqueous buffer to the DMSO stock, add the DMSO stock to the vigorously vortexing aqueous buffer. This promotes rapid dispersion and can prevent localized high concentrations that lead to precipitation.[7]

  • Use of Solubility Enhancers: Consider incorporating solubility-enhancing excipients into your aqueous buffer. These can include:

    • Surfactants: Low concentrations of non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can help to keep the compound in solution.[8]

    • Polymers: Hydrophilic polymers like polyethylene glycol (PEG) or hydroxypropyl methylcellulose (HPMC) can act as precipitation inhibitors.

Q5: My this compound solution appears clear initially but becomes cloudy over time. What is happening?

This delayed precipitation could be due to several factors:

  • Metastable Supersaturation: You may have created a supersaturated solution that is thermodynamically unstable. Over time, the compound begins to crystallize and precipitate out of the solution.

  • Temperature Fluctuations: The solubility of compounds can be temperature-dependent. A decrease in temperature can reduce solubility and lead to precipitation.[7]

  • Chemical Instability: While less common for this specific issue, degradation of the compound into less soluble byproducts can occur over time, especially if the solution is not stored properly.

To address this, consider preparing fresh solutions for each experiment and storing any stock solutions under appropriate conditions (e.g., at -20°C or -80°C in single-use aliquots to avoid freeze-thaw cycles).[3]

Experimental Protocols and Data

Protocol for Preparing an Aqueous Working Solution of this compound

This protocol provides a general method for preparing a dilute aqueous solution of this compound from a DMSO stock.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a Concentrated Stock Solution in DMSO:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM.

    • Vortex thoroughly for 1-2 minutes to ensure complete dissolution. If necessary, sonicate in a water bath for 5-10 minutes.[3][4]

  • Prepare Intermediate Dilutions (if necessary):

    • Perform serial dilutions of the 10 mM stock solution in DMSO to get closer to your final desired concentration. This can help to minimize the amount of DMSO added to the final aqueous solution.

  • Prepare the Final Aqueous Working Solution:

    • Bring the DMSO stock solution and the aqueous buffer to room temperature.

    • Add the required volume of aqueous buffer to a new sterile tube.

    • While vigorously vortexing the aqueous buffer, add the required volume of the this compound DMSO stock dropwise to the buffer.[7]

    • Continue vortexing for an additional 30-60 seconds to ensure the solution is homogenous.

    • Visually inspect the solution for any signs of precipitation (cloudiness or visible particles).

Illustrative Solubility Data for this compound

The following table provides hypothetical quantitative data to illustrate how different conditions can influence the aqueous solubility of this compound. This data is for illustrative purposes to guide experimental design.

ConditionpHCo-solventExcipientHypothetical Aqueous Solubility (µM)
17.40.5% DMSONone5
26.00.5% DMSONone15
38.00.5% DMSONone2
47.41.0% DMSONone10
57.40.5% DMSO0.1% Tween® 8025
67.40.5% DMSO0.5% HP-β-CD40

Visual Guides and Workflows

Caption: Factors influencing this compound's aqueous solubility.

TroubleshootingWorkflow Start Precipitation Observed CheckDMSO Is final DMSO concentration <0.5%? Start->CheckDMSO CheckDMSO->Start No, reduce DMSO AdjustMixing Optimize Mixing: Add DMSO stock to vortexing buffer CheckDMSO->AdjustMixing Yes ModifyBuffer Modify Aqueous Buffer AdjustMixing->ModifyBuffer AdjustpH Adjust Buffer pH (if experiment allows) ModifyBuffer->AdjustpH AddExcipient Add Solubility Enhancer (e.g., Tween® 80, HP-β-CD) AdjustpH->AddExcipient Success Clear Solution AddExcipient->Success

Caption: Troubleshooting workflow for this compound precipitation.

ExperimentalWorkflow Start Start: This compound Powder Dissolve Dissolve in 100% DMSO Start->Dissolve Stock 10 mM Stock Solution Dissolve->Stock Dilute Add dropwise to vortexing aqueous buffer Stock->Dilute Working Final Aqueous Working Solution Dilute->Working

Caption: Workflow for preparing an aqueous solution of this compound.

References

Technical Support Center: Investigating the Potential Phototoxicity of Ifidancitinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance for researchers investigating the potential phototoxicity of the JAK inhibitor, Ifidancitinib. The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to address specific issues that may be encountered during experimental evaluation.

Frequently Asked Questions (FAQs)

Q1: What is drug-induced phototoxicity and why is it a concern for a molecule like this compound?

Drug-induced phototoxicity is a non-immunologic skin reaction that occurs when a chemical, such as a drug, absorbs ultraviolet (UV) or visible light, leading to the generation of reactive molecules that cause cellular damage.[1][2] This can manifest as an exaggerated sunburn, with symptoms like redness, swelling, and a burning sensation on sun-exposed skin.[2] For a drug like this compound, which may be used for chronic conditions, understanding its phototoxic potential is a critical aspect of its safety profile. Many organic molecules, particularly those with aromatic rings that can absorb light energy, have the potential to be photosensitizers.[2][3]

Q2: My initial screen of this compound in a 3T3 Neutral Red Uptake (NRU) Phototoxicity Test gave a positive result. What are my next steps?

A positive result in the 3T3 NRU assay, a widely used in vitro model, suggests that this compound may have phototoxic potential.[4][5] However, this assay is known for its high sensitivity, which can sometimes lead to false-positive results.[6] The International Council for Harmonisation (ICH) S10 guideline on photosafety evaluation suggests a tiered approach.[7][8][9] A positive in vitro result should be followed by further evaluation, which could include:

  • Assessing the Margin of Safety: Compare the in vitro concentration causing phototoxicity to the expected clinical plasma concentration (Cmax). A large margin may indicate a low risk in humans.[10]

  • Reactive Oxygen Species (ROS) Assay: This assay can help determine the mechanism of phototoxicity by measuring the generation of ROS, a common cause of phototoxic damage.[6][11][12]

  • In vivo studies: If the risk cannot be mitigated based on in vitro data and exposure margins, preclinical in vivo phototoxicity studies in animal models may be warranted.[10]

Q3: I am observing high background fluorescence in my Reactive Oxygen Species (ROS) assay with this compound. How can I troubleshoot this?

High background fluorescence can be a common issue in fluorescence-based assays. Here are some troubleshooting steps:

  • Compound Autofluorescence: Determine if this compound itself is fluorescent at the excitation and emission wavelengths used in your assay. This can be done by measuring the fluorescence of the compound in the assay buffer without the fluorescent probe.[13]

  • Reagent Purity: Ensure the purity of your reagents, as impurities can sometimes be fluorescent.

  • Buffer Composition: Some buffer components can contribute to background fluorescence. Consider testing different buffer systems.

  • Light Exposure: Protect your assay plates from ambient light as much as possible before and after the experimental light exposure to minimize non-specific probe activation.[14]

Q4: How do I interpret the results from a 3T3 NRU Phototoxicity Test?

The 3T3 NRU phototoxicity test compares the cytotoxicity of a substance in the presence and absence of a non-cytotoxic dose of UVA light.[4][15] The key metric is the Photo-Irritancy Factor (PIF), which is calculated by comparing the EC50 values (the concentration that causes 50% cytotoxicity) with and without UVA irradiation.

  • PIF ≥ 5: The compound is considered phototoxic.

  • 2 ≤ PIF < 5: The result is equivocal, and further investigation may be needed.

  • PIF < 2: The compound is considered non-phototoxic under the test conditions.

Another metric, the Mean Photo Effect (MPE), can also be used for evaluation.

Troubleshooting Guides

Issue 1: High Variability in 3T3 NRU Assay Results
Potential Cause Troubleshooting Steps
Uneven Cell Seeding Ensure a homogenous cell suspension before seeding. Use a multichannel pipette carefully and consistently. Allow plates to sit at room temperature for a short period before incubation to allow for even cell distribution.
Compound Precipitation Visually inspect the wells for any signs of precipitation, especially at higher concentrations. If precipitation is observed, consider using a different solvent or reducing the highest test concentration.[16]
Inconsistent Light Exposure Verify the calibration and output of your solar simulator. Ensure all wells receive a uniform dose of UVA radiation.[15]
Edge Effects Avoid using the outer wells of the 96-well plate for experimental data, as these are more prone to evaporation and temperature fluctuations. Fill the peripheral wells with sterile buffer or media.[15]
Issue 2: False Negatives in the ROS Assay
Potential Cause Troubleshooting Steps
Inappropriate Probe Different ROS probes detect different reactive species (e.g., singlet oxygen, superoxide). Ensure the chosen probe is appropriate for the expected photochemical reaction.[17]
Insufficient Light Dose The UVA dose may be insufficient to induce a detectable level of ROS. Verify the light source's output and consider a dose-response experiment with varying light exposure times.[6]
Compound Instability The compound may be degrading rapidly under the experimental conditions. Assess the stability of this compound in the assay buffer over the course of the experiment.
Quenching of Signal The test compound may be quenching the fluorescence of the ROS probe. This can be tested by adding the compound to a solution where ROS is being generated by a known photosensitizer.

Quantitative Data Summary

The following tables summarize typical data from phototoxicity assay validation studies. These values can serve as a reference for expected results with control compounds.

Table 1: Example Results from 3T3 NRU Phototoxicity Test Validation

CompoundPhototoxic PotentialPIF (Photo-Irritancy Factor)MPE (Mean Photo Effect)
Chlorpromazine (Positive Control)Phototoxic> 5> 0.1
Sodium Lauryl Sulfate (Negative Control)Non-phototoxic< 2< 0.1
8-MethoxypsoralenPhototoxic> 5> 0.1

Data is illustrative and based on typical results from validation studies.

Table 2: Performance of the Reactive Oxygen Species (ROS) Assay for Predicting Phototoxicity

MetricValue
Sensitivity85.7% - 100%[6][12]
Specificity52.6% - 100%[11][12]
Accuracy88.1%[12]

Performance metrics can vary based on the specific protocol and chemical library tested.

Experimental Protocols

3T3 Neutral Red Uptake (NRU) Phototoxicity Test (Adapted from OECD TG 432)
  • Cell Culture: Maintain Balb/c 3T3 fibroblasts in appropriate culture medium.

  • Seeding: Seed cells into two 96-well plates at a density of 1x10^4 cells/well and incubate for 24 hours to allow for attachment.[15]

  • Treatment: Remove the culture medium and wash the cells. Add serial dilutions of this compound (and positive/negative controls) in a suitable buffer to both plates.

  • Irradiation: Expose one plate to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²), while the other plate is kept in the dark.[4]

  • Incubation: After irradiation, replace the treatment solution with fresh culture medium and incubate for another 24 hours.

  • Neutral Red Uptake: Incubate the cells with Neutral Red medium for 3 hours. This vital dye is taken up by viable cells.[16]

  • Extraction and Measurement: Extract the dye from the cells and measure the absorbance at 540 nm.

  • Data Analysis: Calculate cell viability for each concentration with and without UVA exposure. Determine the EC50 values and calculate the Photo-Irritancy Factor (PIF).

Reactive Oxygen Species (ROS) Assay
  • Reagent Preparation: Prepare solutions of this compound, a fluorescent ROS probe (e.g., H2DCFDA), and positive/negative controls in a suitable buffer.

  • Assay Plate Preparation: Add the test compound and the ROS probe to the wells of a 96-well plate.

  • Irradiation: Expose the plate to a controlled dose of UVA light. A parallel plate should be kept in the dark.[12]

  • Fluorescence Measurement: Immediately after irradiation, measure the fluorescence at the appropriate excitation and emission wavelengths for the chosen probe.[14]

  • Data Analysis: Compare the fluorescence intensity between the irradiated and non-irradiated samples to determine the extent of ROS generation.

Visualizations

Signaling Pathways and Experimental Workflows

Phototoxicity_Pathway cluster_initiation Initiation cluster_ros ROS Generation cluster_damage Cellular Damage This compound This compound Excited_this compound Excited State this compound This compound->Excited_this compound Absorption of Light UV_Light UV/Visible Light UV_Light->Excited_this compound ROS Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen, Superoxide) Excited_this compound->ROS Energy Transfer Oxygen Molecular Oxygen (O2) Oxygen->ROS Cell_Damage Cell Damage / Cytotoxicity ROS->Cell_Damage Oxidation Cellular_Components Cellular Components (Lipids, Proteins, DNA) Cellular_Components->Cell_Damage

Caption: General signaling pathway of drug-induced phototoxicity.

Experimental_Workflow start Start: Assess Phototoxic Potential of this compound in_vitro In Vitro Phototoxicity Assay (e.g., 3T3 NRU Test) start->in_vitro result Assay Result in_vitro->result negative Negative: Low Phototoxic Potential result->negative PIF < 2 positive Positive: Potential Phototoxicity result->positive PIF ≥ 5 end End of Evaluation negative->end ros_assay Mechanism Investigation: ROS Assay positive->ros_assay risk_assessment Risk Assessment: Compare to Clinical Exposure positive->risk_assessment ros_assay->risk_assessment in_vivo In Vivo Phototoxicity Study (If necessary) risk_assessment->in_vivo High Risk in_vivo->end

Caption: Tiered experimental workflow for phototoxicity assessment.

References

Technical Support Center: Overcoming Ifidancitinib Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Ifidancitinib, particularly the emergence of resistance in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound (formerly known as ATI-50002) is a potent and selective inhibitor of Janus Kinase 1 (JAK1) and Janus Kinase 3 (JAK3).[1][2] Its mechanism of action involves the disruption of signaling pathways that utilize the common gamma chain (γc) cytokines.[1][2] By inhibiting JAK1 and JAK3, this compound blocks the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, such as STAT1 and STAT5.[1] This ultimately interferes with the transcription of genes involved in inflammation and immune cell function.[2]

Q2: My cell line, initially sensitive to this compound, is now showing reduced response. How do I confirm that it has developed resistance?

The most direct way to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of this compound in your current cell line with the original, sensitive (parental) cell line. A significant increase in the IC50 value indicates acquired resistance. This is typically done using a dose-response cell viability assay (e.g., MTT, CellTiter-Glo). You should also verify that the expression of JAK1 and JAK3 has not been lost in the resistant cells.

Q3: What are the common molecular mechanisms that could cause acquired resistance to a JAK inhibitor like this compound?

Resistance to JAK inhibitors can be broadly classified into two categories:

  • Genetic Resistance: This is often caused by the acquisition of point mutations in the kinase domain of the target JAK proteins (JAK1 or JAK3).[3][4] These mutations can prevent this compound from binding to the ATP-binding site, rendering the drug ineffective.

  • Functional (Non-mutational) Resistance: This occurs when cancer cells adapt to bypass the drug's inhibitory effect without altering the drug's direct target. Common mechanisms include:

    • Activation of Bypass Signaling Pathways: Cells can activate alternative pro-survival pathways to compensate for the inhibited JAK/STAT signaling. Examples include the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[5] The upregulation of receptor tyrosine kinases like AXL or MET can also drive this resistance.[6][7]

    • Reactivation of JAK/STAT Signaling: Even with a JAK inhibitor present, the pathway can be reactivated. This can happen through the formation of JAK heterodimers (e.g., JAK1/JAK2, JAK2/TYK2) that are less sensitive to the inhibitor or through the inactivation of negative regulators of the pathway, such as protein tyrosine phosphatases (PTPs).[3][8]

    • Upregulation of Pro-survival Proteins: Increased expression of anti-apoptotic proteins, such as those from the BCL-2 family, can help cells survive despite JAK inhibition.[3][4]

Troubleshooting Guides

Issue 1: Decreased Potency of this compound in Long-Term Culture

Step Action Expected Outcome / Interpretation Recommended Next Steps
1 Confirm Resistance via IC50 Shift Analysis Perform a dose-response curve with this compound on both the suspected resistant cells and a cryopreserved stock of the parental (sensitive) cells.A >5-fold shift in the IC50 value confirms acquired resistance.
2 Check for Target Expression Use Western blot to verify that the protein expression levels of JAK1 and JAK3 are comparable between the sensitive and resistant cell lines.If target expression is lost, this is the likely cause of resistance. If expression is retained, proceed to investigate other mechanisms.
3 Analyze Downstream Pathway Inhibition Treat both sensitive and resistant cells with this compound for a short duration (e.g., 1-2 hours) and perform a Western blot for phosphorylated STAT5 (p-STAT5) and total STAT5.Sensitive cells should show a marked decrease in p-STAT5. If resistant cells show persistent p-STAT5, it suggests the pathway is reactivated or the drug is no longer binding its target.

Issue 2: Confirmed Resistance with Persistent JAK/STAT Signaling

Step Action Possible Cause Recommended Solution / Investigation
1 Sequence the Kinase Domains of JAK1 and JAK3 Use Sanger or Next-Generation Sequencing (NGS) to analyze exons corresponding to the ATP-binding pocket and activation loop of JAK1 and JAK3.Genetic Resistance: The presence of a new mutation in the resistant cell line's JAK1 or JAK3 gene.
2 Investigate JAK Heterodimer Formation Perform co-immunoprecipitation (co-IP) experiments to pull down JAK1 and blot for other JAK family members (JAK2, TYK2).Functional Resistance: Increased association of JAK1 with JAK2 or TYK2 in the resistant cells.[8]
3 Assess Activity of Negative Regulators Analyze the expression and activity of protein tyrosine phosphatases (PTPs) known to regulate JAK signaling (e.g., SHP-1, CD45).Functional Resistance: Decreased expression or activity of a key PTP.

Issue 3: Confirmed Resistance with Effective JAK/STAT Inhibition (Low p-STAT)

Step Action Possible Cause Recommended Solution / Investigation
1 Screen for Bypass Pathway Activation Use a phospho-receptor tyrosine kinase (RTK) array to screen for hyperactivated RTKs. Also, perform Western blots for key nodes of alternative pathways: p-AKT (PI3K pathway) and p-ERK (MAPK pathway).Bypass Activation: Increased phosphorylation of specific RTKs (e.g., AXL, MET, FGFR) or constitutive activation of AKT or ERK in resistant cells, even in the presence of this compound.[5][6][9]
2 Analyze Expression of Anti-Apoptotic Proteins Perform a Western blot or qPCR to measure the expression levels of BCL-2 family proteins (e.g., BCL-2, BCL-xL, MCL-1).Upregulation of Pro-survival Factors: Increased expression of one or more anti-apoptotic proteins in the resistant cell line.[3]

Quantitative Data Summary

Table 1: IC50 Values of JAK Inhibitors in Sensitive vs. Resistant Cell Lines (Note: This table contains representative data for JAK inhibitors to illustrate expected shifts in potency. Specific values for this compound-resistant lines are not widely published and should be determined experimentally.)

Cell LineInhibitorConditionIC50 (nM)Fold ChangeReference
SET2RuxolitinibParental (Sensitive)~150-[10]
SET2-RRuxolitinibRuxolitinib-Resistant>1000>6.7[10]
JAK2i-R SET2CHZ868 (Type II)Parental (Sensitive)~50-[6]
JAK2i-R SET2CHZ868 (Type II)CHZ868-Resistant>500>10[6]

Table 2: Efficacy of Combination Therapies in Overcoming Resistance (Note: This table provides examples of how combination therapies can restore sensitivity in JAK inhibitor-resistant models.)

Cell Line ModelResistance MechanismCombination TherapyObserved EffectReference
JAK2i-R SET2 XenograftAXL UpregulationCHZ868 + Bemcentinib (AXL Inhibitor)Significant reduction in tumor growth compared to either single agent.[6]
JAK2i-R SET2 XenograftMAPK Pathway ActivationCHZ868 + Trametinib (MEK Inhibitor)Significant suppression of resistant cell growth in vivo.[6]
Erlotinib-Resistant NSCLCJAK1/STAT3 ActivationErlotinib + CJ14939 (JAK1 Inhibitor)Induced cell death and inhibited tumor growth in vivo.[11]

Key Experimental Protocols

1. Protocol: Generation of an this compound-Resistant Cell Line

  • Objective: To establish an in vitro model of acquired resistance to this compound.

  • Methodology (Stepwise Dose Escalation):

    • Initiate Culture: Begin with the parental cell line known to be sensitive to this compound.

    • Determine Initial Dose: Calculate the IC20 (the concentration that inhibits 20% of cell growth) from an initial IC50 determination experiment.

    • Chronic Exposure: Culture the cells in the continuous presence of this compound at the IC20 concentration.

    • Monitor and Escalate: Monitor cell proliferation. When the growth rate recovers to match that of untreated parental cells, double the concentration of this compound.

    • Repeat: Continue this process of dose escalation until the cells can proliferate in a concentration that is at least 10-fold higher than the original IC50.

    • Characterize: Once established, characterize the resistant cell line by confirming its IC50 and comparing its molecular profile to the parental line.

2. Protocol: Western Blot for Phosphorylated Proteins (p-STAT, p-AKT)

  • Objective: To analyze the activation state of key signaling pathways.

  • Methodology:

    • Cell Treatment: Plate sensitive and resistant cells. Treat with this compound at a relevant concentration (e.g., 10x the parental IC50) for 1-2 hours. Include untreated controls.

    • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.

    • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

    • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-STAT5) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-STAT5) to confirm equal loading.

Visualizations and Diagrams

Ifidancitinib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor (γc family) JAK1 JAK1 Receptor->JAK1 JAK3 JAK3 Receptor->JAK3 STAT STAT JAK1->STAT Phosphorylates JAK3->STAT Phosphorylates Cytokine Cytokine (e.g., IL-2, IL-4) Cytokine->Receptor Binds This compound This compound This compound->JAK1 Inhibits This compound->JAK3 Inhibits STAT_dimer STAT Dimer (pSTAT-pSTAT) Transcription Gene Transcription (Inflammation, Proliferation) STAT_dimer->Transcription Promotes STAT->STAT_dimer Dimerizes

Caption: this compound inhibits the JAK1/3-STAT signaling pathway.

Resistance_Workflow cluster_mechanisms Investigate Resistance Mechanism start Cell line shows decreased response to this compound confirm Confirm Resistance (IC50 Shift Assay) start->confirm pathway_check Assess p-STAT5 levels post-treatment confirm->pathway_check Resistance Confirmed no_resistance No significant IC50 shift (Re-evaluate experiment) confirm->no_resistance pSTAT_high p-STAT5 is HIGH (Pathway Reactivated) pathway_check->pSTAT_high pSTAT_low p-STAT5 is LOW (Bypass Activated) pathway_check->pSTAT_low sequence Sequence JAK1/3 Kinase Domains pSTAT_high->sequence co_ip Check for Heterodimers pSTAT_high->co_ip rtk_array Phospho-RTK Array pSTAT_low->rtk_array western_bypass Western Blot for p-AKT, p-ERK pSTAT_low->western_bypass

Caption: Experimental workflow for investigating this compound resistance.

Bypass_Pathway cluster_main Targeted and Bypass Pathways cluster_bypass Bypass Activation This compound This compound JAK_STAT JAK/STAT Pathway This compound->JAK_STAT Proliferation Cell Proliferation & Survival JAK_STAT->Proliferation Drives RTK Upregulated RTK (e.g., AXL, MET) PI3K_AKT PI3K/AKT Pathway RTK->PI3K_AKT Activates RAS_ERK RAS/ERK Pathway RTK->RAS_ERK Activates PI3K_AKT->Proliferation Sustains RAS_ERK->Proliferation Sustains

Caption: Activation of bypass pathways like PI3K/AKT sustains proliferation.

References

Best practices for dissolving Ifidancitinib (ATI-50002) in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices, troubleshooting advice, and frequently asked questions for dissolving and using Ifidancitinib (ATI-50002) in DMSO for research applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound (ATI-50002)?

A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[1]

Q2: What is the solubility of this compound in DMSO?

A2: The solubility of this compound in DMSO is approximately 62.5 mg/mL, which corresponds to a molar concentration of 158.07 mM.[1] It is noted that achieving this concentration may require sonication.[1]

Q3: What grade of DMSO should I use?

A3: It is crucial to use anhydrous, high-purity DMSO from a freshly opened bottle.[1] DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can significantly decrease the solubility of compounds like this compound.[1][2]

Q4: How should I prepare a stock solution of this compound in DMSO?

A4: To prepare a stock solution, carefully weigh the desired amount of this compound powder and add the appropriate volume of anhydrous DMSO.[3][4] For example, to prepare a 10 mM stock solution, you would dissolve 3.95 mg of this compound in 1 mL of DMSO. It is recommended to vortex the solution thoroughly to ensure the compound is fully dissolved. Gentle warming or sonication can also be used to aid dissolution.[1][5][6]

Q5: How should I store the this compound powder and my DMSO stock solution?

A5: this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Once dissolved in DMSO, the stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles.[7][8] These aliquots should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][8]

Q6: My this compound in DMSO precipitated upon dilution into my aqueous cell culture medium. What should I do?

A6: This is a common issue that can occur when a compound that is highly soluble in DMSO is introduced into an aqueous environment where its solubility is much lower.[2][9] To prevent this, it is recommended to perform serial dilutions of your concentrated stock solution in 100% DMSO first to create intermediate stocks.[5] Then, add the final, smaller volume of a less concentrated DMSO stock to your culture medium while vortexing or stirring to ensure rapid and even distribution.[6] The final concentration of DMSO in your cell culture medium should typically be kept below 0.5% to avoid cytotoxicity.[7][8]

Troubleshooting Guide

Issue 1: this compound powder is not dissolving in DMSO.

  • Possible Cause 1: The concentration you are trying to achieve exceeds the solubility limit of this compound in DMSO.

    • Solution: Try preparing a more dilute stock solution.[2]

  • Possible Cause 2: The DMSO has absorbed water, reducing its solvating power.

    • Solution: Use a new, unopened bottle of anhydrous, high-purity DMSO.[1][2]

  • Possible Cause 3: Insufficient agitation or energy to facilitate dissolution.

    • Solution: Vortex the solution for a longer period. Gentle warming of the solution to 37°C or sonication in a water bath can also help.[1][5][6]

Issue 2: The this compound stock solution in DMSO is cloudy or has visible precipitate.

  • Possible Cause 1: The stock solution was not properly stored and may have undergone freeze-thaw cycles.

    • Solution: Before use, inspect your stock solution. If a precipitate is observed, try to redissolve it by gently warming the vial to 37°C and vortexing or sonicating.[5] If it does not redissolve, it is best to prepare a fresh stock solution.

  • Possible Cause 2: The concentration of the stock solution is too high and has precipitated out over time.

    • Solution: Attempt to redissolve as described above. If unsuccessful, prepare a new, more dilute stock solution.[6]

Issue 3: Precipitate forms immediately upon adding the this compound-DMSO stock to the cell culture medium.

  • Possible Cause 1: "Solvent shock" from adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous media.

    • Solution: Perform serial dilutions of your stock solution in 100% DMSO first to lower the concentration.[5] Then, add the diluted DMSO stock to your medium while mixing to ensure rapid dispersion.[6]

  • Possible Cause 2: The final concentration of this compound in the aqueous medium is above its solubility limit in that medium.

    • Solution: Lower the final working concentration of this compound in your experiment.

  • Possible Cause 3: The final concentration of DMSO in the cell culture medium is too low to keep the this compound in solution.

    • Solution: While keeping the final DMSO concentration below cytotoxic levels (typically <0.5%), ensure it is sufficient. You may need to optimize the balance between the this compound concentration and the final DMSO concentration.[8][10]

Quantitative Data Summary

ParameterValueReference
Molecular Weight 395.39 g/mol [1]
Molecular Formula C₂₀H₁₈FN₅O₃[1]
Solubility in DMSO 62.5 mg/mL (158.07 mM)[1]
Storage (Powder) -20°C for 3 years; 4°C for 2 years[1]
Storage (in DMSO) -80°C for 6 months; -20°C for 1 month[1]
Recommended Final DMSO Concentration in Cell Culture < 0.5%[7][8]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (ATI-50002) powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Pre-Experiment Preparation: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.

  • Weighing: Carefully weigh out 3.95 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Mixing: Tightly cap the tube and vortex thoroughly for 2-3 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. If dissolution is difficult, gentle warming to 37°C or brief sonication can be applied.[1][5]

  • Aliquoting and Storage: Once the this compound is fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile cryovials to avoid repeated freeze-thaw cycles.[7][8] Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Dissolving this compound in DMSO cluster_solutions Solutions start Start: Dissolving this compound issue Issue Encountered? start->issue precipitate_stock Precipitate in Stock Solution? issue->precipitate_stock Yes precipitate_media Precipitate in Aqueous Media? issue->precipitate_media Yes, upon dilution success Successfully Dissolved issue->success No warm_sonicate Gently warm to 37°C or sonicate precipitate_stock->warm_sonicate Yes fresh_dmso Use fresh, anhydrous DMSO precipitate_stock->fresh_dmso No, but won't dissolve serial_dilution Perform serial dilutions in DMSO first precipitate_media->serial_dilution Yes warm_sonicate->issue Still precipitates warm_sonicate->success Dissolved fresh_dmso->issue lower_stock_conc Prepare a more dilute stock solution optimize_final_conc Optimize final DMSO and compound concentration serial_dilution->optimize_final_conc optimize_final_conc->success SignalingPathway This compound (ATI-50002) Mechanism of Action cytokine γc Cytokine (e.g., IL-2) receptor Cytokine Receptor cytokine->receptor jak1 JAK1 receptor->jak1 jak3 JAK3 receptor->jak3 stat STAT jak1->stat phosphorylates jak3->stat phosphorylates stat_p p-STAT stat->stat_p nucleus Nucleus stat_p->nucleus gene_expression Gene Expression nucleus->gene_expression This compound This compound (ATI-50002) This compound->jak1 inhibits This compound->jak3 inhibits

References

Technical Support Center: Minimizing Variability in Ifidancitinib-Treated Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for minimizing variability in animal models treated with Ifidancitinib. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to enhance the reproducibility and reliability of your research findings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as ATI-50002) is a potent and selective inhibitor of Janus kinase (JAK) 1 and JAK3.[1][2] Its primary mechanism of action is the disruption of signaling pathways for various cytokines that are crucial in immune responses. By inhibiting JAK1 and JAK3, this compound blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which prevents the translocation of these proteins to the nucleus to regulate gene transcription. This ultimately reduces the inflammatory responses and T-cell activity implicated in autoimmune conditions.[1]

Q2: In which animal model is this compound most commonly studied and for what indication?

A2: this compound has been extensively studied in the C3H/HeJ mouse model for alopecia areata (AA).[1][3] This model is widely used because these mice can spontaneously develop an AA-like condition, and the disease can also be reproducibly induced.[3][4]

Q3: What are the most significant sources of variability when using this compound in animal models?

A3: The most significant sources of variability in animal studies with this compound can be broadly categorized into three areas:

  • Compound-related: Inconsistent formulation, improper storage, and incorrect dosage calculations.

  • Animal-related: Genetic drift within the animal colony, variations in the gut microbiome, sex, age, and stress levels of the animals.

  • Procedure-related: Improper oral gavage technique leading to stress or injury, inconsistent timing of dosing and measurements, and subjective outcome assessments.[5][6]

Q4: How critical is the formulation of this compound for oral administration?

A4: The formulation is critical for ensuring consistent absorption and bioavailability. As a small molecule inhibitor, this compound's solubility and stability in the chosen vehicle are paramount. An improper or inconsistent formulation can lead to significant variations in plasma concentrations and, consequently, variable efficacy.[7]

Q5: Can the gut microbiome of the animals affect the experimental outcome?

A5: Yes, the gut microbiome can influence the metabolism and absorption of orally administered drugs and modulate the immune system. Variations in the gut microbiota among animals can, therefore, contribute to differing responses to this compound treatment.[5]

Troubleshooting Guides

Issue 1: High Variability in Hair Regrowth Response
Possible Cause Troubleshooting Steps Expected Outcome
Inconsistent Drug Exposure 1. Verify Formulation: Ensure the this compound oral suspension is prepared consistently for each experiment. Use a standardized protocol for vehicle preparation and drug suspension.[7]2. Confirm Dose Calculation: Double-check all dose calculations based on the most recent animal body weights.3. Standardize Gavage Technique: Ensure all personnel are proficient in oral gavage to minimize stress and ensure complete dose delivery.[8]Consistent plasma drug levels and a more uniform therapeutic response across the treatment group.
Animal-Specific Factors 1. Source Animals Consistently: Obtain animals from a reputable vendor and ensure they are from the same breeding colony to minimize genetic variation.2. Acclimatize Animals: Allow for a sufficient acclimatization period (e.g., 1-2 weeks) before starting the experiment to reduce stress-related variability.3. Co-house Animals: House animals from different litters together (within the same experimental group) to normalize environmental and maternal influences.Reduced inter-animal variability in baseline physiological parameters and response to treatment.
Subjective Scoring 1. Implement Blinding: The researcher assessing hair regrowth should be blinded to the treatment groups to prevent bias.2. Use Quantitative Methods: Employ image analysis software to quantify the area of hair regrowth rather than relying solely on visual scoring.[9][10]More objective and reproducible assessment of treatment efficacy.
Issue 2: Unexpected Adverse Events or Toxicity
Possible Cause Troubleshooting Steps Expected Outcome
Incorrect Gavage Procedure 1. Review Gavage Technique: Ensure the gavage needle is the correct size for the animal and is inserted into the esophagus, not the trachea.[8]2. Observe Post-Dosing: Monitor animals for signs of distress, such as coughing or difficulty breathing, immediately after dosing.Minimized risk of aspiration pneumonia, esophageal injury, and stress-induced adverse events.
Off-Target Effects 1. Confirm Dose: Ensure the administered dose is within the reported therapeutic range (e.g., 10-50 mg/kg for mice).[1]2. Evaluate Vehicle Toxicity: Run a vehicle-only control group to rule out any adverse effects from the formulation itself.A clearer understanding of whether adverse events are compound-related or due to other factors.
Underlying Health Issues 1. Health Screening: Ensure all animals are healthy and free of infections before starting the study.Reduced incidence of adverse events not directly related to the treatment.

Experimental Protocols

Protocol 1: Preparation of this compound Oral Suspension

Materials:

  • This compound powder

  • Vehicle: 0.5% Methylcellulose with 0.2% Tween 80 in sterile water[7]

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Vehicle Preparation:

    • Slowly add methylcellulose to heated sterile water (70-80°C) while stirring to prevent clumping.

    • Cool the solution on ice and continue stirring until the methylcellulose is fully dissolved.

    • Add Tween 80 and mix thoroughly.

    • Store the vehicle at 4°C.

  • This compound Suspension:

    • Calculate the required amount of this compound based on the desired concentration and total volume needed.

    • Weigh the this compound powder and place it in a sterile conical tube.

    • Add the appropriate volume of the vehicle to the powder.

    • Vortex the mixture vigorously for 2-3 minutes to ensure a uniform suspension.

    • Sonicate the suspension for 5-10 minutes to break up any remaining agglomerates.

    • Visually inspect the suspension for uniformity before each use.

    • Prepare the suspension fresh daily to ensure stability.

Protocol 2: Induction of Alopecia Areata and this compound Treatment in C3H/HeJ Mice

Materials:

  • C3H/HeJ mice (female, 6-8 weeks old)

  • This compound oral suspension (prepared as in Protocol 1)

  • Oral gavage needles (20-22 gauge, flexible tip recommended)

  • Syringes

  • Animal scale

Procedure:

  • Induction of Alopecia Areata (AA):

    • AA can be induced in C3H/HeJ mice via full-thickness skin grafts from affected donor mice.[4][11] This provides a more consistent and predictable onset of the disease compared to spontaneous development.

  • Animal Grouping and Randomization:

    • Once AA is established (typically 4-6 weeks post-grafting), randomly assign mice to treatment and control groups.

    • Ensure a balanced distribution of disease severity across the groups at baseline.

  • Dosing:

    • Weigh each mouse before dosing to calculate the precise volume of the this compound suspension to be administered.

    • Administer this compound or vehicle control orally via gavage once daily at a consistent time. A common dose range is 10-50 mg/kg.[1]

    • The treatment duration is typically 8-12 weeks.

  • Monitoring and Outcome Assessment:

    • Monitor the animals daily for any signs of distress or adverse effects.

    • Assess hair regrowth weekly. This can be done using a semi-quantitative scoring system or by capturing digital images for later quantitative analysis.[9][10]

    • At the end of the study, collect skin biopsies for histological analysis and to assess inflammatory infiltrates.[12]

Data Presentation

Table 1: Example of In Vivo Efficacy Data for this compound in C3H/HeJ Mice
Treatment GroupNMean Hair Regrowth Score (Week 8) ± SD% Responders (>50% Regrowth)
Vehicle Control100.5 ± 0.20%
This compound (10 mg/kg)102.8 ± 0.960%
This compound (25 mg/kg)103.5 ± 0.680%
This compound (50 mg/kg)104.2 ± 0.490%

Note: Hair regrowth score can be on a scale of 0 (no regrowth) to 5 (complete regrowth).

Table 2: Pharmacodynamic Markers for this compound in Mouse Skin Biopsies
MarkerExpected Change with this compoundMethod of Analysis
pSTAT1/pSTAT5DecreaseImmunohistochemistry, Western Blot
CD8+ T-cell InfiltrateDecreaseImmunohistochemistry, Flow Cytometry
MHC Class I/II ExpressionDecreaseImmunohistochemistry
IFN-γ LevelsDecreaseELISA, qPCR

Mandatory Visualizations

Ifidancitinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates JAK3 JAK3 Receptor->JAK3 Activates STAT STAT JAK1->STAT Phosphorylates JAK3->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT STAT_dimer pSTAT Dimer pSTAT->STAT_dimer This compound This compound This compound->JAK1 Inhibits This compound->JAK3 Inhibits STAT_dimer->STAT_dimer Gene_Transcription Gene Transcription (Inflammation) STAT_dimer->Gene_Transcription Translocates to Nucleus

Caption: this compound inhibits JAK1/JAK3 signaling pathway.

Experimental_Workflow Start Start Induce_AA Induce Alopecia Areata (C3H/HeJ Mice) Start->Induce_AA Randomize Randomize into Treatment Groups Induce_AA->Randomize Treat Daily Oral Gavage (this compound or Vehicle) Randomize->Treat Monitor Weekly Monitoring (Hair Regrowth, Body Weight) Treat->Monitor Endpoint Endpoint Analysis (Histology, Biomarkers) Monitor->Endpoint Data_Analysis Statistical Analysis Endpoint->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for this compound efficacy studies.

Troubleshooting_Logic High_Variability High Variability in Results? Check_Formulation Check Formulation & Dosing High_Variability->Check_Formulation Yes Standardize_Protocol Standardize Protocols High_Variability->Standardize_Protocol No Check_Animals Assess Animal Factors Check_Formulation->Check_Animals No Issue Inconsistent_Formulation Inconsistent Formulation Check_Formulation->Inconsistent_Formulation Issue Found Check_Procedures Review Experimental Procedures Check_Animals->Check_Procedures No Issue Animal_Stress Animal Stress/ Genetics Check_Animals->Animal_Stress Issue Found Improper_Gavage Improper Gavage/ Subjective Scoring Check_Procedures->Improper_Gavage Issue Found Inconsistent_Formulation->Standardize_Protocol Animal_Stress->Standardize_Protocol Improper_Gavage->Standardize_Protocol

References

Adjusting Ifidancitinib treatment duration for optimal efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Ifidancitinib, a potent and selective JAK1/3 inhibitor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing your experimental design, with a particular focus on adjusting treatment duration for optimal efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an orally available, potent, and selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 3 (JAK3).[1] This inhibition disrupts the signaling of cytokines that utilize the common gamma chain (γc), which is crucial for the function of various immune cells.[1] By blocking JAK1 and JAK3, this compound effectively inhibits the downstream STAT (Signal Transducer and Activator of Transcription) phosphorylation, thereby modulating the immune response. Specifically, it has been shown to inhibit IL-2-stimulated STAT5 phosphorylation and IFN-γ-induced STAT1 phosphorylation.[1]

Q2: What is the recommended starting concentration and treatment duration for in vitro experiments with this compound?

A2: For initial in vitro experiments, it is advisable to perform a dose-response study to determine the optimal concentration for your specific cell type and experimental conditions. A common starting range for kinase inhibitors is between 10 nM and 10 µM.[2] For treatment duration, initial experiments can be conducted at standard time points such as 24, 48, and 72 hours to assess the temporal effects of this compound on your desired endpoint (e.g., cell proliferation, cytokine production, or target phosphorylation).[2]

Q3: How can I determine the optimal treatment duration of this compound for my specific experimental endpoint?

A3: Determining the optimal treatment duration requires a time-course experiment. This involves treating your cells with a fixed, effective concentration of this compound and collecting samples at multiple time points (e.g., 2, 6, 12, 24, 48, and 72 hours).[2] The optimal duration is the time point at which you observe the maximal desired effect before the onset of potential confounding factors like cytotoxicity or the development of cellular resistance.[2]

Q4: What are the potential consequences of abruptly withdrawing this compound after prolonged treatment in my experiments?

A4: Abrupt withdrawal of some types of JAK inhibitors (Type I) can lead to a "rebound" or "withdrawal syndrome," characterized by a transient pro-inflammatory cascade.[3] This is thought to be due to the accumulation of phosphorylated, but functionally inactive, JAKs during treatment. Upon inhibitor removal, these primed JAKs can lead to a surge in STAT signaling.[3] While this phenomenon is being investigated, it is a crucial consideration for experimental design, especially when assessing the durability of this compound's effects. Gradual removal or washout protocols may be necessary for certain experimental questions.

Data Summary Tables

Table 1: In Vitro Activity of this compound

Assay TypeCell LineIncubation TimeConcentration RangeObserved Effect
Western BlotMouse T cells1 hour0-1000 nMInhibition of IL-2-stimulated STAT5 phosphorylation and IFN-γ-stimulated STAT1 phosphorylation.[1]
Cell ViabilityIL-15-induced T cells5 days100-1000 nMDose-dependent reduction in cell number.[1]

Table 2: General Comparison of JAK Inhibitor Effects on Lymphocyte Proliferation (In Vitro)

JAK InhibitorIC50 for T-cell Activation (CD25 Expression)Effect on Pre-activated T-cells
Tofacitinib (JAK1/3)0.0522 µMMinor inhibitory effect at high doses.
Baricitinib (JAK1/2)0.0284 µMDose-dependent inhibition.
Upadacitinib (JAK1)0.0149 µMNo significant inhibition.
Filgotinib (JAK1)2.4378 µMMinor inhibitory effect at high doses.

Note: This table, adapted from a study on various JAK inhibitors[4], provides a comparative context for the immunomodulatory effects of inhibiting different JAK isoforms. The specific IC50 and effects of this compound may vary.

Experimental Protocols

Protocol 1: Time-Course Analysis of this compound's Effect on Target Phosphorylation

Objective: To determine the kinetics of JAK-STAT pathway inhibition by this compound.

Methodology:

  • Cell Culture: Plate your target cells (e.g., T-cells, peripheral blood mononuclear cells) at an appropriate density and allow them to adhere or stabilize overnight.

  • Serum Starvation (Optional): Depending on the cell type and target pathway, you may need to serum-starve the cells for 4-6 hours to reduce basal signaling.

  • This compound Treatment: Treat the cells with a predetermined effective concentration of this compound (e.g., the IC50 value) for a range of time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, 24 hrs).

  • Cytokine Stimulation: For the last 15-30 minutes of each treatment period, stimulate the cells with an appropriate cytokine (e.g., IL-2 to assess pSTAT5, IFN-γ to assess pSTAT1).

  • Cell Lysis: Immediately following treatment, wash the cells with ice-cold PBS and lyse them with a lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Quantify the protein concentration of each lysate.

    • Separate equal amounts of protein via SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated STAT (pSTAT), total STAT, and a loading control (e.g., GAPDH).

    • Incubate with the appropriate secondary antibodies and detect the signal.

  • Data Analysis: Quantify the band intensities and normalize the pSTAT signal to the total STAT signal for each time point.

Protocol 2: Determining Optimal Treatment Duration for Antiproliferative Effects

Objective: To identify the treatment duration that yields the maximal antiproliferative effect of this compound.

Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for various durations (e.g., 24, 48, 72, and 96 hours).

  • Cell Viability Assay: At each time point, perform a cell viability assay (e.g., MTT, CellTiter-Glo®) according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the data to the vehicle control for each time point.

    • Plot cell viability against the log of the this compound concentration for each duration to generate dose-response curves and determine the IC50 at each time point.

    • Compare the IC50 values and the maximal inhibition across the different durations to identify the optimal treatment time.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent efficacy between experiments. - Cell passage number and confluency.- Reagent variability (e.g., cytokine activity).- Inconsistent incubation times.- Use cells within a consistent passage range.- Aliquot and store cytokines to avoid repeated freeze-thaw cycles.- Ensure precise timing for all treatment and stimulation steps.
Loss of this compound efficacy over prolonged treatment (>72 hours). - Compound degradation in culture media.- Development of cellular resistance mechanisms.- Cell overgrowth in control wells leading to nutrient depletion.- Replenish the media with fresh this compound every 48-72 hours.- Investigate potential resistance mechanisms (e.g., mutations in the JAK-STAT pathway).- Optimize initial cell seeding density to prevent confluence in control wells.
Observed effect is less potent than expected from biochemical assays. - Poor cell permeability of the compound.- High intracellular ATP concentrations competing with the inhibitor.- The target pathway is not active in the chosen cell line.- Assess the physicochemical properties of this compound.- Confirm target engagement in a cellular context (e.g., using a cellular thermal shift assay).- Verify the expression and activation of JAK1 and JAK3 in your cell model.
High background signal in phosphorylation assays. - Suboptimal antibody concentration.- Insufficient blocking or washing during Western blotting.- High basal pathway activation in the cell line.- Titrate primary and secondary antibody concentrations.- Optimize blocking and washing steps.- Consider serum-starving cells before stimulation.
Unexpected cell toxicity at effective concentrations. - Off-target effects of the inhibitor.- Sensitivity of the specific cell line.- Perform a broader kinase screen to identify potential off-targets.- Use a structurally different JAK1/3 inhibitor to see if the toxicity is replicated.- Lower the inhibitor concentration and/or shorten the treatment duration.

Visualizations

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK1 JAK1 CytokineReceptor->JAK1 2. Activation JAK3 JAK3 CytokineReceptor->JAK3 STAT STAT JAK1->STAT 3. Phosphorylation JAK3->STAT pSTAT pSTAT STAT->pSTAT STATdimer STAT Dimer pSTAT->STATdimer 4. Dimerization GeneExpression Gene Expression STATdimer->GeneExpression 5. Transcription Regulation Cytokine Cytokine (e.g., IL-2, IFN-γ) Cytokine->CytokineReceptor 1. Binding This compound This compound This compound->JAK1 Inhibition This compound->JAK3

Caption: this compound's mechanism of action in the JAK-STAT signaling pathway.

Experimental_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Time-Course Experiment cluster_analysis Phase 3: Analysis & Optimization A Select Cell Line & Endpoint B Dose-Response Scoping A->B C Treat Cells at IC50 B->C D Collect Samples at t=0, 2, 6, 12, 24, 48h C->D E Perform Assay (e.g., Western, Viability) D->E F Quantify Results E->F G Plot Data vs. Time F->G H Determine Optimal Duration G->H

Caption: Workflow for determining optimal this compound treatment duration.

References

Validation & Comparative

Head-to-Head Comparison of Ifidancitinib and Ruxolitinib in Alopecia Areata Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of two Janus kinase (JAK) inhibitors, Ifidancitinib (a JAK1/3 inhibitor) and Ruxolitinib (a JAK1/2 inhibitor), in established mouse models of alopecia areata (AA). The data presented is compiled from publicly available research to facilitate an evidence-based evaluation of their therapeutic potential and mechanisms of action.

Introduction to Alopecia Areata and JAK Inhibition

Alopecia areata is an autoimmune disease where immune cells, particularly cytotoxic CD8+ T cells, attack hair follicles, leading to hair loss.[1] The pathogenesis is heavily reliant on cytokine signaling pathways that utilize the Janus kinase-signal transducer and activator of transcription (JAK-STAT) system. Key cytokines, such as Interferon-gamma (IFN-γ) and Interleukin-15 (IL-15), are critical in the inflammatory cascade that leads to hair follicle immune privilege collapse.[1] By inhibiting specific JAK enzymes, these signaling pathways can be disrupted, offering a targeted therapeutic approach to reverse the autoimmune attack and promote hair regrowth.

Mechanism of Action: Targeting the JAK-STAT Pathway

Both this compound and Ruxolitinib function by inhibiting members of the JAK family, but their selectivity differs, leading to distinct pharmacological profiles. Ruxolitinib is a selective inhibitor of JAK1 and JAK2, while this compound selectively inhibits JAK1 and JAK3.[2][3]

The signaling cascade in alopecia areata involves two primary pathways that can be targeted by these inhibitors:

  • IFN-γ Pathway: IFN-γ, produced by cytotoxic T lymphocytes (CTLs), signals through receptors that activate JAK1 and JAK2. This leads to the transcription of genes that attract more immune cells to the hair follicle.

  • Common Gamma Chain (γc) Cytokine Pathway: Cytokines like IL-15 signal through receptors that activate JAK1 and JAK3. This pathway is crucial for the proliferation and survival of the pathogenic CD8+ T cells.

Ruxolitinib's inhibition of JAK1/2 directly targets the IFN-γ pathway, while this compound's inhibition of JAK1/3 primarily disrupts the γc cytokine signaling essential for T cell function.

JAK_STAT_Pathway_AA cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus IFNg IFN-γ IFNgR IFN-γ Receptor IFNg->IFNgR IL15 IL-15 IL15R IL-15 Receptor IL15->IL15R JAK1_IFN JAK1 IFNgR->JAK1_IFN activates JAK2 JAK2 IFNgR->JAK2 activates JAK1_IL15 JAK1 IL15R->JAK1_IL15 activates JAK3 JAK3 IL15R->JAK3 activates STAT1 STAT1 JAK1_IFN->STAT1 phosphorylates JAK2->STAT1 phosphorylates STAT5 STAT5 JAK1_IL15->STAT5 phosphorylates JAK3->STAT5 phosphorylates STAT1_dimer STAT1 Dimer STAT1->STAT1_dimer STAT5_dimer STAT5 Dimer STAT5->STAT5_dimer Transcription Gene Transcription (e.g., Chemokines) STAT1_dimer->Transcription STAT5_dimer->Transcription Ruxolitinib Ruxolitinib (JAK1/2 Inhibitor) Ruxolitinib->JAK1_IFN inhibits Ruxolitinib->JAK2 inhibits This compound This compound (JAK1/3 Inhibitor) This compound->JAK1_IL15 inhibits This compound->JAK3 inhibits

Caption: JAK-STAT signaling pathways in Alopecia Areata.

Comparative Data

The following tables summarize the selectivity and preclinical efficacy of this compound and Ruxolitinib. It is important to note that no direct head-to-head studies have been published . The efficacy data is compiled from separate studies that utilized the C3H/HeJ mouse model of alopecia areata.

Table 1: JAK Selectivity Profile

This table presents the half-maximal inhibitory concentrations (IC50) for each compound against the four JAK enzymes. Lower values indicate greater potency.

CompoundJAK1 (IC50, nM)JAK2 (IC50, nM)JAK3 (IC50, nM)TYK2 (IC50, nM)Primary Selectivity
Ruxolitinib 3.32.842819JAK1 / JAK2
This compound Data not availableData not availableData not availableData not availableJAK1 / JAK3 (Qualitative)[2][3]

Data for Ruxolitinib from preclinical in vitro kinase assays.[2]

Table 2: Preclinical Efficacy in C3H/HeJ Alopecia Areata Model

This table compares the experimental design and outcomes from separate studies. Due to the lack of a direct comparative study, results should be interpreted with caution.

ParameterThis compound (ATI-50002)Ruxolitinib
Study Design Treatment of established AA in C3H/HeJ mice.[2]Treatment of established AA in C3H/HeJ mice post-skin graft.
Dose 10, 25, 50 mg/kg50 mg/kg
Route OralOral gavage
Frequency DailyDaily
Duration 12 weeks8 weeks
Primary Outcome Hair regrowth and reduction in associated inflammation.[2]Hair regrowth and increase in anagen hair follicles.
Reported Efficacy Induced significant hair regrowth compared to vehicle control. Reduced inflammatory infiltrates and IFN-γ-producing CD8+ T cells.[2]Promoted notable hair regrowth comparable to other active comparators in the study.

Experimental Protocols

Detailed methodologies are crucial for interpreting the presented data. The following sections describe the key experimental protocols used in the referenced studies.

C3H/HeJ Mouse Model of Alopecia Areata

The C3H/HeJ mouse is the most commonly used and accepted animal model for alopecia areata as it can develop the disease spontaneously. To increase the incidence and predictability for drug efficacy studies, a skin grafting protocol is often employed.

Experimental_Workflow cluster_model_induction Model Induction cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Donor AA-affected C3H/HeJ Donor Mouse Graft Full-thickness Skin Graft Harvested Donor->Graft Transplant Skin Graft Transplantation Graft->Transplant Recipient Young, Healthy C3H/HeJ Recipient Mouse Recipient->Transplant Develop Development of Alopecia Lesions (several weeks) Transplant->Develop Group_A Group 1: This compound (Oral) Develop->Group_A Group_B Group 2: Ruxolitinib (Oral Gavage) Develop->Group_B Group_C Group 3: Vehicle Control Develop->Group_C Treatment Daily Dosing (8-12 Weeks) Group_A->Treatment Group_B->Treatment Group_C->Treatment Photo Photographic Documentation Treatment->Photo Histo Histology (H&E Staining) - Immune Infiltration - Follicle Staging Treatment->Histo IF Immunofluorescence - CD8+ T cells - MHC I/II Expression Treatment->IF

Caption: General experimental workflow for AA studies.

Protocol for Induction of AA in C3H/HeJ Mice:

  • Donor Selection: Aged C3H/HeJ mice that have spontaneously developed alopecia areata are selected as skin donors.

  • Grafting: Full-thickness skin grafts are surgically harvested from the affected areas of donor mice.

  • Transplantation: These grafts are transplanted onto young, healthy, histocompatible C3H/HeJ recipient mice.

  • Disease Development: The recipient mice typically develop progressive alopecia areata lesions over several weeks, providing a consistent model for therapeutic testing.

Drug Administration and Efficacy Assessment
  • This compound Protocol:

    • Administration: Mice with established AA were administered this compound at doses of 10, 25, or 50 mg/kg orally, once daily for 12 weeks.[2]

  • Ruxolitinib Protocol:

    • Administration: In a comparative study, C3H/HeJ mice with graft-induced AA were treated with Ruxolitinib at 50 mg/kg via oral gavage, once daily for 8 weeks.

    • Assessment: Hair regrowth was assessed by photographing the mice at baseline, midpoint, and the end of the treatment period. At 8 weeks, skin was harvested for histological analysis, including Hematoxylin and Eosin (H&E) staining to count and classify hair follicles (e.g., anagen, dystrophic).

Conclusion

Both this compound and Ruxolitinib demonstrate significant efficacy in preclinical mouse models of alopecia areata, validating the therapeutic potential of JAK inhibition for this disease. Their distinct selectivity profiles—JAK1/3 for this compound and JAK1/2 for Ruxolitinib—suggest different primary mechanisms of action, targeting γc cytokine and IFN-γ pathways, respectively.

The absence of a direct, head-to-head comparative study makes it difficult to definitively conclude on the superior efficacy of one agent over the other in a preclinical setting. The available data, however, strongly supports the continued investigation of both molecules. Future research, including direct comparative trials, will be essential to delineate the relative efficacy and safety of these compounds and to determine the optimal JAK selectivity profile for the treatment of alopecia areata.

References

Validating Ifidancitinib's Inhibition of the JAK-STAT Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ifidancitinib, a Janus kinase (JAK) inhibitor, with other relevant alternatives in the context of validating its inhibitory effect on the JAK-STAT signaling pathway. This document outlines the experimental data, detailed protocols, and visual representations of the underlying biological and experimental processes to support research and development efforts.

Introduction to this compound and the JAK-STAT Pathway

This compound (also known as ATI-50002) is recognized as a potent and selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 3 (JAK3).[1][2][3] This selectivity is crucial as the JAK family—comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—is integral to the signaling pathways of numerous cytokines and growth factors that are pivotal in immune responses and hematopoiesis. The JAK-STAT pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in inflammation, immunity, and cell growth. Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases, making JAK inhibitors like this compound promising therapeutic agents.[4]

Validation of this compound's mechanism of action involves demonstrating its ability to specifically inhibit its target kinases and consequently block the downstream signaling events, primarily the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.

Comparative Analysis of JAK Inhibitor Potency

Table 1: Comparative Biochemical IC50 Values of Select JAK Inhibitors (nM)

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Primary Selectivity
This compound (ATI-50002) Data not availableData not availableData not availableData not availableJAK1/3 [1][2][3]
Tofacitinib 112201344Pan-JAK, potent on JAK3
Baricitinib 5.95.7>40053JAK1/2
Upadacitinib 43200>1000Data not availableJAK1
Filgotinib 1028810116JAK1
Ruxolitinib 3.32.8>40019JAK1/2

Note: IC50 values can vary depending on the specific assay conditions. The data presented here are for comparative purposes.

The cellular potency of these inhibitors is often evaluated by their ability to inhibit cytokine-induced STAT phosphorylation in various cell types. This provides a more physiologically relevant measure of their activity.

Table 2: Comparative Cellular IC50 Values for Inhibition of Cytokine-Induced pSTAT Signaling (nM)

InhibitorIL-6 (JAK1/2) pSTAT3IL-2 (JAK1/3) pSTAT5GM-CSF (JAK2/2) pSTAT5
Tofacitinib 9118580
Baricitinib 4927762
Upadacitinib 461359

Data derived from studies on human peripheral blood mononuclear cells (PBMCs).[5][6][7]

Experimental Protocols for Validation

To rigorously validate the inhibition of the JAK-STAT pathway by this compound, a combination of biochemical and cellular assays is essential.

Biochemical Kinase Assay (e.g., Z'-LYTE™ Assay)

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified JAK isoforms and calculate the IC50 value.

Methodology:

  • Reagents and Materials:

    • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

    • ATP (Adenosine triphosphate).

    • A suitable peptide substrate (e.g., Z'-LYTE™ Tyr6 Peptide).

    • Development solution for the detection of phosphorylation.

    • This compound and comparator compounds, serially diluted in DMSO.

    • Assay buffer.

    • 384-well microplates.

    • A fluorescence plate reader.

  • Procedure: a. Prepare serial dilutions of the test inhibitors in DMSO. b. Add the diluted inhibitors or DMSO (as a vehicle control) to the wells of the 384-well plate. c. Add a solution containing the recombinant JAK enzyme and the peptide substrate in the assay buffer to each well. d. Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for each respective JAK enzyme to ensure accurate competitive inhibition measurement. e. Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed. f. Stop the reaction and measure the level of substrate phosphorylation. In the Z'-LYTE™ assay, this is done by adding a development solution containing a site-specific protease that cleaves only the non-phosphorylated peptide, altering a FRET signal. g. Read the plate on a fluorescence plate reader.

  • Data Analysis: a. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 values by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Cellular Phospho-STAT (pSTAT) Flow Cytometry Assay

Objective: To measure the functional inhibition of JAK activity within a cellular context by quantifying the downstream effect on STAT phosphorylation.

Methodology:

  • Reagents and Materials:

    • Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line.

    • Cytokines to stimulate specific JAK-STAT pathways (e.g., IL-2 for JAK1/3, IFN-γ for JAK1/2, GM-CSF for JAK2/2).

    • This compound and comparator compounds, serially diluted.

    • Cell culture medium.

    • Fixation and permeabilization buffers (e.g., BD Cytofix/Cytoperm™).

    • Fluorochrome-conjugated antibodies against a cell surface marker (e.g., CD4) and a specific phosphorylated STAT protein (e.g., anti-pSTAT5 Alexa Fluor 647).

    • A flow cytometer.

  • Procedure: a. Isolate or culture the target cells. b. Pre-incubate the cells with serial dilutions of this compound or a vehicle control for a defined period (e.g., 1-2 hours). c. Stimulate the cells with a pre-determined concentration of a specific cytokine for a short period (e.g., 15-30 minutes) at 37°C. d. Immediately stop the stimulation by fixing the cells with a fixation buffer. e. Permeabilize the cells to allow intracellular staining. f. Stain the cells with fluorochrome-conjugated antibodies against a cell surface marker and the target pSTAT protein. g. Analyze the samples on a flow cytometer, gating on the cell population of interest.

  • Data Analysis: a. Quantify the median fluorescence intensity (MFI) of the pSTAT signal in the target cell population for each condition. b. Calculate the percentage of inhibition of the cytokine-induced pSTAT signal relative to the stimulated vehicle control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the cellular IC50 value.

Visualizing the Mechanism and Validation

Diagrams are essential for illustrating the complex biological pathways and experimental workflows involved in validating this compound.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation Cytokine Cytokine Cytokine->Receptor 1. Binding JAK->JAK STAT STAT JAK->STAT 4. Phosphorylation pSTAT pSTAT Dimer STAT Dimer pSTAT->Dimer 5. Dimerization Nucleus Nucleus Dimer->Nucleus 6. Translocation Gene Gene Transcription Nucleus->Gene 7. Regulation This compound This compound This compound->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of inhibition by this compound.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Enzyme Purified JAK Enzyme Inhibitor1 Add this compound Enzyme->Inhibitor1 Reaction Kinase Reaction (ATP + Substrate) Inhibitor1->Reaction Detection1 Measure Phosphorylation Reaction->Detection1 IC50_Bio Calculate Biochemical IC50 Detection1->IC50_Bio Cells Immune Cells (e.g., PBMCs) Inhibitor2 Add this compound Cells->Inhibitor2 Stimulation Cytokine Stimulation Inhibitor2->Stimulation Lysis Fix, Permeabilize & Stain (pSTAT Ab) Stimulation->Lysis Detection2 Flow Cytometry Analysis Lysis->Detection2 IC50_Cell Calculate Cellular IC50 Detection2->IC50_Cell

Caption: Experimental workflow for validating JAK inhibition biochemically and in cells.

Logic_Diagram cluster_exp Experimental Evidence Hypothesis Hypothesis: This compound inhibits JAK1/3 signaling Biochem Biochemical Assay shows low IC50 for JAK1/3 Hypothesis->Biochem is tested by Cellular Cellular Assay shows decreased pSTAT5 (downstream of JAK1/3) Hypothesis->Cellular is tested by Conclusion Conclusion: This compound is a potent and selective JAK1/3 inhibitor that blocks the JAK-STAT pathway Biochem->Conclusion supports Cellular->Conclusion supports

Caption: Logical framework for confirming this compound's mechanism of action.

References

Ifidancitinib's JAK Kinase Cross-Reactivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profile of ifidancitinib (formerly ATI-50002), a Janus kinase (JAK) inhibitor, with other JAK inhibitors. The information presented is intended to assist researchers in evaluating the selectivity of this compound and its potential for off-target effects. This document summarizes publicly available preclinical data.

The Janus kinase family—comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—are intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways.[1] The therapeutic efficacy of JAK inhibitors is closely linked to their specific inhibition of these family members, as each JAK is associated with distinct signaling cascades.[2] Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune and inflammatory diseases.[3] Consequently, the selectivity of JAK inhibitors is a key determinant of their therapeutic action and safety profile.[4]

Kinase Selectivity Profile of this compound and Comparators

This compound is a potent and selective inhibitor of JAK1 and JAK3.[5][6] The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other representative JAK inhibitors against the four members of the JAK family in both enzymatic and cellular assays. Lower IC50 values are indicative of higher potency.

Table 1: Inhibitory Activity (IC50, nM) of JAK Inhibitors in Enzymatic Assays

CompoundJAK1JAK2JAK3TYK2
This compound (ATI-50002) 2>2000036Data not available
Ruxolitinib2701--
Baricitinib25--
Tofacitinib31--
Data for this compound, Ruxolitinib, Baricitinib, and Tofacitinib are from a presentation by Aclaris Therapeutics.[7]

Table 2: Inhibitory Activity (IC50, nM) of JAK Inhibitors in Cellular Assays

CompoundIL-2 pSTAT5 (JAK1/JAK3)IFNγ pSTAT1 (JAK1/JAK2)GM-CSF pSTAT5 (JAK2/JAK2)
This compound (ATI-50002) 938>20000
Ruxolitinib8988
Baricitinib51157
Tofacitinib1255241
Data for this compound, Ruxolitinib, Baricitinib, and Tofacitinib are from a presentation by Aclaris Therapeutics.[7]

The data indicates that this compound is a highly potent inhibitor of JAK1 and JAK3, with significantly less activity against JAK2.[7] This selectivity profile suggests a more targeted inhibition of signaling pathways mediated by JAK1 and JAK3.

JAK-STAT Signaling Pathway

The diagram below illustrates the canonical JAK-STAT signaling pathway, which is the primary target of this compound and other JAK inhibitors.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1 JAK1 Receptor->JAK1 2. Activation JAK3 JAK3 Receptor->JAK3 2. Activation STAT STAT JAK1->STAT 3. Phosphorylation JAK3->STAT 3. Phosphorylation pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer 4. Dimerization Gene Target Gene Transcription pSTAT_dimer->Gene 5. Translocation & Gene Regulation Cytokine Cytokine Cytokine->Receptor 1. Binding This compound This compound This compound->JAK1 Inhibition This compound->JAK3 Inhibition

The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The determination of IC50 values for JAK inhibitors is crucial for assessing their potency and selectivity. Below is a generalized protocol for an in vitro kinase inhibition assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific Janus kinase.

Materials:

  • Recombinant human JAK enzyme (e.g., JAK1, JAK2, JAK3, or TYK2)

  • Kinase substrate (e.g., a synthetic peptide)

  • Adenosine triphosphate (ATP)

  • Test inhibitor (e.g., this compound) at various concentrations

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test inhibitor in the appropriate solvent (e.g., DMSO). Prepare working solutions of the JAK enzyme, substrate, and ATP in kinase assay buffer.

  • Assay Reaction: Add the test inhibitor dilutions to the wells of the assay plate. Add the JAK enzyme to each well and incubate for a predetermined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiation of Kinase Reaction: Initiate the kinase reaction by adding the substrate and ATP mixture to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Detection: Stop the kinase reaction and measure the amount of product formed (e.g., ADP) using a suitable detection reagent according to the manufacturer's instructions.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.[8]

Workflow for Determining Kinase Inhibitor Selectivity

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Recombinant JAK Kinases (JAK1, JAK2, JAK3, TYK2) C Perform In Vitro Kinase Assays A->C B Prepare Serial Dilutions of this compound B->C D Measure Kinase Activity C->D E Calculate IC50 Values D->E F Compare IC50s to Determine Selectivity E->F

A generalized workflow for determining kinase inhibitor selectivity.

References

Ifidancitinib In Vivo Efficacy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo therapeutic effects of Ifidancitinib, a selective Janus kinase (JAK) 1/3 inhibitor, against other relevant JAK inhibitors. The data presented is based on preclinical studies in established animal models of autoimmune-mediated hair loss (alopecia areata).

This compound has demonstrated significant efficacy in preclinical in vivo models, primarily by inhibiting the JAK1/3 signaling pathway, which is crucial for the activity of common gamma chain (γc) cytokines involved in the pathogenesis of alopecia areata. This inhibition leads to a reduction in the inflammatory infiltrate and promotes hair regrowth.

Comparative Efficacy of JAK Inhibitors in Alopecia Areata Mouse Model

The following tables summarize the in vivo efficacy of this compound and other JAK inhibitors in the C3H/HeJ mouse model of alopecia areata. This model is widely used as it recapitulates key features of the human disease.

Table 1: Systemic Administration of JAK Inhibitors

Compound Target Dose Administration Route Treatment Duration Key Efficacy Outcomes Reference
This compound JAK1/3Not Specified (in chow)Oral12 weeksPrevented onset of alopecia in 100% of treated mice vs. 100% onset in vehicle group.[1]
This compound JAK1/3Not Specified (in chow)Oral12 weeksInduced robust hair regrowth in mice with established alopecia.[1]
Baricitinib JAK1/2~0.7 mg/day (osmotic pump)SubcutaneousNot SpecifiedSignificantly delayed the onset of alopecia.[2]
INCB039110 JAK150 mg/kgSystemic12 weeksRobustly restored hair regrowth.[3][4]
PF-06651600 JAK330 mg/kgSystemic12 weeksRobustly induced hair regrowth.[3]
CEP-33779 JAK250 mg/kgSystemic12 weeksFailed to restore hair growth.[3]

Table 2: Topical Administration of JAK Inhibitors

Compound Target Concentration Administration Route Treatment Duration Key Efficacy Outcomes Reference
Baricitinib JAK1/20.5%Topical12 weeksConsistent hair growth observed compared to no regrowth in vehicle control.[2][5]
INCB039110 JAK1Not SpecifiedTopicalAs early as 6 weeksRobustly restored hair regrowth.[3]
PF-06651600 JAK3Not SpecifiedTopicalAs early as 6 weeksRobustly restored hair regrowth.[3]
CEP-33779 JAK2Not SpecifiedTopical12 weeksMinimal effect on hair regrowth.[3]

Experimental Protocols

C3H/HeJ Mouse Model for Alopecia Areata

The C3H/HeJ inbred mouse strain is a well-established model for studying alopecia areata as they can spontaneously develop the condition, and it can also be reliably induced.[6][7][8]

Induction of Alopecia Areata:

A common method to induce alopecia areata in a reproducible manner is through skin grafting. Full-thickness skin from a C3H/HeJ mouse already exhibiting alopecia is grafted onto a young, healthy C3H/HeJ recipient.[7] This typically leads to the development of hair loss in the recipient mouse.

Treatment Administration:

  • Systemic Administration: As demonstrated in the studies with this compound, the drug can be mixed into the chow diet for continuous oral administration.[1] Other methods include subcutaneous implantation of osmotic pumps for a constant release of the compound, as was done with baricitinib.[2]

  • Topical Administration: For localized treatment, JAK inhibitors can be formulated into a cream or solution and applied directly to the affected skin, as shown with baricitinib and other selective JAK inhibitors.[2][3][5]

Efficacy Assessment:

  • Hair Regrowth: The primary efficacy endpoint is the extent of hair regrowth, which can be quantified using various methods. One approach is a hair regrowth index or scoring system based on visual assessment of the alopecic area over time.[5] Another more objective method involves grayscale analysis of images to quantify the amount of hair.[9][10]

  • Immunohistochemistry: To assess the underlying immunological changes, skin biopsies are taken and stained for specific immune cell markers (e.g., CD8 for cytotoxic T cells) and inflammatory molecules (e.g., MHC class I and II). A reduction in the infiltration of these cells and the expression of these molecules indicates a therapeutic effect.[1][2][5]

Visualizing the Mechanism and Workflow

The following diagrams illustrate the signaling pathway targeted by this compound and a typical experimental workflow for in vivo validation.

JAK_STAT_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine γc Cytokine (e.g., IL-2, IL-15) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation JAK3 JAK3 Receptor->JAK3 Activation STAT5_inactive STAT5 JAK1->STAT5_inactive Phosphorylation JAK3->STAT5_inactive Phosphorylation STAT5_active p-STAT5 Dimer STAT5_inactive->STAT5_active Dimerization Gene Gene Transcription (Inflammation, T-cell proliferation) STAT5_active->Gene Nuclear Translocation This compound This compound This compound->JAK1 Inhibition This compound->JAK3 Inhibition

This compound inhibits the JAK1/3-STAT5 signaling pathway.

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Induction Induce Alopecia Areata (C3H/HeJ Mouse Model) Grouping Randomize Mice into Treatment Groups Induction->Grouping Admin_Ifi Administer this compound Grouping->Admin_Ifi Admin_Comp Administer Comparator (e.g., Vehicle, other JAKi) Grouping->Admin_Comp Monitoring Monitor Hair Regrowth (Weekly Scoring/Imaging) Admin_Ifi->Monitoring Admin_Comp->Monitoring Data_Collection Collect Final Hair Regrowth Data Monitoring->Data_Collection Analysis Statistical Analysis & Data Comparison Data_Collection->Analysis Biopsy Collect Skin Biopsies IHC Immunohistochemistry (CD8, MHC I/II) Biopsy->IHC IHC->Analysis

Typical experimental workflow for in vivo validation.

References

A Comparative Analysis of Oral versus Topical Ifidancitinib Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ifidancitinib (also known as ATI-50002 or ATI-502) is a potent and selective inhibitor of Janus kinase (JAK) 1 and 3. By targeting the JAK-STAT signaling pathway, this compound modulates the activity of various cytokines implicated in autoimmune and inflammatory diseases. This guide provides a comparative overview of the oral and topical administration routes of this compound, summarizing available preclinical and clinical data to inform future research and development. While both formulations have been investigated, it is important to note that the clinical development of topical this compound for certain indications has been discontinued, and publicly available human clinical trial data for an oral formulation is limited.

Mechanism of Action: The JAK-STAT Signaling Pathway

This compound exerts its therapeutic effects by inhibiting JAK1 and JAK3, key enzymes in the JAK-STAT signaling cascade. This pathway is crucial for signal transduction of numerous cytokines involved in immune responses. Dysregulation of this pathway is a hallmark of various inflammatory and autoimmune conditions.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. Activation JAK3 JAK3 Receptor->JAK3 STAT STAT (Inactive) JAK1->STAT 3. Phosphorylation JAK3->STAT pSTAT pSTAT (Active) STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer 4. Dimerization Gene_Expression Gene Expression (Inflammation) pSTAT_dimer->Gene_Expression 5. Transcription This compound This compound (JAK1/3 Inhibitor) This compound->JAK1 Inhibition This compound->JAK3 Preclinical_Workflow Induction Induction of Alopecia Areata in C3H/HeJ Mice Grouping Randomization into Treatment Groups Induction->Grouping Treatment Oral Administration of this compound (10, 25, 50 mg/kg daily for 12 weeks) or Vehicle Grouping->Treatment Monitoring Monitoring of Hair Regrowth and Inflammation Treatment->Monitoring Analysis Immunological Analysis (T-cell populations, cytokine levels) Monitoring->Analysis Clinical_Trial_Workflow Screening Patient Screening and Enrollment (n=129 with Alopecia Areata) Randomization Randomization (1:1:1) Screening->Randomization Treatment_A Topical this compound 0.12% (Twice Daily, 24 Weeks) Randomization->Treatment_A Treatment_B Topical this compound 0.46% (Twice Daily, 24 Weeks) Randomization->Treatment_B Vehicle Vehicle Control (Twice Daily, 24 Weeks) Randomization->Vehicle Endpoint Primary Endpoint Assessment at Week 24 (Mean % change in SALT score) Treatment_A->Endpoint Safety Safety and Tolerability Monitoring Treatment_A->Safety Treatment_B->Endpoint Treatment_B->Safety Vehicle->Endpoint Vehicle->Safety

Ifidancitinib: A Comparative Analysis of JAK1/3 Specificity Over JAK2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of Ifidancitinib's selectivity for Janus kinase (JAK) 1 and 3 over JAK2, benchmarked against other prominent JAK inhibitors. This analysis is supported by available experimental data to inform research and development decisions.

This compound (also known as ATI-50002) is recognized as a potent and selective inhibitor of JAK1 and JAK3.[1][2][3][4] This selectivity is theoretically advantageous as JAK1 and JAK3 are key mediators in the signaling of pro-inflammatory cytokines, while JAK2 is crucially involved in hematopoiesis. Inhibition of JAK2 has been associated with adverse effects such as anemia and thrombocytopenia. Therefore, a higher selectivity for JAK1/3 over JAK2 could translate to a better safety profile.

Quantitative Comparison of JAK Inhibitor Selectivity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the biochemical IC50 values of this compound and other well-characterized JAK inhibitors against JAK1, JAK2, and JAK3. Lower IC50 values are indicative of greater potency.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
This compound (ATI-502) 2[5]>20000 (cellular assay)[5]36[5]
Tofacitinib1.7-3.7[6]1.8-4.1[6]0.75-1.6[6]
Ruxolitinib3.3[7]2.8[7]428[7]
Upadacitinib43[8][9][]120[8][9]2300[8][9]
Filgotinib10[11][12]28[11][12]810[11][12]

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.

Signaling Pathways

The JAK-STAT signaling cascade is initiated by the binding of cytokines to their specific receptors, leading to the activation of associated JAKs. This triggers a cascade of phosphorylation events, culminating in the modulation of gene transcription in the nucleus. The differential involvement of JAK isoforms in various cytokine signaling pathways underscores the therapeutic rationale for selective JAK inhibition.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates JAK2 JAK2 Receptor->JAK2 Activates JAK3 JAK3 Receptor->JAK3 Activates STAT STAT JAK1->STAT Phosphorylates JAK2->STAT Phosphorylates JAK3->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT Dimerization Gene Gene Transcription pSTAT->Gene Translocates to Nucleus

Caption: Generalized JAK-STAT Signaling Pathway.

Different cytokine receptors associate with specific pairs of JAKs. For instance, signaling for many interleukins (like IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21) that utilize the common gamma chain (γc) receptor predominantly involves JAK1 and JAK3.[13] In contrast, receptors for cytokines like erythropoietin and thrombopoietin primarily signal through JAK2 homodimers. Interferon-gamma (IFN-γ) signals through JAK1 and JAK2.[13]

Experimental Protocols

The determination of JAK inhibitor specificity and potency relies on standardized biochemical and cellular assays.

Biochemical Kinase Assay

This in vitro assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified JAK isoforms.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against isolated JAK1, JAK2, and JAK3 enzymes.

General Protocol:

  • Reagents and Materials: Recombinant human JAK1, JAK2, and JAK3 enzymes, a suitable peptide substrate, Adenosine Triphosphate (ATP), the test compound (e.g., this compound) at various concentrations, and an appropriate assay buffer.

  • Procedure: The JAK enzyme and peptide substrate are pre-incubated with serially diluted concentrations of the inhibitor.

  • The kinase reaction is initiated by the addition of ATP.

  • The reaction is allowed to proceed for a defined period at a controlled temperature.

  • The reaction is terminated, and the amount of phosphorylated substrate or ADP produced is quantified. This can be done using various detection methods, such as fluorescence-based assays.[14]

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.[15]

Biochemical_Assay_Workflow A Prepare serial dilutions of this compound C Add this compound dilutions to respective wells A->C B Add JAK enzyme (JAK1, JAK2, or JAK3) and peptide substrate to wells B->C D Initiate reaction with ATP C->D E Incubate at constant temperature D->E F Terminate reaction E->F G Quantify product (e.g., ADP or phosphorylated substrate) F->G H Calculate % inhibition and determine IC50 G->H

Caption: Workflow for a typical biochemical kinase inhibition assay.

Cellular Phospho-STAT Assay

This assay assesses the ability of an inhibitor to block cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins within a cellular context, providing a measure of the compound's activity on a specific signaling pathway.

Objective: To determine the cellular potency of a test compound by measuring the inhibition of cytokine-induced STAT phosphorylation.

General Protocol:

  • Cell Culture: A suitable cell line or primary cells (e.g., peripheral blood mononuclear cells) are cultured.

  • Inhibitor Treatment: Cells are pre-incubated with various concentrations of the JAK inhibitor.

  • Cytokine Stimulation: A specific cytokine is added to activate a particular JAK-STAT pathway (e.g., IL-2 for JAK1/JAK3, GM-CSF for JAK2).

  • Cell Lysis and Staining: After a defined stimulation period, the cells are lysed, and the proteins are subjected to analysis, often by flow cytometry or Western blotting, using antibodies specific to the phosphorylated form of the relevant STAT protein (e.g., pSTAT5).

  • Data Analysis: The level of STAT phosphorylation is quantified, and the percentage of inhibition is calculated for each inhibitor concentration. The IC50 value is determined from the resulting dose-response curve.[14]

Cellular_Assay_Workflow A Culture cells (e.g., PBMCs) B Pre-incubate cells with this compound dilutions A->B C Stimulate with specific cytokine (e.g., IL-2 or GM-CSF) B->C D Fix and permeabilize cells C->D E Stain with fluorescently labeled anti-pSTAT antibody D->E F Analyze pSTAT levels by flow cytometry E->F G Calculate % inhibition and determine IC50 F->G

Caption: Workflow for a cellular phospho-STAT assay.

Conclusion

The available data indicates that this compound is a potent inhibitor of JAK1 and JAK3 with significantly lower activity against JAK2-dependent signaling pathways. This high selectivity for JAK1/3 over JAK2 suggests a potential for a favorable therapeutic window, minimizing the risk of JAK2-inhibition-related hematological adverse events. This positions this compound as a promising candidate for the treatment of autoimmune and inflammatory diseases where JAK1 and JAK3 signaling are key drivers of pathology. Further head-to-head clinical studies will be crucial to fully elucidate its comparative efficacy and safety profile relative to other JAK inhibitors.

References

A Comparative Benchmark of Next-Generation JAK Inhibitors: Navigating Efficacy, Selectivity, and Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of immunomodulatory therapeutics has been significantly reshaped by the advent of Janus kinase (JAK) inhibitors. This guide provides a comprehensive benchmark of Ifidancitinib against a cohort of next-generation JAK inhibitors, including Upadacitinib, Abrocitinib, Deucravacitinib, and Filgotinib. The objective is to furnish researchers, scientists, and drug development professionals with a thorough comparative analysis, supported by experimental data, to inform future research and development endeavors.

Note on this compound (ATI-50002): Publicly available clinical trial data for this compound is limited. While preclinical studies have shown its activity as a potent JAK1/3 inhibitor, a comprehensive assessment of its clinical efficacy and safety profile across various indications is not feasible at this time due to the discontinuation of some of its clinical development programs.[1][2] Therefore, this guide will focus on a detailed comparison of the other next-generation JAK inhibitors for which robust clinical data is available.

Mechanism of Action: A New Generation of Specificity

First-generation JAK inhibitors, such as Tofacitinib and Ruxolitinib, demonstrated broad-spectrum inhibition across the JAK family, leading to significant therapeutic effects but also off-target-related adverse events. The next generation of JAK inhibitors has been engineered for greater selectivity, aiming to optimize the benefit-risk profile by targeting specific JAK isoforms implicated in the pathophysiology of various immune-mediated diseases.

dot

Caption: The canonical JAK-STAT signaling pathway.

Comparative Selectivity Profiles

The selectivity of a JAK inhibitor is a critical determinant of its therapeutic window. The following table summarizes the half-maximal inhibitory concentration (IC50) values for each inhibitor against the four JAK isoforms, providing a quantitative measure of their selectivity. Lower IC50 values indicate greater potency.

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Predominant Selectivity
This compound PotentLess PotentPotent-JAK1/3
Upadacitinib 4.324110230JAK1
Abrocitinib 29803>10,0001,250JAK1
Deucravacitinib ---PotentTYK2 (Allosteric)
Filgotinib 1028810116JAK1

Note: IC50 values are compiled from various in vitro biochemical assays and may vary depending on the specific assay conditions. Deucravacitinib is a unique allosteric inhibitor of TYK2's regulatory domain, not its ATP-binding site, hence direct IC50 comparisons with ATP-competitive inhibitors can be misleading.

Clinical Efficacy Benchmark

The clinical efficacy of these next-generation JAK inhibitors has been demonstrated across a range of immune-mediated inflammatory diseases. The following tables provide a comparative summary of key efficacy endpoints from pivotal clinical trials in Atopic Dermatitis, Psoriasis, and Rheumatoid Arthritis.

Atopic Dermatitis
Endpoint (Week 12-16)Upadacitinib (15mg)Upadacitinib (30mg)Abrocitinib (100mg)Abrocitinib (200mg)
EASI-75 ~70%~80%~40-63%~63%
IGA 0/1 ~48%~62%~24%~39-44%

Data compiled from head-to-head and placebo-controlled trials. Efficacy can vary based on patient population and study design.[3][4][5][6] A meta-analysis of head-to-head trials suggested that upadacitinib and abrocitinib demonstrated superiority over dupilumab in achieving rapid relief of disease signs.[3]

Psoriasis
Endpoint (Week 16)Deucravacitinib (6mg QD)
PASI-75 ~53-58%
sPGA 0/1 ~50-54%

Deucravacitinib has shown superiority over placebo and apremilast in pivotal trials for moderate-to-severe plaque psoriasis.[7][8] An indirect comparison suggested risankizumab had higher rates of skin clearance compared to deucravacitinib.[9]

Rheumatoid Arthritis
Endpoint (Week 12)Upadacitinib (15mg)Filgotinib (200mg)
ACR20 ~71%~66%
ACR50 ~45%~43%
ACR70 ~25%~22%

Data from pivotal trials in patients with an inadequate response to methotrexate. An indirect comparison of four JAK inhibitors in rheumatoid arthritis patients with an inadequate response to biologic DMARDs suggested that filgotinib and upadacitinib are equivalent therapeutic alternatives.[10]

Safety and Tolerability Profile

The safety profile of next-generation JAK inhibitors is a key consideration. While increased selectivity aims to mitigate some of the risks associated with broader JAK inhibition, class-wide warnings for serious infections, malignancy, major adverse cardiovascular events (MACE), and thrombosis remain.

Adverse Event of Special InterestGeneral Profile for Next-Generation JAK Inhibitors
Serious Infections Rates vary by drug and dose, but remain a key consideration.
Herpes Zoster An increased risk is observed across the class.
Malignancy Long-term data is still accumulating; a boxed warning is in place.
MACE A boxed warning is in place, particularly for patients with cardiovascular risk factors.
Thrombosis (VTE) A known risk associated with JAK inhibitors.
Acne More commonly reported with JAK1-selective inhibitors like upadacitinib and abrocitinib.[4]
Nausea A common adverse event, particularly with abrocitinib.[4]

This is a generalized summary. Specific rates of adverse events vary between drugs, doses, and patient populations. Clinicians should refer to the full prescribing information for each medication.

Experimental Protocols

Biochemical Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified JAK kinase.

dot

Biochemical_Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (JAK Enzyme, Substrate, ATP, Inhibitor) Start->Prepare_Reagents Incubate Incubate Components Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction with ATP Incubate->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data (Calculate % Inhibition, IC50) Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a biochemical kinase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO.

    • Dilute recombinant human JAK enzymes (JAK1, JAK2, JAK3, TYK2) to the desired concentration in kinase assay buffer.

    • Prepare a solution containing a specific peptide substrate and ATP at a concentration near the Km for each kinase.

  • Assay Plate Setup:

    • Add the diluted inhibitor to the wells of a microplate.

    • Add the diluted JAK enzyme to each well and pre-incubate.

  • Kinase Reaction:

    • Initiate the reaction by adding the substrate/ATP mixture.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection:

    • Stop the reaction and measure the amount of product formed (e.g., ADP or phosphorylated substrate) using a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular STAT Phosphorylation Assay

This assay measures the functional consequence of JAK inhibition within a cellular context by quantifying the phosphorylation of STAT proteins.

dot

Cellular_STAT_Phosphorylation_Assay_Workflow Start Start Isolate_Cells Isolate PBMCs or use Whole Blood Start->Isolate_Cells Inhibitor_Incubation Incubate with JAK Inhibitor Isolate_Cells->Inhibitor_Incubation Cytokine_Stimulation Stimulate with Cytokine Inhibitor_Incubation->Cytokine_Stimulation Fix_and_Permeabilize Fix and Permeabilize Cells Cytokine_Stimulation->Fix_and_Permeabilize Stain_with_Antibodies Stain with Fluorescently-labeled pSTAT Antibodies Fix_and_Permeabilize->Stain_with_Antibodies Flow_Cytometry Analyze by Flow Cytometry Stain_with_Antibodies->Flow_Cytometry End End Flow_Cytometry->End

Caption: Workflow for a cellular STAT phosphorylation assay.

Methodology:

  • Cell Preparation:

    • Use fresh human whole blood or isolate peripheral blood mononuclear cells (PBMCs).

  • Inhibitor Treatment:

    • Pre-incubate the cells with serial dilutions of the test inhibitor for a specified time (e.g., 1-2 hours).

  • Cytokine Stimulation:

    • Stimulate the cells with a specific cytokine to activate a particular JAK-STAT pathway (e.g., IL-6 for JAK1/JAK2-pSTAT3, IL-2 for JAK1/JAK3-pSTAT5).

  • Cell Processing:

    • Fix the cells with a fixation buffer (e.g., paraformaldehyde) to preserve the phosphorylation state.

    • Permeabilize the cells with a permeabilization buffer (e.g., methanol) to allow antibody entry.

  • Immunostaining:

    • Stain the cells with fluorescently labeled antibodies specific for the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT3, anti-pSTAT5).

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer to quantify the fluorescence intensity of the pSTAT signal in specific cell populations.

  • Data Analysis:

    • Calculate the percentage of inhibition of STAT phosphorylation for each inhibitor concentration and determine the IC50 value.

Conclusion

The development of next-generation JAK inhibitors represents a significant advancement in the treatment of immune-mediated inflammatory diseases. While this compound's clinical journey appears to have stalled, the robust clinical data for Upadacitinib, Abrocitinib, Deucravacitinib, and Filgotinib showcase the therapeutic potential of targeting specific JAK isoforms. The choice of a particular JAK inhibitor for therapeutic development or clinical use will depend on a careful consideration of its selectivity profile, demonstrated efficacy in specific indications, and its associated safety and tolerability. As our understanding of the nuanced roles of individual JAKs in health and disease continues to evolve, so too will the strategies for developing even more refined and effective JAK-targeted therapies.

References

Safety Operating Guide

Essential Guidance for the Proper Disposal of Ifidancitinib in a Research Environment

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions:

Before commencing any disposal procedures, it is crucial to handle ifidancitinib with the appropriate safety measures in a controlled laboratory environment.

  • Personal Protective Equipment (PPE): Always wear suitable PPE, including chemical-resistant gloves, safety goggles with side shields, and a laboratory coat.

  • Ventilation: Handle this compound in a well-ventilated area or within a chemical fume hood to minimize the risk of inhalation.

  • Avoid Contact: Prevent direct contact with skin and eyes. In case of accidental contact, immediately rinse the affected area with copious amounts of water.

  • Spill Management: In the event of a spill, utilize dry clean-up methods to avoid the generation of dust. The spilled material should be collected in a clean, dry, and properly labeled sealable container for disposal. Do not discharge into sewer systems or the environment[1].

Summary of Disposal Procedures

The following table summarizes the key steps and considerations for the proper disposal of this compound.

StepProcedureKey Considerations
1. Waste Identification & Segregation Identify all materials contaminated with this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, vials, gloves). Segregate this waste into a dedicated, clearly labeled hazardous waste container.Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office[1].
2. Container Labeling The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound") and any other information required by your institution.Proper labeling is critical for safe handling and disposal by waste management personnel.
3. Temporary Storage Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.The storage area should be away from general laboratory traffic and incompatible materials.
4. Contact EHS for Disposal Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the this compound waste.Disposal must be conducted through a licensed and approved hazardous waste contractor[1][2].
5. Documentation Maintain a detailed record of the disposal process, including the date, quantity of waste, and the name of the disposal company.This documentation is essential for regulatory compliance[1].

Detailed Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed chemical waste vendor, typically involving incineration.

  • Waste Collection:

    • Collect all solid waste, such as unused this compound powder and contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a designated and robust hazardous waste container.

    • For liquid waste containing this compound, use a separate, compatible, and clearly labeled hazardous waste container.

  • Decontamination of Labware:

    • Reusable glassware should be decontaminated following established laboratory procedures. If complete decontamination cannot be assured, the glassware should be disposed of as hazardous waste.

    • Single-use plastics and other disposable items that have come into contact with this compound should be disposed of as hazardous waste.

  • Final Disposal:

    • Your institution's EHS department will coordinate with a licensed hazardous waste contractor for the transportation and final disposal of the collected waste.

    • The standard method for the destruction of such pharmaceutical compounds is high-temperature incineration[2].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start This compound Waste Generated is_mixed Is the waste mixed with other chemical or biohazardous waste? start->is_mixed segregate Segregate and collect in a dedicated, labeled hazardous waste container. is_mixed->segregate No consult_ehs_mixed Consult EHS for appropriate mixed waste disposal procedures. is_mixed->consult_ehs_mixed Yes store Store the sealed container in a designated, secure, and well-ventilated area. segregate->store consult_ehs_mixed->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup. store->contact_ehs transport Waste is transported by a licensed hazardous waste contractor. contact_ehs->transport final_disposal Final Disposal: Controlled Incineration transport->final_disposal document Document the disposal process. final_disposal->document

Caption: Decision workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Ifidancitinib

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling and disposal of Ifidancitinib, a potent Janus kinase (JAK) 1/3 inhibitor. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, a comprehensive PPE strategy is essential to prevent exposure. Engineering controls, such as the use of a certified chemical fume hood or a glove box, should be the primary means of containment. PPE serves as a critical secondary barrier.

Core PPE Requirements:

  • Respiratory Protection: A NIOSH-approved respirator with an appropriate particulate filter (e.g., N95, P100) is recommended, particularly when handling the solid compound or when there is a risk of aerosolization. For higher-risk operations, a powered air-purifying respirator (PAPR) may be necessary.

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory to protect against splashes and airborne particles.

  • Hand Protection: Double gloving with nitrile gloves is recommended. Ensure gloves are compatible with any solvents being used. Change gloves frequently and immediately if they become contaminated.

  • Body Protection: A disposable lab coat or gown with long sleeves and tight cuffs is required. For operations with a higher risk of contamination, a disposable suit may be appropriate.

  • Foot Protection: Closed-toe shoes are mandatory. Shoe covers should be used when entering and exiting the designated handling area.

Standard Operating Procedure for Handling this compound

1. Preparation and Weighing:

  • All handling of solid this compound must be conducted within a certified chemical fume hood or a containment glove box.

  • Before starting, ensure all necessary PPE is donned correctly.

  • Use disposable weighing boats and utensils to minimize contamination.

  • Handle the compound gently to avoid generating dust.

2. Solution Preparation:

  • When dissolving this compound, add the solvent slowly to the solid to prevent splashing.

  • Keep the container capped or covered as much as possible during the dissolution process.

3. Spill Response:

  • In case of a small spill of solid this compound, carefully collect the powder with a damp paper towel (avoiding dust generation) and place it in a sealed container for hazardous waste disposal.

  • For liquid spills, absorb the material with an inert absorbent material and place it in a sealed container for hazardous waste disposal.

  • Decontaminate the spill area with an appropriate cleaning agent.

  • Report all spills to the laboratory supervisor and environmental health and safety (EHS) department.

4. Disposal Plan:

  • All waste contaminated with this compound, including gloves, weighing boats, pipette tips, and excess compound, must be disposed of as hazardous chemical waste.[1]

  • Collect all contaminated materials in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office.

  • Follow your institution's and local regulations for the final disposal of hazardous chemical waste, which is typically handled by a licensed waste disposal vendor.[2]

Quantitative Data for Potent Compounds

While a specific Occupational Exposure Limit (OEL) for this compound is not publicly available, the table below outlines the types of quantitative data typically found in a Safety Data Sheet (SDS) for potent pharmaceutical compounds. Researchers should consult the manufacturer's SDS for specific values for this compound.

Data PointTypical Range for Potent CompoundsSignificance
Occupational Exposure Limit (OEL) < 10 µg/m³The maximum permissible concentration in the workplace air to which a worker can be exposed over a specific period without adverse health effects.
LD50 (Lethal Dose, 50%) Varies (mg/kg)The dose of a substance that is lethal to 50% of a test population. Indicates acute toxicity.
Purity >98%The percentage of the desired compound in a sample. Important for accurate experimental results.

Visualizing Experimental and Biological Pathways

To further clarify the handling procedures and the compound's mechanism of action, the following diagrams are provided.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Fume Hood / Glove Box prep_ppe->prep_setup prep_weigh Weigh Solid this compound prep_setup->prep_weigh handle_dissolve Dissolve in Solvent prep_weigh->handle_dissolve handle_experiment Perform Experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Surfaces handle_experiment->cleanup_decontaminate cleanup_waste Segregate Contaminated Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose as Hazardous Waste cleanup_waste->cleanup_dispose

This compound Safe Handling Workflow

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak1 JAK1 receptor->jak1 Activates jak3 JAK3 receptor->jak3 Activates stat STAT jak1->stat Phosphorylates jak3->stat Phosphorylates stat_p p-STAT stat_dimer p-STAT Dimer stat_p->stat_dimer Dimerizes gene_transcription Gene Transcription stat_dimer->gene_transcription Translocates to Nucleus This compound This compound This compound->jak1 Inhibits This compound->jak3 Inhibits

This compound Inhibition of JAK/STAT Pathway

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.